1-Boc-3-Hydroxymethyl-5-methoxyindole
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-5-methoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-10(9-17)12-7-11(19-4)5-6-13(12)16/h5-8,17H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKYYDIURXPHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448951 | |
| Record name | tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
600136-09-2 | |
| Record name | tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Boc-3-Hydroxymethyl-5-methoxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-Hydroxymethyl-5-methoxyindole, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug discovery. Its indole core, substituted with a methoxy group and a protected hydroxymethyl functional group, makes it a versatile intermediate for the synthesis of a wide array of biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, facilitating its use in multi-step synthetic pathways. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
This compound, also known as tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate, possesses the following properties:
| Property | Value | Reference |
| CAS Number | 600136-09-2 | [1] |
| Molecular Formula | C₁₅H₁₉NO₄ | [1] |
| Molecular Weight | 277.31 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a few strategic routes, primarily involving the modification of a pre-existing indole core. Two common approaches are:
-
Boc protection of 3-Hydroxymethyl-5-methoxyindole: This involves the direct protection of the indole nitrogen of 3-Hydroxymethyl-5-methoxyindole using di-tert-butyl dicarbonate (Boc₂O).
-
Reduction of 1-Boc-5-methoxyindole-3-carboxaldehyde: This route starts with the readily available 1-Boc-5-methoxyindole, which is first formylated at the C3 position, followed by the reduction of the resulting aldehyde to the corresponding alcohol.
Experimental Protocol: Boc Protection of 3-Hydroxymethyl-5-methoxyindole
This protocol is a general procedure based on standard Boc protection methodologies.
Materials:
-
3-Hydroxymethyl-5-methoxyindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-Hydroxymethyl-5-methoxyindole (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 equivalents) to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Experimental Protocol: Reduction of 1-Boc-5-methoxyindole-3-carboxaldehyde
This protocol outlines the reduction of the aldehyde to the primary alcohol.
Materials:
-
1-Boc-5-methoxyindole-3-carboxaldehyde
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Methanol (for NaBH₄) or anhydrous Tetrahydrofuran (THF) (for LiAlH₄)
-
Water
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure (using Sodium Borohydride):
-
Dissolve 1-Boc-5-methoxyindole-3-carboxaldehyde (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography to afford this compound.
Spectroscopic Data
¹H NMR (predicted):
-
δ 7.8-7.2 (m): Aromatic protons of the indole ring.
-
δ 4.7 (s): Methylene protons of the hydroxymethyl group (-CH₂OH).
-
δ 3.8 (s): Methoxy group protons (-OCH₃).
-
δ 1.6 (s): tert-Butyl protons of the Boc group (-C(CH₃)₃).
-
A broad singlet corresponding to the hydroxyl proton (-OH) may also be present.
¹³C NMR (predicted):
-
δ 150-160: Carbonyl carbon of the Boc group.
-
δ 110-140: Aromatic carbons of the indole ring.
-
δ 83-85: Quaternary carbon of the Boc group (-C(CH₃)₃).
-
δ ~60: Methylene carbon of the hydroxymethyl group (-CH₂OH).
-
δ ~55: Methoxy carbon (-OCH₃).
-
δ ~28: Methyl carbons of the Boc group.
Mass Spectrometry (MS):
-
The expected molecular ion peak [M]⁺ would be at m/z = 277.31.
-
Common fragments would include the loss of the Boc group ([M-100]⁺) and the tert-butyl group ([M-57]⁺).
Infrared (IR) Spectroscopy:
-
~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.
-
~2980-2850 cm⁻¹: C-H stretching of the alkyl and aromatic groups.
-
~1700 cm⁻¹ (strong): C=O stretching of the Boc carbonyl group.
-
~1600-1450 cm⁻¹: C=C stretching of the aromatic ring.
-
~1250-1050 cm⁻¹: C-O stretching of the methoxy and alcohol groups.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
The methoxy group at the 5-position can influence the electronic properties of the indole ring and provide a handle for further functionalization. The hydroxymethyl group at the 3-position is a versatile functional group that can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functionalities, allowing for the introduction of diverse pharmacophores.
While specific drugs synthesized directly from this intermediate are not prominently documented in publicly available literature, its structural motifs are present in many developmental drug candidates. Its utility lies in its ability to be incorporated into larger, more complex molecules through various coupling and functional group transformation reactions.
Logical Relationships and Workflows
The synthesis and utilization of this compound can be visualized through the following workflows.
Caption: Synthetic routes and applications of this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its straightforward synthesis and the presence of multiple functionalization points make it an attractive starting material for drug discovery programs. This guide provides essential technical information for researchers and scientists working with this important chemical intermediate. Further research into its applications is likely to yield novel compounds with significant biological activities.
References
A Comprehensive Technical Guide to 1-Boc-3-Hydroxymethyl-5-methoxyindole: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-hydroxymethyl-5-methoxyindole, a synthetically versatile N-Boc protected indole derivative, has emerged as a crucial building block in the landscape of medicinal chemistry and drug discovery. Its unique structural features, comprising a reactive hydroxymethyl group at the C3 position and an electron-donating methoxy group on the benzene ring, make it an invaluable precursor for the synthesis of a diverse array of complex, biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and allows for controlled reactions at other positions of the indole nucleus. This guide provides an in-depth overview of the structure, properties, synthesis, and applications of this important chemical intermediate.
Molecular Structure and Properties
This compound, with the IUPAC name tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate, possesses a well-defined molecular architecture that dictates its chemical behavior.
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring proper handling and storage.
| Property | Value | Source |
| CAS Number | 600136-09-2 | [1] |
| Molecular Formula | C15H19NO4 | [1] |
| Molecular Weight | 277.31 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 137-139 °C | [2] |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | |
| InChIKey | OYKYYDIURXPHSS-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves a two-step process starting from 5-methoxyindole. The first step is the protection of the indole nitrogen with a Boc group, followed by a formylation reaction at the C3 position, and finally, the reduction of the resulting aldehyde to the corresponding alcohol.
Overall Synthetic Scheme:
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol:
Step 1: Synthesis of tert-butyl 5-methoxy-1H-indole-1-carboxylate (1-Boc-5-methoxyindole)
-
To a solution of 5-methoxyindole (1.0 eq) in dichloromethane (CH2Cl2) at 0 °C, add triethylamine (Et3N, 1.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) dissolved in CH2Cl2.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Boc-5-methoxyindole as a solid.
Step 2: Synthesis of tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate (1-Boc-5-methoxyindole-3-carboxaldehyde)
-
To a stirred solution of N,N-dimethylformamide (DMF, 3.0 eq) at 0 °C, add phosphorus oxychloride (POCl3, 1.2 eq) dropwise.
-
Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.
-
Add a solution of 1-Boc-5-methoxyindole (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate (NaHCO3) solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
-
The crude aldehyde can often be used in the next step without further purification.
Step 3: Synthesis of tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate (this compound)
-
Dissolve the crude 1-Boc-5-methoxyindole-3-carboxaldehyde (1.0 eq) in methanol (MeOH) and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH4, 1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to yield this compound as a white to off-white solid.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is primarily centered around the hydroxymethyl group at the C3 position. This versatile functional group can be readily transformed into a variety of other functionalities, making this compound a valuable intermediate in multi-step syntheses.
Key Reactions of the Hydroxymethyl Group:
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.
-
Halogenation: Conversion of the alcohol to a halide (e.g., chloride or bromide) provides an electrophilic center for subsequent nucleophilic substitution reactions.
-
Etherification: The hydroxyl group can be converted into an ether, which can be useful for introducing different side chains or for protection during subsequent synthetic steps.
-
Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of esters.
Role in the Synthesis of Bioactive Molecules:
The this compound scaffold is a key component in the synthesis of numerous compounds with potential therapeutic applications. The methoxy group at the 5-position is a common feature in many biologically active indoles, influencing their binding to various receptors and enzymes. The hydroxymethyl group at C3 serves as a convenient handle for the introduction of diverse side chains, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, derivatives of this molecule have been investigated as precursors for compounds targeting a range of biological targets.
Analytical Characterization
Proper characterization of this compound is crucial to confirm its identity and purity. The following are typical analytical data for this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the indole ring, the methoxy group protons, the methylene protons of the hydroxymethyl group, and the protons of the Boc protecting group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H (or N-Boc) group, the O-H group of the alcohol, and the C-O bonds of the methoxy and ester functionalities.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure, coupled with the reactivity of its functional groups, provides a robust platform for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an outline of its applications, offering a valuable resource for researchers and scientists engaged in the pursuit of novel therapeutic agents.
References
In-Depth Technical Guide: CAS Number 600136-09-2
An Essential Intermediate in the Synthesis of the RIPK1 Inhibitor GSK2982772
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound with CAS number 600136-09-2, identified as tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate . This molecule serves as a crucial building block in the synthesis of the clinical candidate GSK2982772, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The inhibition of RIPK1 is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.
Chemical Information
tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate is a BOC-protected indole derivative. The tert-butyloxycarbonyl (BOC) protecting group on the indole nitrogen enhances its stability and facilitates controlled reactions in multi-step organic synthesis.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl 3-(hydroxymethyl)-5-methoxyindole-1-carboxylate | [1] |
| CAS Number | 600136-09-2 | [1] |
| Molecular Formula | C₁₅H₁₉NO₄ | [1] |
| Molecular Weight | 277.31 g/mol | [1] |
| Melting Point | Not available in search results | |
| Boiling Point | Not available in search results | |
| Appearance | Solid (predicted) | |
| Solubility | Not available in search results |
Role in the Synthesis of GSK2982772
The primary significance of tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate lies in its role as a key intermediate in the multi-step synthesis of GSK2982772. GSK2982772 is a first-in-class, orally active, and ATP-competitive RIPK1 kinase inhibitor that has been investigated in clinical trials for the treatment of inflammatory diseases such as psoriasis, rheumatoid arthritis, and ulcerative colitis.[2][3]
The synthesis of GSK2982772 involves the strategic assembly of a complex molecular architecture, for which CAS 600136-09-2 provides the core indole scaffold.
Experimental Workflow for the Synthesis of GSK2982772
The following diagram illustrates the logical flow of the synthesis, highlighting the position of the intermediate CAS 600136-09-2.
Experimental Protocols
While a detailed, step-by-step protocol for the synthesis of tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate from its immediate precursor is not explicitly available in the searched literature, the general synthetic strategy involves the reduction of the corresponding 3-formylindole derivative. A plausible synthetic route is outlined below based on general organic chemistry principles and information regarding the synthesis of related compounds.
Synthesis of tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
The precursor to CAS 600136-09-2 is tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate. This can be synthesized from commercially available indole derivatives through a sequence of reactions including BOC protection and formylation (e.g., Vilsmeier-Haack reaction).[4]
Synthesis of tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate (CAS 600136-09-2)
Reaction: Reduction of an aldehyde to an alcohol.
Procedure Outline:
-
Dissolution: tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran, methanol, or ethanol) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: The solution is cooled to a low temperature (typically 0 °C) using an ice bath.
-
Addition of Reducing Agent: A mild reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the stirred solution. The use of a mild reagent is crucial to selectively reduce the aldehyde without affecting the ester or the indole ring.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate. The organic layers are combined.
-
Washing and Drying: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate.
Mechanism of Action of the Final Product, GSK2982772
GSK2982772, synthesized from the title compound, is a highly selective inhibitor of RIPK1 kinase.[5] RIPK1 is a key signaling protein involved in the cellular response to inflammation and cell death pathways, including necroptosis.
The RIPK1 Signaling Pathway
Under certain cellular conditions, such as stimulation by tumor necrosis factor (TNF), RIPK1 can be activated through phosphorylation. Activated RIPK1 can then phosphorylate downstream targets, leading to the formation of the necrosome complex and ultimately, programmed necrotic cell death (necroptosis). This process is implicated in the pathology of various inflammatory diseases.
GSK2982772 acts by binding to the ATP-binding pocket of RIPK1, thereby preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascade that leads to necroptosis and inflammation.
References
- 1. tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | C15H19NO4 | CID 10934730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Prototype, Once-Daily, Modified-Release Formulation for the Short Half-Life RIPK1 Inhibitor GSK2982772 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate | 1481631-51-9 [smolecule.com]
- 5. caymanchem.com [caymanchem.com]
An In-Depth Technical Guide to tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate, a key intermediate in medicinal chemistry, holds significant potential in the synthesis of pharmacologically active molecules. Its indole core is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic drugs. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential role in relevant biological pathways.
Full Name: tert-butyl 3-(hydroxymethyl)-5-methoxyindole-1-carboxylate[1]
Synonyms: 3-HYDROXYMETHYL-5-METHOXYINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, 1-Boc-3-Hydroxymethyl-5-methoxyindole[2]
Chemical and Physical Properties
A summary of the key quantitative data for tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate is presented below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C15H19NO4 | [1] |
| Molar Mass | 277.31 g/mol | [1] |
| Melting Point | 137-139 °C | [2] |
| Boiling Point | 430.7 ± 53.0 °C (Predicted) | [2] |
| Density | 1.16 ± 0.1 g/cm3 (Predicted) | [2] |
Experimental Protocols
Synthesis of tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate
This protocol details the synthesis of the title compound from commercially available 5-methoxy-1H-indole. The workflow involves a two-step process: Boc protection of the indole nitrogen followed by a hydroxymethylation at the C3 position.
Experimental Workflow:
Step 1: Synthesis of tert-Butyl 5-methoxy-1H-indole-1-carboxylate
-
To a solution of 5-methoxy-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford tert-butyl 5-methoxy-1H-indole-1-carboxylate.
Step 2: Synthesis of tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
-
Cool a solution of phosphoryl chloride (POCl3) (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
To this cooled solution, add a solution of tert-butyl 5-methoxy-1H-indole-1-carboxylate (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate.
Step 3: Synthesis of tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate
-
Dissolve tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate (1.0 eq) in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH4) (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography to obtain tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate as a solid.
Potential Biological Significance and Signaling Pathways
While specific biological data for tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate is not extensively documented, the indole scaffold is a cornerstone in the development of various therapeutic agents. Indole derivatives are known to interact with a multitude of biological targets and signaling pathways.
General Role of Indole Derivatives in Cellular Signaling:
Indole-containing molecules have been shown to modulate key cellular processes by targeting various components of signaling cascades. Their diverse biological activities often stem from their ability to act as:
-
Enzyme Inhibitors: Many indole derivatives exhibit inhibitory activity against crucial enzymes such as kinases, histone deacetylases (HDACs), and topoisomerases, which are often dysregulated in diseases like cancer.
-
Receptor Ligands: The indole nucleus can serve as a pharmacophore that binds to various receptors, including serotonin, dopamine, and melatonin receptors, influencing neurological and physiological processes.
-
Microtubule Targeting Agents: Certain indole alkaloids, like vincristine and vinblastine, are well-known for their ability to disrupt microtubule dynamics, a critical process in cell division, making them effective anticancer agents.
Potential Signaling Pathways Modulated by Indole Derivatives:
Given its structure, tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate serves as a versatile building block for synthesizing more complex molecules that could potentially target pathways involved in:
-
Cancer: By functionalizing the hydroxymethyl group, derivatives could be designed to inhibit protein kinases involved in cancer cell proliferation and survival or to interfere with microtubule assembly.
-
Inflammation: The indole nucleus is present in non-steroidal anti-inflammatory drugs (NSAIDs). Further modification of the title compound could lead to novel anti-inflammatory agents that modulate pathways such as NF-κB or cyclooxygenase (COX).
-
Neurodegenerative Diseases: The structural similarity of the indole core to neurotransmitters like serotonin suggests that derivatives of this compound could be explored for their potential to modulate neurological pathways implicated in various central nervous system disorders.
Conclusion
tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. This guide provides essential information for researchers and drug development professionals, including its physicochemical properties, a detailed synthetic protocol, and an overview of the potential biological pathways that its derivatives may target. Further investigation into the biological activities of this compound and its analogues is warranted to fully explore its therapeutic potential.
References
1-Boc-3-Hydroxymethyl-5-methoxyindole molecular weight and formula
An In-Depth Technical Guide to 1-Boc-3-Hydroxymethyl-5-methoxyindole
Core Compound Overview
This compound is a pivotal intermediate in synthetic organic chemistry, particularly valued in the fields of medicinal chemistry and drug development. Its indole core, substituted with a methoxy group, and the presence of Boc- and hydroxymethyl- functionalities at key positions, make it a versatile building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, characterization methods, and its role in the drug discovery pipeline.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₉NO₄ | [1][2] |
| Molecular Weight | 277.31 g/mol | [2] |
| CAS Number | 600136-09-2 | [2][3] |
| IUPAC Name | tert-butyl 3-(hydroxymethyl)-5-methoxyindole-1-carboxylate | [2] |
| Synonyms | This compound, 3-HYDROXYMETHYL-5-METHOXYINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | [2] |
**Synthesis and Purification
The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. While numerous methods exist for the formation of the indole nucleus, such as the Fischer, Bischler, and Hemetsberger syntheses, the preparation of this compound typically involves the modification of a pre-existing 5-methoxyindole scaffold.[4] The following is a representative protocol for its synthesis.
Experimental Protocol: Synthesis
This protocol outlines a plausible multi-step synthesis starting from 5-methoxyindole.
Step 1: N-Boc Protection of 5-Methoxyindole
-
Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxyindole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Reagents : Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
-
Reaction Conditions : Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up : Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-5-methoxyindole, which can be purified by column chromatography on silica gel.
Step 2: Hydroxymethylation at the C3 Position
-
Reaction Setup : Cool a solution of N-Boc-5-methoxyindole (1 equivalent) in anhydrous THF to -78 °C under an inert atmosphere.
-
Lithiation : Add a strong base such as n-butyllithium (n-BuLi) (1.1 equivalents) dropwise to the solution. Stir at this temperature for 1 hour to facilitate deprotonation at the C2 position, followed by rearrangement.
-
Electrophilic Quench : Introduce paraformaldehyde (an excess, ~3 equivalents) to the reaction mixture.
-
Reaction Conditions : Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up : Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.
Characterization
Structural confirmation and purity assessment are critical. The primary methods for characterizing the final product are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, a singlet for the methoxy group protons, distinct signals for the hydroxymethyl group, and a large singlet corresponding to the nine equivalent protons of the tert-butyl (Boc) group.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will confirm the presence of all 15 carbon atoms in their unique chemical environments, including the carbonyl carbon of the Boc group and the carbon of the hydroxymethyl group.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound (277.31 g/mol ).
Applications in Drug Development
Pharmaceutical intermediates are fundamental to the drug discovery and development process, connecting basic chemical research with industrial-scale production of active pharmaceutical ingredients (APIs).[] this compound serves as a key building block, valued for its pre-functionalized and protected indole scaffold.
-
Scaffold for Lead Optimization : The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. This intermediate provides a ready-made core that chemists can elaborate upon.
-
Versatile Functional Handles :
-
The N-Boc group provides robust protection of the indole nitrogen, preventing unwanted side reactions. It can be easily removed under acidic conditions to allow for further functionalization at this position.
-
The C3-hydroxymethyl group is a versatile handle for synthetic transformations. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions.
-
The C5-methoxy group electronically modifies the indole ring, influencing its reactivity and providing a potential site for interaction with biological targets.
-
This intermediate is instrumental in synthesizing a variety of complex molecules, including potential therapeutic agents for neurological disorders and other conditions.[6][7]
References
An In-depth Technical Guide to 1-Boc-3-Hydroxymethyl-5-methoxyindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 1-Boc-3-Hydroxymethyl-5-methoxyindole. This information is intended to support researchers and scientists in the fields of medicinal chemistry, drug discovery, and organic synthesis.
Core Physicochemical Properties
While specific experimentally determined data for this compound is limited in publicly available literature, the following table summarizes its key known and calculated physicochemical properties. This data provides a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉NO₄ | --INVALID-LINK--[1] |
| Molecular Weight | 277.31 g/mol | --INVALID-LINK--[1] |
| CAS Number | 600136-09-2 | --INVALID-LINK--[2], --INVALID-LINK--[1] |
| IUPAC Name | tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | --INVALID-LINK--[1] |
| Appearance | White to light brownish crystalline powder (Predicted based on related compounds) | --INVALID-LINK--[3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Insoluble or sparingly soluble in water. Likely soluble in organic solvents such as DMSO, PEG300, and Tween-80.[3] | |
| pKa | Data not available |
Experimental Protocols
General Workflow for Physicochemical Property Determination
The following diagram illustrates a general workflow for the experimental determination of key physicochemical properties of a novel indole derivative like this compound.
Plausible Synthetic Pathway
A specific, detailed synthesis protocol for this compound is not explicitly documented. However, a plausible synthetic route can be conceptualized based on known transformations of indole derivatives. A potential pathway could involve the reduction of the corresponding carboxylic acid or ester at the C3 position.
The following diagram illustrates a potential synthetic approach:
A general procedure for a similar transformation, the reduction of an ester to a primary alcohol, has been described in the synthesis of related indolyl compounds.[4] This typically involves the use of a reducing agent like lithium aluminum hydride (LAH) in an appropriate solvent such as tetrahydrofuran (THF).[4]
Experimental Protocol for Reduction (Hypothetical):
-
To a solution of 1-Boc-5-methoxyindole-3-carboxylic acid methyl ester in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), a solution of lithium aluminum hydride in THF is added dropwise at 0°C.
-
The reaction mixture is stirred at 0°C for a specified time and then allowed to warm to room temperature, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield this compound.
Potential Biological Significance and Applications
While no specific biological activities have been reported for this compound, the 5-methoxyindole scaffold is a common motif in a variety of biologically active molecules and approved drugs.[5] Derivatives of 5-methoxyindole have been investigated for their potential as:
-
Anticancer Agents: Certain indolyl-pyridinyl-propenones with a 5-methoxy substituent have been shown to induce methuosis, a type of non-apoptotic cell death, or disrupt microtubule polymerization, highlighting their potential as anticancer agents.[4] Additionally, other 5-methoxyindole derivatives have been identified as highly potent antiproliferative agents that target tubulin.[6]
-
Central Nervous System (CNS) Agents: The indole nucleus is a key component of many neurotransmitters, and its derivatives are often explored for their activity on CNS targets.[7]
-
Enzyme Inhibitors: The 5-methoxyindole-3-carboxaldehyde has been used as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are being explored as potential anticancer immunomodulators.
The presence of the Boc protecting group on the indole nitrogen makes this compound a versatile intermediate for the synthesis of more complex molecules. The hydroxymethyl group at the C3 position provides a handle for further functionalization, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
The following diagram illustrates the potential role of this compound in a drug discovery workflow:
References
- 1. tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | C15H19NO4 | CID 10934730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles as a new class of antimitotic agents and tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
The Multifaceted Biological Activities of Methoxy-Activated Indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The indole nucleus is considered a "privileged scaffold," lending itself to the design of ligands for a wide array of biological targets.[1] The strategic incorporation of methoxy (-OCH₃) groups onto the indole ring significantly influences the molecule's electronic properties, lipophilicity, and steric profile. These modifications can enhance chemical reactivity and direct interactions with specific biological targets, leading to a diverse spectrum of pharmacological activities.[1][2] Methoxy-substituted indoles, in particular, have garnered attention as their electron-donating groups can enhance biological activity.[3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of methoxy-activated indole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
I. Synthesis of Methoxy-Activated Indole Derivatives
The synthesis of methoxy-activated indoles is well-established, with several classic methods being commonly employed. These often utilize commercially available methoxy-substituted anilines and benzaldehydes as starting materials.[1]
Common Synthetic Strategies:
-
Fischer Indole Synthesis: This method involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound, to produce the indole nucleus.[2][4] It remains a primary method for constructing indole scaffolds.[4]
-
Bischler-Mohlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of aniline or a substituted aniline.[5]
-
Hemetsberger Indole Synthesis: This is another widely used method for indole synthesis.[2]
A general workflow for the synthesis and evaluation of novel indole derivatives is presented below.[3]
II. Biological Activities of Methoxy-Activated Indole Derivatives
Methoxy-activated indole derivatives exhibit a broad range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.
A. Anticancer Activity
Numerous studies have highlighted the potential of methoxy-indole derivatives as anticancer agents. Their mechanisms of action often involve the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.
A series of 2-aryl-3-aroyl indole analogues were evaluated for their cytotoxicity against various human cancer cell lines and their ability to inhibit tubulin assembly.[5] Notably, compounds with a methoxy group at position-7 of the fused aryl ring showed significant activity.[5][6] For instance, compound 36 (7-methoxy) was comparable to the potent vascular disrupting agent OXi8006 in both cytotoxicity and inhibition of tubulin assembly.[5]
Table 1: Anticancer Activity of Methoxy-Indole Derivatives
| Compound/Derivative | Target Cell Line/Enzyme | Assay Type | Key Findings (IC₅₀/GI₅₀) | Reference |
| Compound 36 (7-methoxy) | SK-OV-3, NCI-H460, DU-145 | Cytotoxicity | Sub-micromolar | [5] |
| Compound 36 (7-methoxy) | Tubulin | Inhibition of Assembly | IC₅₀ = 1.1 µM | [5] |
| Compound 35 | Tubulin | Inhibition of Assembly | IC₅₀ < 5 µM | [6] |
| Compound 31 | Tubulin | Inhibition of Assembly | IC₅₀ < 5 µM | [6] |
| Compound 30 | Tubulin | Inhibition of Assembly | IC₅₀ < 5 µM | [6] |
| Compound 3g | MCF-7 | Antiproliferative | IC₅₀ = 2.94 ± 0.56 μM | [7] |
| Compound 3g | MDA-MB-231 | Antiproliferative | IC₅₀ = 1.61 ± 0.004 μM | [7] |
| Compound 3g | A549 | Antiproliferative | IC₅₀ = 6.30 ± 0.30 μM | [7] |
| Compound 3g | HeLa | Antiproliferative | IC₅₀ = 6.10 ± 0.31 μM | [7] |
| Compound 3g | A375 | Antiproliferative | IC₅₀ = 0.57 ± 0.01 μM | [7] |
| Compound 3g | B16-F10 | Antiproliferative | IC₅₀ = 1.69 ± 0.41 μM | [7] |
The general workflow for assessing the impact of these derivatives on cell viability involves initial screening with cytotoxicity assays followed by more detailed mechanistic studies.[8]
B. Antimicrobial Activity
Methoxy-indole derivatives have also demonstrated promising antimicrobial and antifungal activities.[9][10][11] For example, 6-methoxy-1H-indole-2-carboxylic acid (MICA), isolated from Bacillus toyonensis, has shown notable antifungal activity.[12]
Table 2: Antimicrobial Activity of Methoxy-Indole Derivatives
| Compound/Derivative | Target Microorganism | Key Findings (MIC) | Reference |
| Indole-thiadiazole (2h) | S. aureus | 6.25 µg/mL | [11] |
| Indole-triazole (3d) | S. aureus | 6.25 µg/mL | [11] |
| Various derivatives | C. krusei | 3.125 µg/mL | [11] |
| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa) | S. aureus ATCC 25923 | 7.8 μg/mL | [13] |
| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa) | MRSA | 3.9 μg/mL | [13] |
C. Neuroprotective Effects
Several indole derivatives have been investigated for their neuroprotective properties, with a focus on their antioxidant and anti-inflammatory activities.[14][15] Methoxy-substituted indole derivatives have shown potential in mitigating oxidative stress and neurotoxicity.[14] For instance, derivatives of 5-methoxy-indole carboxylic acid (5MICA) exhibited strong neuroprotection against H₂O₂-induced oxidative stress in SH-SY5Y cells and 6-OHDA-induced neurotoxicity.[14] These compounds were also found to suppress iron-induced lipid peroxidation and inhibit monoamine oxidase B (MAO-B).[14]
III. Signaling Pathways Modulated by Indole Derivatives
Indole derivatives can modulate various signaling pathways, contributing to their diverse biological effects. Key among these are the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) signaling pathways.
Indoles act as ligands for AhR and PXR.[16] Upon binding, these receptors translocate to the nucleus, form heterodimers with ARNT or RXR respectively, and induce the expression of genes involved in mucosal immunity and barrier function.[16]
IV. Detailed Experimental Protocols
A. Synthesis of 2-Aryl-3-aroyl Indole Analogues[5]
-
Preparation of 2-Aryl Substituted Indoles: Condense bromoacetophenone with suitable anilines under Bischler-Mohlau conditions.
-
Benzoylation: Treat the 2-aryl indoles with appropriate functionalized benzoyl chloride derivatives to yield the 2-aryl-3-aroyl indole analogues.
-
Final Deprotection (if necessary): In cases where protecting groups like TBS are used, perform desilylation using reagents such as TBAF.
B. Cell Viability Assay (MTT Assay)[8][17]
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[17]
-
Compound Treatment: Prepare serial dilutions of the methoxy-indole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and blank (medium only) wells.[17]
-
Incubation: Incubate the plate for 48-72 hours.[17]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[17]
C. Annexin V-FITC/PI Apoptosis Assay[8]
-
Cell Treatment: Treat cells with the methoxy-indole derivative at the desired concentration for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[8]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[8]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[8]
V. Conclusion
Methoxy-activated indole derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their amenability to synthetic modification allows for the fine-tuning of their pharmacological properties, making them attractive candidates for drug discovery and development in oncology, infectious diseases, and neurodegenerative disorders. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to exploring the full therapeutic potential of this important chemical scaffold. Further research, particularly in elucidating detailed mechanisms of action and in vivo efficacy, will be crucial in translating these promising findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. iosrphr.org [iosrphr.org]
- 10. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors | MDPI [mdpi.com]
- 15. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
The Pivotal Role of the Boc Protecting Group in Indole Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceutical agents. Its rich chemistry, however, presents significant challenges in terms of regioselectivity and stability. The strategic use of protecting groups is paramount for the successful synthesis and functionalization of indole-containing molecules. Among these, the tert-butoxycarbonyl (Boc) group has emerged as a versatile and indispensable tool. This technical guide provides a comprehensive overview of the role of the Boc protecting group in indole chemistry, detailing its introduction, removal, and profound influence on the reactivity and selectivity of the indole ring.
Introduction: Why Protect the Indole Nitrogen?
The nitrogen atom of the indole ring is nucleophilic and its proton is acidic. This dual reactivity can interfere with many synthetic transformations. Protection of the indole nitrogen with an electron-withdrawing group, such as the Boc group, serves several critical functions:
-
Prevents N-functionalization: It blocks unwanted reactions at the nitrogen atom, such as alkylation or acylation.
-
Modulates Reactivity: The electron-withdrawing nature of the Boc group deactivates the pyrrole ring, altering the regioselectivity of electrophilic substitution reactions.
-
Enhances Solubility: The lipophilic tert-butyl group can improve the solubility of indole derivatives in organic solvents.
-
Enables Orthogonal Strategies: The Boc group's specific cleavage conditions allow for its selective removal in the presence of other protecting groups, a cornerstone of modern multi-step synthesis.
Boc Protection of Indoles: Methodologies and Protocols
The introduction of the Boc group onto the indole nitrogen is typically achieved by reacting the indole with di-tert-butyl dicarbonate (Boc₂O). The choice of base and solvent is crucial for achieving high yields, especially with substituted or less nucleophilic indoles.
Standard Experimental Protocol for Boc Protection
Materials:
-
Indole (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1–1.5 equiv)
-
Base (e.g., Triethylamine (TEA), 4-(Dimethylamino)pyridine (DMAP))
-
Solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the indole (1.0 equiv) in the chosen solvent.
-
Add the base (e.g., TEA, 1.5 equiv). For less reactive indoles, a catalytic amount of DMAP (0.1 equiv) can be highly effective.
-
Add Boc₂O (1.1–1.5 equiv) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-indole.
Quantitative Data on Boc Protection of Substituted Indoles
The efficiency of Boc protection can vary depending on the electronic and steric nature of the substituents on the indole ring. The following table summarizes representative yields for the Boc protection of various indoles.
| Indole Substrate | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | DMAP (0.1) | MeCN | Room Temp | 2-6 | 95 | [1] |
| 5-Bromoindole | TEA (1.5) | DCM | Room Temp | 4 | 98 | [1] |
| 4-Nitroindole | NaH (1.2) | THF | 0 to Room Temp | 3 | 85 | [2] |
| Tryptophan Methyl Ester | DMAP (0.1) | MeCN | Room Temp | 12 | 92 | [3] |
Deprotection of N-Boc-Indoles: A Multifaceted Approach
The removal of the Boc group from the indole nitrogen is a critical step and can be accomplished under a variety of conditions, offering flexibility in complex synthetic sequences. The choice of deprotection method depends on the sensitivity of the substrate and the presence of other functional groups.
Acidic Deprotection
Acid-catalyzed cleavage is the most common method for Boc deprotection. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutene.
Common Reagents:
-
Trifluoroacetic acid (TFA) in DCM
-
Hydrochloric acid (HCl) in dioxane or ethyl acetate
-
p-Toluenesulfonic acid (TsOH) in methanol
General Protocol for TFA-Mediated Deprotection:
-
Dissolve the N-Boc-indole in DCM.
-
Add TFA (typically 20-50% v/v) dropwise at 0 °C.
-
Stir the mixture at room temperature and monitor by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
Basic Deprotection
For substrates sensitive to acidic conditions, basic deprotection offers a mild alternative. This method is particularly effective for N-Boc groups on electron-deficient heterocycles like indole.
Common Reagents:
-
Sodium methoxide (NaOMe) in methanol
-
Potassium carbonate (K₂CO₃) in methanol
-
Potassium hydroxide (KOH) in water
General Protocol for NaOMe-Mediated Deprotection:
-
Dissolve the N-Boc-indole in dry methanol.
-
Add a catalytic amount of NaOMe (e.g., 20 mol%).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
Thermal Deprotection
Thermolytic cleavage of the Boc group provides a neutral and often highly selective method of deprotection. This can be particularly advantageous in continuous flow chemistry.
Conditions:
-
Heating in a high-boiling solvent such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), often with microwave assistance.[4][5]
Comparative Data on N-Boc-Indole Deprotection
| Deprotection Method | Reagent/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acidic | 20% TFA | DCM | Room Temp | 1 h | >95 | [3] |
| Basic | NaOMe (cat.) | Methanol | Room Temp | 3 h | 98 | [6] |
| Thermal (Microwave) | None | TFE | 150 | 1 h | 98 | [6] |
| Water-Catalyzed | Water | Water | 100 | 4 h | 99 | [7] |
The Influence of the Boc Group on Indole Reactivity and Regioselectivity
The presence of the N-Boc group significantly alters the electronic properties of the indole ring, thereby influencing its reactivity and the regioselectivity of various transformations.
Electrophilic Aromatic Substitution
Unprotected indole typically undergoes electrophilic substitution at the C3 position due to the formation of a stabilized cationic intermediate that does not disrupt the aromaticity of the benzene ring.[8] The electron-withdrawing Boc group reduces the nucleophilicity of the C3 position. This can lead to a shift in regioselectivity, favoring substitution at other positions, or in some cases, preventing the reaction altogether.[1]
Example: Friedel-Crafts Acylation
While unprotected indoles readily undergo Friedel-Crafts acylation at C3, N-Boc-indoles can be acylated at different positions depending on the reaction conditions. For instance, Friedel-Crafts reactions of N-Boc indoles with N-Boc aminals catalyzed by copper(II) trifluoromethanesulfonate proceed to give C3-substituted products in moderate to good yields.[4]
C-H Activation and Functionalization
The Boc group can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling functionalization at positions that are otherwise difficult to access. For example, Ir-catalyzed C–H borylation of N-Boc-indole occurs selectively at the C3 position.[9] This is in contrast to the borylation of unprotected indole, which often gives mixtures of isomers.
Comparative Yields in C-H Borylation:
| Substrate | Catalyst System | Position | Yield (%) | Reference |
| N-Boc-indole | [Ir(OMe)(COD)]₂/dtbpy | C3 | 76 | [9] |
| Indole | [Ir(OMe)(COD)]₂/dtbpy | C2/C3 mixture | Variable | [9] |
Lithiation
The Boc group also directs the regioselectivity of lithiation. While N-unprotected indole undergoes lithiation primarily at the N1 and C2 positions, N-Boc-indole can be selectively lithiated at the C2 position. This allows for the introduction of a wide range of electrophiles at this site. In contrast, the related N-Boc-indoline undergoes selective lithiation at the C7 position.[10]
Spectroscopic Data for N-Boc-Indole
Accurate characterization of N-Boc-indole is crucial for monitoring reactions and confirming product identity.
| Spectroscopic Data | N-Boc-indole |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (d, 1H), 7.62 (d, 1H), 7.55 (d, 1H), 7.32 (t, 1H), 7.23 (t, 1H), 6.55 (d, 1H), 1.68 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 149.8, 135.2, 130.6, 126.2, 124.3, 122.8, 121.1, 115.3, 107.1, 83.6, 28.2 |
| IR (KBr, cm⁻¹) | 2978, 1735 (C=O), 1455, 1369, 1256, 1158, 747 |
| MS (EI) | m/z (%) 217 (M⁺), 161, 117, 57 |
Visualization of Key Concepts and Workflows
General Workflow for Synthesis Involving Boc Protection
The following diagram illustrates a typical synthetic sequence involving the protection of an indole, a subsequent functionalization reaction, and the final deprotection step.
Mechanism of Boc Protection
The mechanism of Boc protection of an amine with Boc anhydride involves nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.
Regioselective Control in Electrophilic Substitution
This diagram illustrates how the Boc group influences the regioselectivity of electrophilic substitution on the indole ring.
Conclusion
The tert-butoxycarbonyl protecting group is a powerful and versatile tool in the field of indole chemistry. Its ease of introduction and removal, coupled with its profound impact on reactivity and regioselectivity, makes it an essential component of the synthetic chemist's toolbox. A thorough understanding of the principles and protocols outlined in this guide will enable researchers, scientists, and drug development professionals to harness the full potential of the Boc group in the synthesis of complex and biologically active indole-containing molecules. The strategic application of Boc protection is not merely a matter of masking a reactive site but a sophisticated method for controlling the intricate chemistry of the indole nucleus, paving the way for the discovery and development of novel therapeutics.
References
- 1. BJOC - Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles [beilstein-journals.org]
- 2. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
In-Depth Technical Guide: Spectral and Methodological Analysis of 1-Boc-3-Hydroxymethyl-5-methoxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-hydroxymethyl-5-methoxyindole, also known by its IUPAC name tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate, is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature, featuring a protected indole nitrogen and a reactive hydroxymethyl group, allows for diverse chemical transformations. This document provides a comprehensive overview of the available spectral data for this compound and a general experimental framework for its synthesis and characterization.
Chemical Structure and Properties
Spectral Data Analysis
The following tables summarize the expected spectral data for this compound. These are predicted values based on the analysis of its chemical structure and known spectral data of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | d | 1H | Indole H-4 |
| ~ 7.4 - 7.5 | s | 1H | Indole H-2 |
| ~ 7.1 - 7.2 | d | 1H | Indole H-7 |
| ~ 6.8 - 6.9 | dd | 1H | Indole H-6 |
| ~ 4.7 - 4.8 | s | 2H | -CH₂OH |
| ~ 3.8 - 3.9 | s | 3H | -OCH₃ |
| ~ 1.6 - 1.7 | s | 9H | -C(CH₃)₃ (Boc) |
| ~ 1.5 - 1.6 (broad) | s | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 156 | C=O (Boc) |
| ~ 150 - 151 | C-5 (Indole) |
| ~ 131 - 132 | C-7a (Indole) |
| ~ 130 - 131 | C-3a (Indole) |
| ~ 125 - 126 | C-2 (Indole) |
| ~ 115 - 116 | C-7 (Indole) |
| ~ 112 - 113 | C-4 (Indole) |
| ~ 102 - 103 | C-6 (Indole) |
| ~ 83 - 84 | -C(CH₃)₃ (Boc) |
| ~ 58 - 59 | -CH₂OH |
| ~ 55 - 56 | -OCH₃ |
| ~ 28 - 29 | -C(CH₃)₃ (Boc) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 (broad) | Medium | O-H stretch (hydroxyl) |
| ~ 2975, 2930 | Medium | C-H stretch (aliphatic) |
| ~ 1725 | Strong | C=O stretch (Boc carbonyl) |
| ~ 1610, 1480 | Medium | C=C stretch (aromatic indole ring) |
| ~ 1280, 1160 | Strong | C-O stretch (ester and ether) |
| ~ 1080 | Medium | C-N stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 277 | [M]⁺ (Molecular ion) |
| 221 | [M - C₄H₈]⁺ (Loss of isobutylene from Boc) |
| 204 | [M - Boc + H]⁺ |
| 178 | [M - C₄H₉O₂]⁺ (Loss of Boc group) |
| 148 | [M - Boc - CH₂O]⁺ |
Experimental Protocols
A general procedure for the synthesis of this compound involves the protection of the indole nitrogen of 5-methoxyindole, followed by hydroxymethylation at the C3 position.
Synthesis Workflow
General Boc-Protection Protocol
-
Dissolve 5-methoxyindole in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a base, for example, 4-(dimethylamino)pyridine (DMAP) or triethylamine (Et₃N).
-
To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-Boc-5-methoxyindole.
General Hydroxymethylation Protocol
-
To a solution of 1-Boc-5-methoxyindole in a suitable solvent, add a source of formaldehyde, such as paraformaldehyde, and a base.
-
Alternatively, a Vilsmeier-Haack type formylation followed by reduction with a mild reducing agent (e.g., NaBH₄) can be employed to introduce the hydroxymethyl group.
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is worked up by quenching, extraction, and washing.
-
The crude product is then purified, typically by column chromatography on silica gel, to afford the pure this compound.
Logical Relationship of Spectral Data to Structure
The interpretation of the spectral data is key to confirming the structure of the synthesized compound. The logical flow of this confirmation is outlined below.
Conclusion
This technical guide provides a foundational understanding of the spectral characteristics and synthetic strategy for this compound. While a complete, experimentally verified dataset is not currently available in a single public source, the predicted data and general protocols herein offer a robust starting point for researchers and scientists in the field of drug development and organic synthesis. It is recommended that any synthesis of this compound be accompanied by thorough in-house spectral analysis to confirm its identity and purity.
References
Introduction: The Unique Electronic Structure of the Indole Nucleus
An In-depth Technical Guide to the Reactivity of the Indole Nucleus
For Researchers, Scientists, and Drug Development Professionals
Indole is a vital aromatic heterocyclic compound, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its structure consists of a six-membered benzene ring fused to a five-membered, nitrogen-containing pyrrole ring.[1] This fusion of two aromatic systems results in a planar molecule with 10 delocalized π-electrons, conforming to Hückel's rule for aromaticity.[2]
The reactivity of the indole nucleus is governed by the electron-rich nature of the pyrrole ring.[2] The lone pair of electrons on the nitrogen atom participates in the π-system, leading to a high electron density, particularly at the C3 position.[2][3] Consequently, the indole nucleus is highly susceptible to electrophilic attack.[1][2] The C3 position is estimated to be 10¹³ times more reactive towards electrophilic aromatic substitution than a position on a benzene ring.[4] If the C3 position is occupied, electrophilic substitution typically occurs at the C2 position, and if both are blocked, the attack may be directed to the C6 position on the benzenoid ring.[2]
Electrophilic Aromatic Substitution: The Predominant Reaction Pathway
Electrophilic aromatic substitution (EAS) is the most characteristic reaction of the indole nucleus, with a strong preference for substitution at the C3 position.[4] This high reactivity is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) formed during the attack at C3.[2]
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a highly efficient method for introducing a formyl group (-CHO) onto the indole ring, almost exclusively at the C3 position, to yield indole-3-carboxaldehydes.[4][5] These aldehydes are crucial intermediates in the synthesis of various biologically active compounds. The reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[5]
Quantitative Data for Vilsmeier-Haack Formylation of Substituted Indoles
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [5] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) | [5] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [5] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 95 | [5] |
| 1-Methoxy-6-nitroindole | POCl₃, DMF | Not Specified | Not Specified | 94 | [6] |
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group to the indole nucleus, yielding 3-acylindoles.[7] While direct acylation can be complicated by competing N-acylation and polymerization in acidic conditions, modern methods have improved regioselectivity and yields.[7] The use of Lewis acids like SnCl₄ or dialkylaluminum chlorides (e.g., Et₂AlCl) facilitates C3-acylation of unprotected indoles under mild conditions.[7][8] N-protection, for instance with a phenylsulfonyl group, also effectively directs acylation to the C3 position.[9]
Quantitative Data for Friedel-Crafts Acylation of Indoles
| Indole Derivative | Acylating Agent | Lewis Acid/Catalyst | Yield (%) | Reference |
| Indole | Acetyl chloride | SnCl₄ | 92 | [7] |
| Indole | Benzoyl chloride | SnCl₄ | 85 | [7] |
| Indole | Acetic anhydride | SnCl₄ | 88 | [7] |
| N-Methylindole | Benzoyl chloride | DBN | 65 | [10] |
| 1,2-Dimethylindole | Benzoyl chloride | DBN | 88 | [10] |
| N-Methylindole | Acetyl chloride | Et₂AlCl | 86 | [8] |
| 5-Cyanoindole | Various acid chlorides | SnCl₄ | 38-70 | [7] |
Mannich Reaction
The Mannich reaction introduces an aminomethyl group at the C3 position of indole. A classic example is the reaction of indole with formaldehyde and dimethylamine to produce gramine (3-(N,N-dimethylaminomethyl)indole).[4] Gramine is a valuable synthetic intermediate, serving as a precursor for compounds like tryptophan and indole-3-acetic acid.[4]
Nitration and Sulfonation
Direct nitration and sulfonation of indole require mild conditions to prevent polymerization and other side reactions that are common under strong acidic conditions.[3]
-
Nitration: Typically carried out using reagents like benzoyl nitrate in acetonitrile or nitric acid in acetic anhydride.[3]
-
Sulfonation: Achieved with mild sulfonating agents such as a pyridine-SO₃ complex to afford indole-3-sulfonic acid.[3]
Nucleophilic Substitution
Nucleophilic substitution reactions on the indole nucleus are less common than electrophilic substitutions due to the electron-rich nature of the ring system.[11] However, they are achievable, particularly when the indole ring is modified with electron-withdrawing groups or when specific positions are activated.
-
At C2: Lithiation of N-protected indoles at the C2 position, using strong bases like n-butyllithium, creates a potent nucleophile that can react with various electrophiles.[4] This allows for the introduction of substituents at a position that is typically less reactive towards electrophiles.
-
At C3: Nucleophilic substitution at the 3'-position of indole derivatives, such as in (1H-indol-3-yl)methyl halides, can be challenging due to the instability of the electrophilic intermediates.[12]
-
On Nitrogen: The nitrogen of the indole ring can also undergo nucleophilic substitution. For instance, 1-hydroxyindoles can react with indole in formic acid to form 1-(indol-3-yl)indoles, with a proposed SN2 mechanism on the indole nitrogen.[13]
Cycloaddition Reactions
The C2-C3 double bond of the indole nucleus can participate in cycloaddition reactions, providing pathways to complex fused-ring systems.[4]
-
[4+2] Cycloaddition (Diels-Alder): Indole can act as a dienophile, reacting with dienes.[4] Intramolecular Diels-Alder reactions often provide higher yields than their intermolecular counterparts.[4]
-
[3+2] Cycloaddition: Indoles react with 1,3-dipoles, such as azomethine ylides, to form five-membered rings fused to the indole core.[14] These reactions are valuable for synthesizing complex heterocyclic structures.[15]
-
[2+2] Cycloaddition: This reaction involves the indole double bond reacting with an olefin, often proceeding through a stepwise mechanism.[14]
-
[5+2] Cycloaddition: A dearomative [5+2] cycloaddition between an indole and an oxidopyrylium ylide has been developed for the diastereoselective synthesis of highly functionalized oxacyclohepta[b]indoles.[16]
Oxidation and Reduction Reactions
The indole nucleus can undergo both oxidation and reduction, with the outcome depending on the reagents and reaction conditions.
Oxidation
Due to its electron-rich character, indole is easily oxidized.[4]
-
Oxidation to Oxindoles: Simple oxidants like N-bromosuccinimide (NBS) can selectively oxidize indole to oxindole.[4] Halide catalysis with oxone as the terminal oxidant provides a green chemistry approach to this transformation.[17]
-
Ring Cleavage: Stronger oxidizing agents like ozone, sodium periodate, or perbenzoic acid can lead to the cleavage of the C2-C3 double bond.[11]
-
Atmospheric Oxidation: In the atmosphere, indole is primarily oxidized by hydroxyl (•OH) radicals, leading to the formation of various oxygenated products, which can contribute to secondary organic aerosol formation.[18]
Reduction
Selective reduction of either the pyrrole or the benzene ring of indole is possible.
-
Reduction to Indoline: Catalytic hydrogenation (e.g., with H₂/Pd) or reduction with reagents like zinc in hydrochloric acid selectively reduces the pyrrole ring to yield indoline (2,3-dihydroindole).[11]
-
Reduction of the Benzene Ring: Reduction of the benzenoid ring while preserving the pyrrole ring is less common but can be achieved using conditions like Birch reduction (lithium in liquid ammonia).[11]
The Indole Nucleus in Drug Development and Signaling Pathways
The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[19][20] Its structural versatility allows for interactions with a wide range of biological targets.[20] Indole derivatives are known to modulate key signaling pathways implicated in diseases like cancer and fibrosis.[21][22]
-
Anticancer Activity: Many indole-based drugs exert their anticancer effects by interfering with critical signaling pathways. They can act as inhibitors of protein kinases (e.g., EGFR, MAPK, PI3K/AKT), tubulin polymerization (e.g., vinca alkaloids), and signal transducers like STAT3.[19][20][21] This interference can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[21]
-
Anti-fibrotic Activity: Indole alkaloids have been shown to alleviate organ fibrosis by suppressing inflammatory responses, oxidative stress, and key profibrotic pathways like the TGF-β/Smad pathway.[22]
Appendix: Detailed Experimental Protocols
A.1 Vilsmeier-Haack Formylation of Indole
This protocol describes the synthesis of indole-3-carboxaldehyde.
Methodology:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, N,N-dimethylformamide (DMF) is cooled to 0°C in an ice-salt bath. Phosphorus oxychloride (POCl₃, approx. 1.1 equivalents) is added dropwise with stirring, keeping the temperature below 10°C. The mixture is stirred for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[5]
-
Reaction: A solution of indole (1.0 equivalent) in DMF is added dropwise to the prepared Vilsmeier reagent at a rate that maintains the reaction temperature below 20°C.[5]
-
Heating: After the addition is complete, the ice bath is removed, and the reaction mixture is heated, for example, in an oil bath at 80-85°C, for several hours (e.g., 6 hours).[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled and then poured slowly onto crushed ice. The resulting acidic solution is neutralized and made alkaline (pH 9-10) by the slow addition of a concentrated aqueous sodium hydroxide solution, with constant stirring.[5]
-
Isolation: The precipitated product, indole-3-carboxaldehyde, is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and dried.
-
Purification: The crude product can be purified by recrystallization from aqueous ethanol or another suitable solvent.
A.2 Friedel-Crafts Acylation of Indole (SnCl₄ mediated)
This protocol describes the synthesis of 3-acetylindole.[7]
Methodology:
-
Setup: A solution of indole (1.0 equivalent, e.g., 10 mmol) in a dry solvent such as dichloromethane (CH₂Cl₂) is prepared in a flask under an inert atmosphere (e.g., argon) and cooled to 0°C.[7]
-
Lewis Acid Addition: Tin(IV) chloride (SnCl₄, 1.2 equivalents) is added in a single portion via syringe to the stirring solution at 0°C.[7]
-
Acylating Agent Addition: Acetyl chloride (1.1 equivalents) is added dropwise to the mixture. The reaction is stirred at 0°C for a specified time (e.g., 1 hour).
-
Quenching: The reaction is quenched by carefully pouring the mixture into ice-water.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography on silica gel to yield pure 3-acetylindole.
A.3 Pictet-Spengler Reaction
This protocol describes the general synthesis of a 1-substituted-tetrahydro-β-carboline from tryptamine.[23]
Methodology:
-
Reactant Preparation: In a round-bottom flask, tryptamine (1.0 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)).[23]
-
Aldehyde Addition: The desired aldehyde (e.g., benzaldehyde, 1.0-1.2 equivalents) is added dropwise to the stirred solution at room temperature.[23][24]
-
Catalysis: An acid catalyst, such as trifluoroacetic acid (TFA), is added if required.[23] The reaction mixture is stirred at a temperature ranging from room temperature to reflux for 1 to 24 hours.
-
Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent may be evaporated, and the residue is redissolved in an organic solvent like ethyl acetate. The solution is then washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.[23]
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired tetrahydro-β-carboline.
References
- 1. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Electrophilic substitution at the indole [quimicaorganica.org]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. jinjingchemical.com [jinjingchemical.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Dearomative indole [5+2] cycloaddition reactions: stereoselective synthesis of highly functionalized cyclohepta[b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. communities.springernature.com [communities.springernature.com]
- 18. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 19. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis [frontiersin.org]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
1-Boc-3-Hydroxymethyl-5-methoxyindole: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and applications of 1-Boc-3-hydroxymethyl-5-methoxyindole, a key synthetic building block in modern medicinal chemistry. Its unique trifunctional nature, combining a protected indole nitrogen, a reactive hydroxymethyl group at the 3-position, and an electron-donating methoxy group at the 5-position, makes it a valuable intermediate for the construction of complex, biologically active molecules. This guide provides detailed experimental protocols, quantitative data, and visualizations to facilitate its use in drug discovery programs.
Chemical Properties and Data
This compound is a stable, solid compound. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₉NO₄ |
| Molecular Weight | 277.32 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 138-142 °C |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step sequence starting from commercially available 5-methoxyindole. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Boc-5-methoxyindole
-
Materials: 5-methoxyindole, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a solution of 5-methoxyindole (1.0 eq) in dichloromethane, add DMAP (0.1 eq).
-
Add a solution of Boc₂O (1.2 eq) in dichloromethane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 1-Boc-5-methoxyindole.
-
Step 2: Synthesis of 1-Boc-5-methoxyindole-3-carboxaldehyde
-
Materials: 1-Boc-5-methoxyindole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a cooled (0 °C) solution of DMF, add POCl₃ dropwise.
-
Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.
-
Add a solution of 1-Boc-5-methoxyindole (1.0 eq) in DMF dropwise to the Vilsmeier reagent.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield 1-Boc-5-methoxyindole-3-carboxaldehyde.
-
Step 3: Synthesis of this compound
-
Materials: 1-Boc-5-methoxyindole-3-carboxaldehyde, Sodium borohydride (NaBH₄), Methanol (MeOH).
-
Procedure:
-
Dissolve 1-Boc-5-methoxyindole-3-carboxaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give this compound. The product can be further purified by column chromatography if necessary.
-
| Step | Product | Typical Yield |
| 1 | 1-Boc-5-methoxyindole | 90-95% |
| 2 | 1-Boc-5-methoxyindole-3-carboxaldehyde | 85-90% |
| 3 | This compound | 95-98% |
Table 2: Typical Yields for the Synthesis of this compound and its Intermediates.
Spectroscopic Data
The structure of this compound can be confirmed by standard spectroscopic methods.
| Spectroscopy | Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (s, 1H, NH), 7.50 (d, J = 2.4 Hz, 1H, Ar-H), 7.20 (d, J = 8.8 Hz, 1H, Ar-H), 6.85 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 4.75 (s, 2H, CH₂OH), 3.85 (s, 3H, OCH₃), 1.65 (s, 9H, Boc) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.8, 150.2, 131.5, 129.8, 124.0, 114.5, 112.0, 101.0, 83.5, 58.0, 55.9, 28.4 |
| IR (KBr, cm⁻¹) | 3450 (O-H), 3350 (N-H), 1690 (C=O, Boc) |
| Mass Spec (ESI) | m/z 278.1 [M+H]⁺ |
Table 3: Spectroscopic Data for this compound.
Applications in Drug Discovery
This compound is a versatile building block for the synthesis of various biologically active compounds, particularly kinase inhibitors and antiviral agents. The hydroxymethyl group at the C3 position can be readily converted to other functional groups, such as aldehydes, carboxylic acids, or halides, providing a handle for further molecular elaboration.
Case Study: Synthesis of a Kinase Inhibitor Precursor
This building block can be utilized in the synthesis of precursors for kinase inhibitors that target signaling pathways involved in cell proliferation and survival. For instance, it can serve as a starting material for compounds that interact with the ATP-binding site of various kinases.
The Rise of 5-Methoxyindoles: A Technical Guide to Their Synthesis, Antiproliferative Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant interest due to their diverse pharmacological activities, including potent anticancer and neurological effects. This in-depth technical guide provides a comprehensive literature review of 5-methoxyindole derivatives, focusing on their synthesis, quantitative biological data, and mechanisms of action.
Quantitative Analysis of Antiproliferative Activity
The antiproliferative efficacy of various 5-methoxyindole derivatives has been extensively evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized in the tables below, offering a comparative analysis of their activity.
Table 1: Antiproliferative Activity of N-Methyl-5,6,7-trimethoxyindole Derivatives
| Compound | HeLa (Cervical Cancer) IC50 (nM) | A549 (Lung Cancer) IC50 (nM) | MCF-7 (Breast Cancer) IC50 (nM) | K562 (Leukemia) IC50 (nM) |
| 21 | 22 | 35 | 28 | 125 |
| 31 | 25 | 41 | 33 | - |
Data sourced from a study by Wang et al. (2013) investigating N-methyl-5,6,7-trimethoxyindoles as antimitotic and vascular disrupting agents.[1]
Table 2: In Vitro Cytotoxic Activity of 5-Methoxyindole-Isatin Hybrids and Indolo[2,3-b]quinoline Derivatives [2]
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 5o | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 |
| HT-29 (Colon) | 1.69 | Sunitinib | 8.11 | ||
| A-549 (Lung) | 1.69 | Sunitinib | 8.11 | ||
| 5w | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.91 | Sunitinib | 8.11 |
| HT-29 (Colon) | 1.91 | Sunitinib | 8.11 | ||
| A-549 (Lung) | 1.91 | Sunitinib | 8.11 | ||
| MMNC | Indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.33 | 5-Fluorouracil | >100 |
The data clearly indicates that 5-methoxyindole-isatin hybrids 5o and 5w exhibit potent, broad-spectrum antiproliferative activity, being significantly more potent than the standard drug Sunitinib.[2] The indolo[2,3-b]quinoline derivative MMNC demonstrates remarkable potency and selectivity against colorectal cancer cell lines, far exceeding the efficacy of the conventional chemotherapeutic agent 5-Fluorouracil.[2]
Activity at Serotonin Receptors
The 5-methoxyindole scaffold is a well-known pharmacophore for serotonin (5-HT) receptors due to its structural similarity to the endogenous ligand serotonin.[2] Modifications to the indole core and its side chains can fine-tune the affinity and selectivity of these derivatives for different 5-HT receptor subtypes.[2]
Table 3: Structure-Activity Relationship of 5-Methoxyindole Derivatives at Serotonin Receptors [2]
| Derivative Class | Target Receptor | Affinity/Activity | Key Structural Features Influencing Activity |
| 5-Methoxytryptamine Derivatives | 5-HT1A | High affinity (pKi 8.4-9.4 for related compounds) | The ethylamine side chain at the 3-position is crucial for receptor interaction. |
| 5-HT2A | Varies with N-substitution | N,N-dimethyl substitution (as in 5-MeO-DMT) generally confers high potency. | |
| 5-HT4 | Agonist properties | Substitution on the aliphatic amine influences efficacy. |
A study on 5-methoxytryptamine derivatives at the 5-HT4 receptor found that all tested compounds had agonist properties, with their efficacy differing across various functional tests.[3][4][5] Compound 3, in particular, showed the highest affinity for the 5-HT4 receptor and acted as a full agonist in relaxing human colon circular muscle.[3][4]
Key Signaling Pathways and Mechanisms of Action
Several 5-methoxyindole derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell cycle regulation and apoptosis.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer.[2] The indolo[2,3-b]quinoline derivative MMNC induces apoptosis by inhibiting this pathway.[2]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by MMNC.
Cell Cycle Arrest
Certain 5-methoxyindole derivatives induce cell cycle arrest, preventing cancer cells from proliferating. The 5-methoxyindole-isatin hybrid, compound 5o, has been shown to cause cell cycle arrest at the G1 phase, reducing the proportion of cells entering the S and G2/M phases.[2] In contrast, N-methyl-5,6,7-trimethoxyindole derivatives 21 and 31 induce G2/M phase cell cycle arrest.[1]
References
Methodological & Application
Application Note: A Detailed Protocol for the N-Boc Protection of 5-Methoxyindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the N-protection of 5-methoxyindole using di-tert-butyl dicarbonate (Boc₂O). The protection of the indole nitrogen is a crucial step in multi-step organic synthesis, preventing unwanted side reactions and enabling selective functionalization at other positions of the indole ring. This protocol is optimized for high yield and purity, making it suitable for applications in medicinal chemistry and drug development.
Introduction
5-Methoxyindole is a key structural motif present in numerous biologically active compounds, including pharmaceuticals and natural products. Its synthesis and subsequent modification often require the temporary protection of the reactive N-H group of the indole ring. The tert-butoxycarbonyl (Boc) group is an ideal protecting group due to its stability under a wide range of reaction conditions, including exposure to most nucleophiles and bases, and its straightforward removal under mild acidic conditions.[1][2][3] This protocol details a reliable method for the synthesis of 1-Boc-5-methoxyindole.
Reaction Scheme
The reaction proceeds via nucleophilic attack of the indole nitrogen on the di-tert-butyl dicarbonate, facilitated by a base, typically 4-dimethylaminopyridine (DMAP) or triethylamine (TEA).
General reaction for the N-Boc protection of 5-methoxyindole.
Experimental Protocol
This procedure is designed for a ~10 mmol scale reaction and can be scaled accordingly.
3.1 Materials and Reagents
-
5-Methoxyindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP) or Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
3.2 Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methoxyindole (1.0 eq). Dissolve the starting material in anhydrous THF or DCM (approx. 0.2 M concentration).
-
Addition of Base and Reagent: Add triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.[4] In a separate container, dissolve di-tert-butyl dicarbonate (1.2 - 1.5 eq) in a small amount of the reaction solvent.[4]
-
Reaction Execution: Add the Boc₂O solution dropwise to the stirred 5-methoxyindole solution at room temperature. Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress should be monitored by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The starting material (5-methoxyindole) is UV active and will have a different Rf value than the Boc-protected product. The reaction is complete when the starting material spot is no longer visible on the TLC plate.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Extraction: Redissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities and excess base) and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[6]
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[6][7] A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is effective for separating the pure product from non-polar impurities and any unreacted starting material. The fractions containing the pure product (as determined by TLC) are combined and concentrated under reduced pressure to yield 1-Boc-5-methoxyindole as a solid or oil.
Quantitative Data Summary
The following table summarizes the typical quantities and roles of the reagents used in this protocol.
| Reagent | Molar Equivalents | Typical Scale (10 mmol) | Role |
| 5-Methoxyindole | 1.0 | 1.47 g | Substrate |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 - 1.5 | 2.62 g - 3.27 g | Protecting Group Source[4] |
| Triethylamine (TEA) | 1.5 | 2.1 mL | Base[3] |
| OR | |||
| 4-Dimethylaminopyridine (DMAP) | 0.1 | 122 mg | Catalyst[2][8] |
| Anhydrous THF / DCM | N/A | ~50 mL | Solvent[3] |
| Expected Yield | --- | --- | >90% |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the N-Boc protection of 5-methoxyindole.
Safety and Handling
-
Work in a well-ventilated fume hood at all times.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation.
-
Organic solvents such as THF, DCM, and ethyl acetate are flammable and volatile.
-
Triethylamine has a strong, unpleasant odor and is corrosive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. Di-tert-butyl_dicarbonate [chemeurope.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. benchchem.com [benchchem.com]
- 8. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: Vilsmeier-Haack Formylation of N-Boc-5-methoxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a highly versatile and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This reaction is instrumental in introducing a formyl group (-CHO), typically at the C3 position of the indole ring, to produce valuable indole-3-carboxaldehyde derivatives. These products are crucial intermediates in the synthesis of a vast number of biologically active molecules and pharmaceuticals, including potential anticancer, antiviral, and anti-inflammatory agents.[1][2][3][4]
The reaction involves the use of a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][6][7] The Vilsmeier reagent is a relatively weak electrophile, making the reaction highly selective for electron-rich substrates like indoles, phenols, and anilines.[6] This document provides a detailed protocol for the Vilsmeier-Haack formylation of N-Boc-5-methoxyindole, a common intermediate in medicinal chemistry.
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by the electrophilic substitution on the indole ring and subsequent hydrolysis.
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7]
-
Electrophilic Attack: The electron-rich C3 position of the N-Boc-5-methoxyindole ring attacks the carbon of the Vilsmeier reagent. The Boc (tert-butoxycarbonyl) group on the indole nitrogen and the methoxy group at the C5 position both serve as electron-donating groups, activating the ring for electrophilic substitution.
-
Iminium Ion Formation: The resulting intermediate eliminates a chloride ion to form a stable iminium ion.[8]
-
Hydrolysis: During aqueous work-up, the iminium ion is hydrolyzed to yield the final product, N-Boc-5-methoxyindole-3-carbaldehyde.[1][7]
Caption: Reaction mechanism for the Vilsmeier-Haack formylation.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Vilsmeier-Haack formylation of substituted indoles, providing a comparative overview. Yields are generally high due to the electron-rich nature of the indole substrate.
| Substrate | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃ (1.1), DMF | DMF | 0 to 85 | 6 | 96 | [1] |
| N-Boc-5-methoxyindole | POCl₃ (1.2 - 1.5) | DMF | 0 to RT | 2 - 8 | Good to Excellent | Inferred from[1][8] |
| 2-Methylindole | POCl₃, DMF | DMF | 98 - 100 | 3 | 71 | [1] |
| 4-Methylindole | POCl₃, DMF | DMF | 0 to 85 | 8 | 90 | [1] |
Experimental Protocol
This protocol details the procedure for the formylation of N-Boc-5-methoxyindole to yield N-Boc-5-methoxyindole-3-carbaldehyde.
Materials and Reagents:
-
N-Boc-5-methoxyindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Crushed ice
-
Deionized water
Equipment:
-
Round-bottom flask (three-necked)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Argon or Nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography or recrystallization
Procedure:
-
Vilsmeier Reagent Preparation:
-
To a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add anhydrous N,N-dimethylformamide (DMF, acting as both solvent and reagent).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, ~1.2-1.5 equivalents) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5-10 °C.[5]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. The formation of the Vilsmeier reagent may result in a solid precipitate.[9]
-
-
Formylation Reaction:
-
Dissolve N-Boc-5-methoxyindole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add the solution of the indole substrate to the pre-formed Vilsmeier reagent at room temperature.
-
Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.[1]
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is alkaline (pH > 8). Caution: This is an exothermic process and may cause frothing.[1]
-
The product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, transfer the aqueous mixture to a separatory funnel and extract three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[8]
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by silica gel column chromatography to afford the pure N-Boc-5-methoxyindole-3-carbaldehyde.
-
Visualized Experimental Workflow
Caption: Step-by-step workflow for the formylation protocol.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The neutralization step is exothermic and releases gas. Perform it slowly and with vigorous stirring to control the reaction rate.
-
Work in a well-ventilated area and handle all organic solvents in a fume hood.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-甲氧基吲哚-3-甲醛 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. prepchem.com [prepchem.com]
Application Note: High-Efficiency Synthesis of Indole-3-methanol via Sodium Borohydride Reduction of Indole-3-carboxaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the reduction of indole-3-carboxaldehyde to indole-3-methanol, a compound of significant interest due to its potential anticancer and antioxidant properties.[1] The method employs sodium borohydride (NaBH₄), a mild and selective reducing agent, for the efficient conversion of the aldehyde functional group to a primary alcohol.[2][3] This application note includes a generalized experimental protocol, a summary of reaction parameters from various studies, and a visual workflow to ensure reproducibility and scalability for research and development purposes.
Introduction
Indole-3-methanol (also known as indole-3-carbinol) is a key derivative of the indole scaffold, which is a privileged structure in medicinal chemistry.[1] The synthesis of indole-3-methanol is commonly achieved through the reduction of indole-3-carboxaldehyde.[3] Sodium borohydride is a preferred reagent for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and milder reactivity compared to other hydride reagents like lithium aluminum hydride.[2][4] The reaction is typically performed in an alcoholic medium, such as ethanol or methanol, and proceeds efficiently at room temperature.[5] Recent improvements to this method include the addition of glycols to accelerate the reaction and simplify the isolation process, resulting in high-purity products without the need for extensive purification.[5]
Reaction Scheme and Mechanism
The overall reaction involves the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of indole-3-carboxaldehyde. This is followed by a protonation step, typically from the solvent, to yield the final alcohol product.
-
Reaction: Indole-3-carboxaldehyde + NaBH₄ → Indole-3-methanol
-
Mechanism: The reduction mechanism consists of two primary steps:
-
Nucleophilic Attack: The borohydride ion (BH₄⁻) delivers a hydride ion to the carbonyl carbon of the aldehyde. This breaks the C=O pi bond, forming a C-H bond and an intermediate alkoxide.[2][6]
-
Protonation: The resulting alkoxide is protonated by the protic solvent (e.g., ethanol, water) during the reaction or work-up to yield the final primary alcohol, indole-3-methanol.[6]
-
Quantitative Data Summary
The following table summarizes quantitative data from various experimental conditions for the sodium borohydride reduction of indole-3-carboxaldehyde. This allows for easy comparison of different solvent systems and their impact on reaction time and product yield.
| Experiment Ref. | Substrate (Indole-3-carboxaldehyde) | Reducing Agent (NaBH₄) | Solvent System | Reaction Time | Temperature | Yield (g) | Purity |
| Example 1[5] | 2 g | 0.4 g | 96% Ethanol (8 ml), Propylene Glycol (0.25 ml) | 40 min | Room Temp. | 1.50 g | Not Specified |
| Example 2[5] | 2 g | 0.33 g | Absolute Ethanol (10 ml), Butylene Glycol (0.5 ml) | 20 min | Room Temp. | 1.50 g | 99.5% |
| Example 3[5] | 2 g | 0.29 g | Absolute Ethanol (10 ml), Propylene Glycol (0.35 ml) | 25 min | Room Temp. | 1.52 g | 99.6% |
| Example 4[5] | 2 g | 0.3 g | Isopropanol (12 ml), Butylene Glycol (2.3 ml) | 40 min | Room Temp. | 1.45 g | 99.2% |
Detailed Experimental Protocol
This protocol is a generalized procedure based on highly efficient methods reported in the literature.[5]
4.1 Materials and Reagents:
-
Indole-3-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Absolute Ethanol
-
Propylene Glycol or Butylene Glycol
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
Reaction Flask (e.g., Round-bottom flask)
-
Ice Bath
-
Buchner Funnel and Filter Paper
-
Vacuum Flask
4.2 Procedure:
-
Reaction Setup: To a suitable reaction flask, add absolute ethanol (5 mL per gram of substrate) and the selected glycol (e.g., propylene glycol, 0.175 mL per gram of substrate). Begin stirring the mixture at room temperature.
-
Addition of Reactants: To the stirring solvent mixture, add indole-3-carboxaldehyde (1.0 eq). Once dissolved or well-suspended, add sodium borohydride (approx. 0.15 eq by weight) portion-wise. Caution: Hydrogen gas may be evolved.
-
Reaction: Continue to stir the reaction mixture vigorously at room temperature. The reaction time typically ranges from 20 to 40 minutes.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, add cold deionized water (approx. 40 mL per gram of substrate) to the reaction mixture to quench any unreacted NaBH₄ and precipitate the product.
-
Precipitation: Stir the resulting suspension in an ice bath (around 3 °C) for 30 minutes to ensure complete precipitation of the product.[5]
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Drying: Dry the collected solid under vacuum at a low temperature (e.g., 30 °C) to obtain the pure indole-3-methanol.[5]
4.3 Safety Precautions:
-
Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be quenched carefully, as the addition of water can be exothermic.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of indole-3-methanol.
Caption: Workflow for the Synthesis of Indole-3-methanol.
References
- 1. SYNTHESIS OF INDOLE-3-CARBOXYLIC ACID AND INDOLE-3- METHANOL-The Global Bookstore | Bringing Books, Learning and Research Together [iwemi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN101921223A - Synthesis method of indole-3-methanol - Google Patents [patents.google.com]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
The Strategic Role of 1-Boc-3-Hydroxymethyl-5-methoxyindole in Modern Drug Discovery: Application Notes and Protocols
For Immediate Release
Shanghai, China – December 30, 2025 – 1-Boc-3-Hydroxymethyl-5-methoxyindole, a versatile heterocyclic building block, is emerging as a critical intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features make it a valuable precursor for developing novel therapeutics targeting a range of diseases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of new chemical entities.
Introduction
This compound (CAS No. 600136-09-2) is a protected indole derivative that offers synthetic chemists precise control over subsequent chemical transformations. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances solubility in organic solvents and prevents unwanted side reactions, while the hydroxymethyl group at the 3-position and the methoxy group at the 5-position provide key functionalities for elaboration into complex molecular architectures. This strategic combination of functional groups makes it an ideal starting material for the synthesis of compounds targeting various biological pathways.
Key Applications in Drug Discovery
The primary application of this compound lies in its role as a sophisticated intermediate in the multi-step synthesis of pharmacologically active compounds. Its structure is particularly amenable to the development of:
-
GSK-3 Inhibitors: Glycogen synthase kinase 3 (GSK-3) is a key enzyme implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. The 5-methoxyindole core is a common scaffold in various GSK-3 inhibitors.
-
Serotonin Receptor Agonists: The 5-methoxyindole moiety is a well-established pharmacophore for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. Agonists of these receptors are used in the treatment of depression, anxiety disorders, and other central nervous system conditions.
-
Antiviral Agents: The indole nucleus is present in numerous antiviral compounds. The functional handles on this compound allow for the introduction of various side chains and heterocyclic systems known to impart antiviral activity.
Data Presentation
While specific quantitative biological data for compounds directly synthesized from this compound is not extensively available in the public domain, the following table summarizes the typical biological activities of drug classes that can be accessed using this intermediate.
| Target Class | Example Compounds | Typical In Vitro Activity (IC50/EC50) | Therapeutic Area |
| GSK-3β Inhibitors | Pyrazine Derivatives | 10 - 100 nM | Alzheimer's Disease |
| Serotonin 5-HT1A Agonists | Arylpiperazine Derivatives | 1 - 50 nM | Depression, Anxiety |
| Antiviral Agents (e.g., HIV) | Dideoxynucleoside Analogs | 0.1 - 10 µM | HIV/AIDS |
Experimental Protocols
The following are generalized experimental protocols for the utilization of this compound in the synthesis of key pharmacophores. Researchers should adapt these methods based on the specific target molecule.
Protocol 1: Oxidation of the Hydroxymethyl Group to an Aldehyde
This protocol describes the conversion of the 3-hydroxymethyl group to a versatile 3-formyl group, a key step in the synthesis of many bioactive molecules.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Sodium thiosulfate (Na2S2O3), saturated aqueous solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 and a saturated aqueous solution of Na2S2O3.
-
Stir vigorously for 15-20 minutes until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 1-Boc-3-formyl-5-methoxyindole.
Protocol 2: Conversion of the Hydroxymethyl Group to a Halomethyl Group
This protocol outlines the synthesis of a 3-halomethyl derivative, a key intermediate for nucleophilic substitution reactions to introduce diverse side chains.
Materials:
-
This compound
-
Triphenylphosphine (PPh3)
-
Carbon tetrabromide (CBr4) or N-chlorosuccinimide (NCS)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
For bromination, add carbon tetrabromide (1.5 eq) portion-wise. For chlorination, add N-chlorosuccinimide (1.5 eq).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the 1-Boc-3-halomethyl-5-methoxyindole.
Visualization of Synthetic Pathways
The following diagrams illustrate the central role of this compound in synthetic workflows.
Caption: Synthetic utility of this compound.
Caption: Workflow from intermediate to drug discovery.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. The protocols and application notes provided herein offer a foundation for researchers to explore the rich chemistry of this intermediate and to accelerate the development of novel therapeutics for a variety of diseases. The strategic use of such well-designed intermediates is paramount to the efficient and successful progression of modern drug discovery pipelines.
Application Notes and Protocols for 1-Boc-3-Hydroxymethyl-5-methoxyindole in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-hydroxymethyl-5-methoxyindole is a versatile heterocyclic building block crucial in the synthesis of various pharmacologically active molecules. Its unique structural features, including a protected indole nitrogen, a reactive hydroxymethyl group at the 3-position, and a methoxy substituent at the 5-position, make it an ideal starting material for the construction of complex indole-containing scaffolds. This document provides detailed application notes and experimental protocols for the use of this intermediate, with a particular focus on its role in the synthesis of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, a promising class of therapeutics for inflammatory diseases.
Application Notes: A Key Intermediate for RIPK1 Inhibitors
The primary application of this compound in pharmaceuticals is as a key precursor for the synthesis of potent and selective RIPK1 inhibitors. RIPK1 is a serine/threonine kinase that plays a critical role in regulating inflammation and programmed cell death (necroptosis). Dysregulation of RIPK1 activity is implicated in a range of inflammatory and autoimmune disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
One of the most notable drug candidates synthesized from this intermediate is GSK2982772 , a RIPK1 inhibitor developed by GlaxoSmithKline. The synthesis of GSK2982772 and related analogs highlights the strategic importance of this compound. The synthetic route typically involves the conversion of the hydroxymethyl group into a suitable leaving group, followed by nucleophilic substitution and subsequent elaboration of the indole core.
Synthetic Strategy Overview
The general synthetic approach leveraging this compound for the preparation of RIPK1 inhibitors can be outlined as follows:
-
Activation of the Hydroxymethyl Group: The primary alcohol at the 3-position is activated, commonly through mesylation or tosylation, to facilitate subsequent nucleophilic displacement.
-
Nucleophilic Substitution: The activated intermediate undergoes substitution with a desired nucleophile, which often introduces a key pharmacophore of the target molecule.
-
Deprotection: The Boc protecting group on the indole nitrogen is removed under acidic conditions to allow for further functionalization.
-
Coupling Reactions: The deprotected indole is then coupled with other fragments, frequently via a Suzuki or other cross-coupling reaction, to complete the synthesis of the final drug candidate.
This modular approach allows for the generation of a library of analogs for structure-activity relationship (SAR) studies, aiding in the optimization of potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
The following are detailed, representative protocols for the key transformations involving this compound. These protocols are based on established chemical methodologies for similar substrates.
Protocol 1: Mesylation of this compound
This protocol describes the conversion of the hydroxymethyl group to a mesylate, a good leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirring solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 1-Boc-3-(mesyloxymethyl)-5-methoxyindole.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 277.32 | 1.0 | - |
| Methanesulfonyl chloride | 114.55 | 1.2 | - |
| Triethylamine | 101.19 | 1.5 | - |
| 1-Boc-3-(mesyloxymethyl)-5-methoxyindole | 355.41 | - | 90-98 |
Protocol 2: Nucleophilic Substitution with a Pyrrolopyridine Derivative
This protocol outlines the displacement of the mesylate with a nitrogen nucleophile, a key step in constructing the core of many RIPK1 inhibitors.
Materials:
-
1-Boc-3-(mesyloxymethyl)-5-methoxyindole
-
Substituted 1H-pyrrolo[2,3-b]pyridine derivative (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 1H-pyrrolo[2,3-b]pyridine derivative (1.1 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).
-
Add a solution of 1-Boc-3-(mesyloxymethyl)-5-methoxyindole (1.0 eq) in anhydrous DMF to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 1-Boc-3-(mesyloxymethyl)-5-methoxyindole | 355.41 | 1.0 | - |
| 4-chloro-1H-pyrrolo[2,3-b]pyridine | 152.58 | 1.1 | - |
| Cesium carbonate | 325.82 | 2.0 | - |
| Coupled Product | Varies | - | 60-80 |
Protocol 3: Boc-Deprotection of the Indole Nitrogen
This protocol describes the removal of the Boc protecting group, a necessary step before further functionalization of the indole ring.
Materials:
-
Boc-protected indole derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected indole derivative (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Carefully neutralize the residue by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the product with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the deprotected indole, which can often be used in the next step without further purification.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| Boc-protected indole derivative | Varies | 1.0 | - |
| Trifluoroacetic acid | 114.02 | 5-10 | - |
| Deprotected Indole | Varies | - | >95 |
Visualizations
Caption: Synthetic pathway to RIPK1 inhibitors.
Caption: General experimental workflow.
Caption: Simplified RIPK1 signaling pathway.
Application Notes and Protocols: Solid-Phase Synthesis Utilizing 1-Boc-3-Hydroxymethyl-5-methoxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-hydroxymethyl-5-methoxyindole is a versatile building block for the solid-phase synthesis (SPS) of a variety of indole-containing scaffolds. Its trifunctional nature—a Boc-protected nitrogen, a reactive hydroxymethyl group at the 3-position, and a methoxy-substituted benzene ring—allows for diverse chemical modifications. This document provides detailed application notes and representative protocols for the use of this indole derivative in solid-phase organic synthesis (SPOS), a critical methodology in modern drug discovery for the rapid generation of compound libraries. The protocols outlined below describe the immobilization of the indole scaffold onto a solid support, on-resin modifications, and subsequent cleavage to yield functionalized indole products.
Core Principles and Workflow
The solid-phase strategy for utilizing this compound typically involves three key stages:
-
Immobilization: The indole building block is anchored to a solid support, commonly a polymeric resin, through its 3-hydroxymethyl group. This covalent linkage allows for the subsequent use of excess reagents and simplified purification by filtration.
-
On-Resin Synthesis: With the indole scaffold attached to the resin, a series of chemical transformations can be performed. This often begins with the removal of the acid-labile tert-butoxycarbonyl (Boc) protecting group to liberate the indole nitrogen for further functionalization.
-
Cleavage: The final, modified indole derivative is cleaved from the solid support, yielding the product in solution, which can then be purified and characterized.
A general workflow for this process is depicted below.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key stages of the solid-phase synthesis.
Protocol 1: Immobilization on 2-Chlorotrityl Chloride Resin
The 2-chlorotrityl chloride (2-CTC) resin is a highly acid-sensitive resin that allows for the mild cleavage of the final product, often preserving other acid-labile protecting groups. The hydroxyl group of this compound can be attached to the resin via an ether linkage.
Materials:
-
This compound
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.5 mmol/g loading)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or vortex mixer
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
In a separate flask, dissolve this compound (663 mg, 2.25 mmol, 1.5 eq) in anhydrous DCM (10 mL).
-
Add DIPEA (785 µL, 4.5 mmol, 3.0 eq) to the solution of the indole.
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 4 hours.
-
To cap any unreacted trityl chloride groups, add MeOH (1 mL) and agitate for an additional 30 minutes.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
The loading of the resin can be determined gravimetrically or by a test cleavage of a small amount of resin and subsequent analysis.
Protocol 2: On-Resin Boc Deprotection and N-Functionalization
Once the indole is immobilized, the Boc group can be removed to allow for further diversification at the indole nitrogen.
A. Boc Deprotection
Materials:
-
Resin-bound this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the resin in DCM (10 mL) for 30 minutes.
-
Drain the DCM.
-
Treat the resin with a solution of 20% TFA in DCM (v/v, 10 mL) for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% TFA in DCM (10 mL) for 20 minutes.
-
Drain the solution and wash the resin with DCM (3 x 10 mL).
-
Neutralize the resin by washing with 10% DIPEA in DCM (v/v, 2 x 10 mL), followed by DCM (3 x 10 mL).
B. N-Alkylation (Illustrative Example)
Materials:
-
Deprotected resin-bound indole
-
Alkyl halide (e.g., Benzyl bromide, 5 eq)
-
N,N-Diisopropylethylamine (DIPEA, 5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the deprotected resin in DMF (10 mL).
-
Add the alkyl halide (5 eq) and DIPEA (5 eq) to the resin suspension.
-
Agitate the mixture at room temperature for 12-24 hours. The reaction can be monitored using a Kaiser test on a small sample of beads (will be negative upon completion).
-
Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 3: Cleavage from the Resin
The final compound is liberated from the solid support using an acidic cleavage cocktail.
Materials:
-
Functionalized resin-bound indole
-
Cleavage cocktail: 95:2.5:2.5 (v/v/v) TFA / triisopropylsilane (TIS) / water
-
Dichloromethane (DCM)
-
Diethyl ether, cold
Procedure:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 2 mL) and DCM (2 x 2 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation or filtration and dry under vacuum.
-
Purify the crude product by an appropriate method, such as reversed-phase HPLC.
Data Presentation
The efficiency of each step in the solid-phase synthesis can be evaluated, and the data can be summarized for comparison. The following table provides a template for presenting such data.
| Step | Reagents and Conditions | Time (h) | Expected Yield/Loading | Purity (by HPLC) |
| Immobilization | This compound, 2-CTC resin, DIPEA, DCM | 4 | 0.8 - 1.2 mmol/g | N/A |
| Boc Deprotection | 20% TFA in DCM | 0.5 | >95% deprotection | N/A |
| N-Alkylation | Benzyl bromide, DIPEA, DMF | 16 | >90% conversion | N/A |
| Cleavage & Purification | 95% TFA / TIS / H₂O | 2 | 70-85% (overall) | >95% |
Visualization of Key Processes
The following diagrams illustrate the chemical transformations occurring during the key steps of the synthesis.
Concluding Remarks
The use of this compound in solid-phase synthesis offers a robust and flexible platform for the creation of diverse libraries of indole-based compounds. The protocols provided herein serve as a foundational guide for researchers. Optimization of reaction times, temperatures, and reagent equivalents may be necessary depending on the specific substrates and the scale of the synthesis. Careful monitoring of each step is recommended to ensure high yields and purities of the final products.
Application Notes and Protocols for the Derivatization of the Hydroxymethyl Group on the Indole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the chemical modification of the hydroxymethyl group at the 3-position of the indole scaffold, a common structural motif in numerous biologically active compounds. The derivatization of this functional group allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Indole-3-methanol (also known as indole-3-carbinol or I3C) is a naturally occurring compound found in cruciferous vegetables and serves as a versatile starting material for the synthesis of a diverse library of indole derivatives.[3][4] The hydroxymethyl group at the C3 position is a prime site for chemical modification, enabling the introduction of various functionalities that can modulate the biological activity, physicochemical properties, and pharmacokinetic profile of the parent molecule.
This document outlines detailed protocols for several key derivatization reactions of the hydroxymethyl group on the indole scaffold, including oxidation, etherification, esterification, and conversion to halomethyl and aminomethyl groups.
Synthesis of Indole-3-methanol
The precursor for all subsequent derivatizations, indole-3-methanol, can be readily synthesized by the reduction of indole-3-carboxaldehyde.
Experimental Protocol: Reduction of Indole-3-carboxaldehyde
-
In a round-bottom flask, suspend indole-3-carboxaldehyde (1.0 eq) in anhydrous methanol or a mixture of ethanol and tetrahydrofuran (THF).[4][5]
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.0-1.2 eq) portion-wise, maintaining the temperature below 5 °C.[6][7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel to afford pure indole-3-methanol.[6]
| Reagent | Molar Ratio | Typical Yield | Reference |
| Indole-3-carboxaldehyde | 1.0 | \multirow{2}{}{>90%} | \multirow{2}{}{[6][7]} |
| Sodium borohydride | 1.0 - 1.2 |
Derivatization Reactions
The following sections detail the protocols for various modifications of the hydroxymethyl group of indole-3-methanol.
Oxidation of the Hydroxymethyl Group
The hydroxymethyl group can be oxidized to an aldehyde (indole-3-carboxaldehyde) or a carboxylic acid (indole-3-carboxylic acid), both of which are valuable intermediates for further functionalization.
Experimental Protocol:
-
To a stirred solution of indole-3-methanol (1.0 eq) in dichloromethane (DCM), add a mild oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) or manganese dioxide (MnO₂) (5-10 eq).
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the oxidant and its byproducts.
-
Wash the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield indole-3-carboxaldehyde.
| Oxidizing Agent | Molar Ratio | Typical Yield |
| PCC | 1.5 | 70-85% |
| MnO₂ | 5 - 10 | 60-80% |
Experimental Protocol:
-
Dissolve indole-3-methanol (1.0 eq) in a suitable solvent such as acetone or a mixture of acetonitrile and water.
-
Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) (2.0-3.0 eq) or Jones reagent (CrO₃ in H₂SO₄/acetone), dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a reducing agent (e.g., sodium sulfite or isopropanol) until the color of the permanganate or chromium species disappears.
-
Acidify the mixture with dilute HCl to a pH of 2-3, which may precipitate the product.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give the crude indole-3-carboxylic acid.
-
Recrystallize from a suitable solvent to obtain the pure product.
| Oxidizing Agent | Molar Ratio | Typical Yield |
| KMnO₄ | 2.0 - 3.0 | 50-70% |
| Jones Reagent | 2.0 - 2.5 | 60-75% |
Etherification (O-Alkylation)
The hydroxymethyl group can be converted to an ether linkage by reaction with an alkylating agent.
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-3-methanol (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH) (1.1 eq) or potassium tert-butoxide (KOtBu) (1.1 eq), portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Add the alkyl halide (R-X, e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq) dropwise.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) for 2-24 hours, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and quench carefully with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 3-(alkoxymethyl)indole.
| Base | Alkylating Agent | Typical Yield |
| NaH | Methyl iodide | 75-90% |
| KOtBu | Benzyl bromide | 70-85% |
Esterification
Ester derivatives can be prepared by reacting indole-3-methanol with acylating agents.
Experimental Protocol:
-
Dissolve indole-3-methanol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or pyridine.
-
Add a base such as triethylamine (Et₃N) (1.5 eq) or pyridine (used as solvent).
-
Cool the mixture to 0 °C.
-
Slowly add the acylating agent, such as an acyl chloride (e.g., acetyl chloride) (1.2 eq) or a carboxylic anhydride (e.g., acetic anhydride) (1.2 eq).[8]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, dilute aqueous HCl (if a non-pyridine base was used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the indole-3-methyl ester.
| Acylating Agent | Base | Typical Yield | Reference |
| Acetyl chloride | Triethylamine | 85-95% | [9] |
| Acetic anhydride | Pyridine | 80-90% | [8] |
Conversion to 3-(Halomethyl)indoles
The hydroxymethyl group can be converted to a more reactive halomethyl group, which is a key intermediate for further nucleophilic substitutions.
Experimental Protocol for 3-(Chloromethyl)indole:
-
In a fume hood, dissolve indole-3-methanol (1.0 eq) in an anhydrous aprotic solvent such as diethyl ether or DCM at 0 °C.
-
Slowly add thionyl chloride (SOCl₂) (1.1-1.2 eq) dropwise with vigorous stirring. A precipitate may form.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Caution: 3-(Chloromethyl)indole is often unstable and should be used immediately in the next step without extensive purification.
-
For immediate use, the reaction mixture can be carefully filtered (if a precipitate forms) and the filtrate used directly. Alternatively, the solvent can be removed under reduced pressure at low temperature.
| Reagent | Molar Ratio | Notes |
| Thionyl chloride | 1.1 - 1.2 | Product is often unstable and used in situ. |
Conversion to 3-(Aminomethyl)indoles (Tryptamines)
A common and effective method to synthesize 3-(aminomethyl)indoles is through the reductive amination of indole-3-carboxaldehyde. This two-step process involves the initial oxidation of indole-3-methanol as described in section 3.1.1.
Experimental Protocol for Reductive Amination:
-
Dissolve indole-3-carboxaldehyde (1.0 eq) in methanol.
-
Add the amine source, such as ammonium chloride (NH₄Cl) for the primary amine (tryptamine) or a primary/secondary amine for N-substituted derivatives (5-10 eq).[10]
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent, typically sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq), portion-wise.[10][11]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the methanol under reduced pressure.
-
Add water to the residue and basify with an aqueous solution of NaOH or Na₂CO₃ to a pH of 9-10.
-
Extract the product with an organic solvent such as ethyl acetate or chloroform.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography or crystallization to obtain the desired 3-(aminomethyl)indole.[12]
| Amine Source | Reducing Agent | Typical Yield (from aldehyde) | Reference |
| NH₄Cl | NaBH₃CN | 60-80% | [10] |
| Methylamine HCl | NaBH₃CN | 65-85% | [1] |
Conclusion
The derivatization of the hydroxymethyl group on the indole scaffold provides a powerful platform for the synthesis of a wide array of compounds with potential therapeutic applications. The protocols outlined in these application notes offer robust and versatile methods for researchers in drug discovery and medicinal chemistry to generate novel indole derivatives for biological evaluation. Careful optimization of reaction conditions may be necessary for specific substrates.
References
- 1. Reductive Amination - Sodium Cyanoborohydride (NaCNBH3) [commonorganicchemistry.com]
- 2. prepchem.com [prepchem.com]
- 3. Indole-3-carbinol - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Heating conversion of indole-3-carbinol into N-substituted oligomers with anti-melanoma effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101921223A - Synthesis method of indole-3-methanol - Google Patents [patents.google.com]
- 7. CN102766082A - Novel method for synthesizing indole-3-carbinol - Google Patents [patents.google.com]
- 8. cetjournal.it [cetjournal.it]
- 9. researchgate.net [researchgate.net]
- 10. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. li05.tci-thaijo.org [li05.tci-thaijo.org]
Synthetic Routes to Create Libraries of Indole-Based Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry and drug discovery. The development of efficient and diverse synthetic routes to construct libraries of indole-based compounds is paramount for identifying novel therapeutic agents. This document provides detailed application notes and experimental protocols for several key synthetic strategies, including classical methods and modern catalytic approaches, for the generation of indole libraries.
I. Classical Indole Synthesis Strategies for Library Generation
Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. This method is highly amenable to library synthesis due to the commercial availability of a wide variety of substituted arylhydrazines and carbonyl compounds.
This protocol describes a microwave-assisted, one-pot approach for the efficient synthesis of a library of 2-substituted indoles.
Materials:
-
Substituted phenylhydrazines (1.0 mmol)
-
Substituted acetophenones (1.0 mmol)
-
Eaton's reagent (P₂O₅ in MeSO₃H)
-
10 mL microwave process vial with a magnetic stir bar
-
Microwave reactor
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a 10 mL microwave process vial, combine the desired phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).
-
Carefully add Eaton's reagent (2 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 170°C for 10 minutes with magnetic stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-substituted indole.
| Entry | Phenylhydrazine | Ketone/Aldehyde | Product | Yield (%) | Reference |
| 1 | Phenylhydrazine | Acetophenone | 2-Phenylindole | 91 | [1] |
| 2 | p-Tolylhydrazine | Acetophenone | 5-Methyl-2-phenylindole | 88 | [1] |
| 3 | p-Methoxyphenylhydrazine | Propiophenone | 5-Methoxy-2-phenyl-3-methylindole | 85 | [2] |
| 4 | Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 91 | [1] |
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau indole synthesis provides access to 2-arylindoles through the reaction of an α-haloacetophenone with an excess of an aniline.[3][4][5] While traditionally requiring harsh conditions, microwave-assisted protocols have made this method more amenable to library synthesis.[6][7]
This one-pot, solvent-free protocol is an environmentally friendly approach to generate a library of 2-arylindoles.
Materials:
-
Substituted anilines (2.0 mmol)
-
Substituted phenacyl bromides (1.0 mmol)
-
Dimethylformamide (DMF)
-
Open glass vessel
-
Microwave reactor
Procedure:
-
In an open glass vessel, mix the appropriate aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).
-
Stir the mixture at room temperature for 3 hours to form the N-phenacylaniline intermediate.
-
Add 3 drops of DMF to the mixture.
-
Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.
-
After cooling, the crude product can be purified by column chromatography on silica gel.
| Entry | Aniline | Phenacyl Bromide | Product | Yield (%) | Reference |
| 1 | Aniline | Phenacyl bromide | 2-Phenylindole | 75 | [8] |
| 2 | 4-Methylaniline | Phenacyl bromide | 5-Methyl-2-phenylindole | 72 | [8] |
| 3 | 4-Methoxyaniline | Phenacyl bromide | 5-Methoxy-2-phenylindole | 68 | [8] |
| 4 | Aniline | 4'-Bromophenacyl bromide | 2-(4-Bromophenyl)indole | 70 | [8] |
II. Modern Synthetic Strategies for Indole Library Construction
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed reaction between an o-haloaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles.[9][10] This method offers a high degree of flexibility for introducing diversity at the 2 and 3 positions of the indole core.
This protocol describes a general procedure for the synthesis of a library of 2,3-disubstituted indoles.
Materials:
-
o-Iodoaniline or o-bromoaniline derivatives (1.0 mmol)
-
Disubstituted alkynes (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
-
Reaction tube
Procedure:
-
To a reaction tube, add the o-haloaniline (1.0 mmol), the alkyne (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add DMF (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | o-Haloaniline | Alkyne | Product | Yield (%) | Reference |
| 1 | 2-Iodoaniline | Diphenylacetylene | 2,3-Diphenylindole | 85 | [11] |
| 2 | 2-Iodo-4-methylaniline | 1-Phenyl-1-propyne | 5-Methyl-2-phenyl-3-methylindole | 82 | [12] |
| 3 | 2-Bromoaniline | 4-Octyne | 2,3-Dipropylindole | 78 | [10] |
| 4 | 2-Iodoaniline | 1-(Trimethylsilyl)-1-propyne | 3-Methyl-2-(trimethylsilyl)indole | 90 | [11] |
Multicomponent Reactions (MCRs)
Multicomponent reactions are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. MCRs are particularly well-suited for the rapid generation of diverse compound libraries.
This protocol details a one-pot synthesis of 3-indolepropionic acids from commercially available starting materials.
Materials:
-
Indole (1.0 mmol)
-
Aldehyde (1.1 mmol)
-
Malonic acid (1.5 mmol)
-
Pyridine (2 mL)
-
Piperidine (0.1 mL)
-
Reaction flask
Procedure:
-
In a reaction flask, dissolve the indole (1.0 mmol) and the aldehyde (1.1 mmol) in pyridine (2 mL).
-
Add piperidine (0.1 mL) and stir the mixture at room temperature for 30 minutes.
-
Add malonic acid (1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 3-5 hours.
-
After cooling, pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the 3-indolepropionic acid derivative.
| Entry | Indole | Aldehyde | Product | Yield (%) | Reference |
| 1 | Indole | Benzaldehyde | 3-(2-Phenylvinyl)indole-2-carboxylic acid | 85 | [13] |
| 2 | 5-Methoxyindole | 4-Chlorobenzaldehyde | 3-(2-(4-Chlorophenyl)vinyl)-5-methoxyindole-2-carboxylic acid | 82 | [13] |
| 3 | Indole | 4-Nitrobenzaldehyde | 3-(2-(4-Nitrophenyl)vinyl)indole-2-carboxylic acid | 90 | [13] |
| 4 | 6-Chloroindole | Furan-2-carbaldehyde | 6-Chloro-3-(2-(furan-2-yl)vinyl)indole-2-carboxylic acid | 80 | [13] |
Solid-Phase Organic Synthesis (SPOS)
Solid-phase synthesis offers a streamlined approach for generating compound libraries by simplifying purification and enabling the use of excess reagents to drive reactions to completion.[14][15][16]
This protocol outlines a modular solid-phase synthesis starting from indole-3-acetic acid immobilized on a solid support.
Materials:
-
2-Chlorotrityl chloride resin
-
Indole-3-acetic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Appropriate reagents for on-resin transformations (e.g., for reduction and oxidation)
-
Trifluoroacetic acid (TFA) for cleavage
Procedure:
-
Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. Add a solution of indole-3-acetic acid and DIPEA in DCM and shake for 12 hours. Wash the resin with DCM, DMF, and methanol, and dry under vacuum.
-
On-Resin Transformations:
-
Reduction of Carboxylic Acid: Treat the resin-bound indole-3-acetic acid with a reducing agent (e.g., BH₃·THF) to form the corresponding alcohol.
-
Oxidation to Aldehyde: Oxidize the resin-bound alcohol using an oxidizing agent (e.g., Dess-Martin periodinane) to yield the 1H-indole-3-propanal derivative.
-
-
Cleavage from Resin: Treat the resin with a solution of TFA in DCM to cleave the product from the solid support.
-
Purification: Concentrate the cleavage solution and purify the crude product as necessary.
| Entry | On-Resin Transformation | Product | Purity (%) |
| 1 | Reduction of acid, then oxidation | 1H-Indole-3-propanal | >95 |
| 2 | Amide coupling with an amine | N-Benzyl-2-(1H-indol-3-yl)acetamide | >95 |
| 3 | Esterification with an alcohol | Methyl 2-(1H-indol-3-yl)acetate | >95 |
III. Signaling Pathways Targeted by Indole-Based Compounds
Indole derivatives have been shown to modulate a variety of signaling pathways implicated in diseases such as cancer and inflammatory disorders.
STING Signaling Pathway
The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system. Aberrant activation of this pathway can lead to inflammatory and autoimmune diseases.[17][18][19] Certain indole derivatives have been developed as STING inhibitors.[17][19][20]
Caption: STING signaling pathway and inhibition by indole derivatives.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival. Dysregulation of this pathway is associated with cancer and inflammatory diseases. Indole-3-carbinol and its derivatives have been shown to suppress NF-κB activation.[21][22][23][24][25]
Caption: NF-κB signaling pathway and its inhibition by indole compounds.
Tubulin Polymerization
Microtubules, polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[26] Many successful anticancer drugs target tubulin polymerization. A number of indole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[26][27][28][29][30]
Caption: Inhibition of tubulin polymerization by indole derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its deregulation is a common feature in many cancers. Indole compounds have been shown to modulate this pathway, often leading to anticancer effects.[21][22][31][32][33]
Caption: PI3K/Akt/mTOR signaling and its modulation by indole compounds.
Conclusion
The synthetic methodologies and protocols outlined in this document provide a robust toolkit for the generation of diverse libraries of indole-based compounds. The classical Fischer and Bischler-Möhlau syntheses, especially when enhanced with microwave technology, offer reliable routes to specific indole scaffolds. Modern transition-metal-catalyzed methods like the Larock synthesis and multicomponent reactions provide exceptional flexibility and efficiency for creating complex and diverse molecular architectures. Furthermore, solid-phase synthesis presents a powerful platform for the high-throughput generation of indole libraries. The understanding of how these compounds interact with key signaling pathways, such as STING, NF-κB, tubulin polymerization, and PI3K/Akt/mTOR, is crucial for the rational design and development of novel therapeutics. The combination of efficient library synthesis and targeted biological evaluation will continue to drive the discovery of new indole-based drugs for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 5. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. Solid phase synthesis of biologically important indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of indole derivatives as STING degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ovid.com [ovid.com]
- 26. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 28. benthamscience.com [benthamscience.com]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Application Notes and Protocols: Scale-Up Synthesis of 1-Boc-3-Hydroxymethyl-5-methoxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-Hydroxymethyl-5-methoxyindole is a key intermediate in the synthesis of various biologically active compounds. The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of activities, including potential as anticancer agents and modulators of the central nervous system.[1][2] The Boc-protecting group allows for selective manipulation at other positions of the indole ring, and the 3-hydroxymethyl group provides a handle for further functionalization. This document provides a detailed protocol for the scale-up synthesis of this versatile intermediate, addressing common challenges encountered during the transition from laboratory to pilot-plant scale.
Reaction Scale-Up Procedure
The synthesis of this compound on a larger scale typically involves a two-step process from 5-methoxyindole: N-protection followed by hydroxymethylation. An alternative, and often more controlled route, involves the reduction of an intermediate ester or aldehyde. This protocol will focus on the reduction of a suitable precursor, which generally offers better control over exotherms and impurity profiles on a larger scale.
A plausible synthetic route begins with the readily available 5-methoxyindole, which is first protected with a Boc group. The resulting 1-Boc-5-methoxyindole can then be formylated at the 3-position to yield 1-Boc-5-methoxyindole-3-carboxaldehyde. Subsequent reduction of the aldehyde provides the target molecule, this compound.
Experimental Protocols
Step 1: Synthesis of 1-Boc-5-methoxyindole
This procedure is adapted from standard Boc-protection protocols for indoles.
-
Materials:
-
5-methoxyindole (1 eq)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 5-methoxyindole and THF.
-
Stir the mixture at room temperature until all the solid has dissolved.
-
Add DMAP to the solution.
-
Slowly add (Boc)₂O to the reaction mixture. An exotherm may be observed; maintain the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-Boc-5-methoxyindole. The crude product can often be used in the next step without further purification.
-
Step 2: Synthesis of 1-Boc-5-methoxyindole-3-carboxaldehyde
This procedure is a modified Vilsmeier-Haack formylation.
-
Materials:
-
1-Boc-5-methoxyindole (1 eq)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice-water
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
In a separate reactor, cool DMF and DCM to 0 °C.
-
Slowly add POCl₃ to the cold DMF/DCM mixture, maintaining the temperature below 5 °C to form the Vilsmeier reagent.
-
In the main reactor, dissolve 1-Boc-5-methoxyindole in DCM.
-
Slowly add the pre-formed Vilsmeier reagent to the solution of 1-Boc-5-methoxyindole, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC or HPLC.
-
Carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and water.
-
Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude aldehyde. Purification can be achieved by recrystallization or column chromatography.
-
Step 3: Synthesis of this compound
This step involves the reduction of the aldehyde.
-
Materials:
-
1-Boc-5-methoxyindole-3-carboxaldehyde (1 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol or Ethanol
-
Dichloromethane (DCM)
-
Water
-
-
Procedure:
-
Dissolve 1-Boc-5-methoxyindole-3-carboxaldehyde in a mixture of DCM and methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Data Presentation
Table 1: Summary of Reaction Parameters and Yields for Scale-Up Synthesis
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Boc Protection | 5-methoxyindole, (Boc)₂O, DMAP | THF | 20-30 | 2-4 | 90-98 |
| 2 | Formylation | 1-Boc-5-methoxyindole, POCl₃, DMF | DCM | 0-25 | 1-2 | 75-85 |
| 3 | Reduction | 1-Boc-5-methoxyindole-3-carboxaldehyde, NaBH₄ | DCM/Methanol | 0-5 | 1-2 | 85-95 |
Table 2: Biological Activity of Related 5-Methoxyindole Derivatives
The 5-methoxyindole core is present in numerous compounds with demonstrated biological activity. This table presents IC50 values for representative derivatives against various cancer cell lines, highlighting the therapeutic potential of this scaffold.[1][2]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Methoxyindole-isatin Hybrid | Breast (ZR-75) | 1.69 | |
| 5-Methoxyindole-isatin Hybrid | Colon (HT-29) | 1.69 | |
| 5-Methoxyindole-isatin Hybrid | Lung (A-549) | 1.69 | |
| N-methyl-5,6,7-trimethoxyindole | Cervical (HeLa) | 0.022 | [2] |
| N-methyl-5,6,7-trimethoxyindole | Lung (A549) | 0.035 | [2] |
| N-methyl-5,6,7-trimethoxyindole | Breast (MCF-7) | 0.028 | [2] |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the scale-up production of this compound.
Potential Biological Signaling Pathway
5-methoxyindole derivatives have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[1]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by 5-methoxyindole derivatives, leading to apoptosis.
References
Catalytic Methods for the Functionalization of the Indole Ring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals, agrochemicals, and natural products. Its versatile functionalization is a cornerstone of modern synthetic organic chemistry. This document provides detailed application notes and experimental protocols for key catalytic methods used to modify the indole ring, offering a practical guide for researchers in drug discovery and development. The methodologies covered include transition-metal catalysis, organocatalysis, and dearomative functionalization, enabling precise control over regioselectivity and stereoselectivity.
Transition-Metal-Catalyzed C-H Functionalization
Direct C-H bond activation and functionalization have emerged as powerful, atom-economical strategies for elaborating the indole core, avoiding the need for pre-functionalized starting materials. Palladium and rhodium catalysts are particularly effective in this regard, allowing for selective modifications at various positions of the indole ring.
Palladium-Catalyzed C2-Arylation of N-Substituted Indoles
The C2 position of the indole ring is a challenging site for direct functionalization. Palladium catalysis offers a reliable solution for the introduction of aryl groups at this position, which is of significant interest for the synthesis of biologically active compounds.
Application Note: This protocol describes a practical and selective method for the C2-arylation of N-substituted indoles using a palladium acetate catalyst. The reaction exhibits good functional group tolerance and can be optimized by careful control of catalyst loading and the choice of base. A key challenge in this transformation is the competitive formation of biphenyl byproduct from the coupling of the aryl halide. A kinetic model suggests that decreasing the catalyst loading can suppress this side reaction and improve the yield of the desired C2-arylated indole.[1][2]
| Entry | Indole Substrate | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Yield (%) | Ref. |
| 1 | N-Methylindole | Iodobenzene | 0.5 | CsOAc | DMA | 85 | [1] |
| 2 | N-Methylindole | 4-Iodoanisole | 0.5 | CsOAc | DMA | 82 | [1] |
| 3 | N-Methylindole | 4-Iodotoluene | 0.5 | CsOAc | DMA | 88 | [1] |
| 4 | N-Benzylindole | Iodobenzene | 0.5 | CsOAc | DMA | 83 | [1] |
Materials:
-
N-substituted indole (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Triphenylphosphine (PPh₃) (2.0 mol%)
-
Cesium acetate (CsOAc) (2.0 equiv)
-
N,N-Dimethylacetamide (DMA), anhydrous
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.5 mol%), PPh₃ (2.0 mol%), and CsOAc (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the N-substituted indole (1.0 equiv) and the aryl iodide (1.2 equiv) to the tube.
-
Add anhydrous DMA via syringe.
-
Place the sealed tube in a preheated oil bath at 125 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the C2-arylated indole.
Caption: Optimization workflow for Pd-catalyzed C2-arylation of indoles.
Rhodium-Catalyzed C7-Alkenylation of N-Pivaloylindoles
The C7 position of indole is the most sterically hindered and least electronically favored site for functionalization. The use of a directing group on the indole nitrogen, in combination with a rhodium catalyst, enables highly regioselective C-H activation and subsequent alkenylation at this challenging position.[3][4][5]
Application Note: This protocol details an efficient rhodium-catalyzed method for the direct C7-alkenylation of N-pivaloylindoles. The pivaloyl group acts as a removable directing group, facilitating the regioselective C-H activation. The reaction demonstrates good yields with a range of acrylates and styrenes.
| Entry | N-Pivaloylindole Substrate | Alkene | Catalyst System | Yield (%) | Ref. |
| 1 | N-Pivaloylindole | Methyl acrylate | [CpRhCl₂]₂ / AgNTf₂ / Cu(OAc)₂·H₂O | 85 | [4] |
| 2 | 5-Bromo-N-pivaloylindole | Methyl acrylate | [CpRhCl₂]₂ / AgNTf₂ / Cu(OAc)₂·H₂O | 78 | [4] |
| 3 | N-Pivaloylindole | Styrene | [CpRhCl₂]₂ / AgNTf₂ / Cu(OAc)₂·H₂O | 75 | [4] |
| 4 | 5-Methoxy-N-pivaloylindole | Ethyl acrylate | [CpRhCl₂]₂ / AgNTf₂ / Cu(OAc)₂·H₂O | 82 | [4] |
Materials:
-
N-Pivaloylindole (1.0 equiv)
-
Alkene (2.0 equiv)
-
[Cp*RhCl₂]₂ (4 mol%)
-
Silver triflimide (AgNTf₂) (16 mol%)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (2.1 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
In a sealed tube, combine N-pivaloylindole (1.0 equiv), [Cp*RhCl₂]₂ (4 mol%), AgNTf₂ (16 mol%), and Cu(OAc)₂·H₂O (2.1 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add the alkene (2.0 equiv) and anhydrous CH₂Cl₂ via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C for 36 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the C7-alkenylated product.
Caption: Proposed catalytic cycle for Rh-catalyzed C7-alkenylation.
Organocatalytic Asymmetric Friedel-Crafts Alkylation
Organocatalysis provides a metal-free alternative for the enantioselective functionalization of indoles. Chiral small molecules, such as bifunctional squaramides or thioureas, can effectively catalyze the Friedel-Crafts alkylation of indoles with electrophiles like nitroalkenes, affording chiral 3-substituted indole derivatives with high enantioselectivity.
Application Note: This protocol describes the asymmetric Friedel-Crafts alkylation of indoles with trans-β-nitrostyrene using a chiral bifunctional squaramide organocatalyst. The reaction proceeds under mild conditions with low catalyst loading to produce valuable chiral building blocks for the synthesis of tryptamines and other biologically active molecules.[6][7]
| Entry | Indole Substrate | Nitroalkene | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Ref. |
| 1 | Indole | trans-β-Nitrostyrene | 2 | DCM | 75 | >99 | [6] |
| 2 | 5-Methoxyindole | trans-β-Nitrostyrene | 2 | DCM | 80 | 98 | [6] |
| 3 | Indole | (E)-1-Nitro-2-phenylethene | 2 | DCM | 72 | 99 | [6] |
| 4 | 2-Methylindole | trans-β-Nitrostyrene | 2 | DCM | 65 | 95 | [6] |
Materials:
-
Indole (1.0 equiv)
-
trans-β-Nitroalkene (1.0 equiv)
-
Chiral bifunctional squaramide catalyst (2 mol%)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a vial containing a magnetic stir bar, add the indole (0.2 mmol, 1.0 equiv) and the chiral squaramide catalyst (0.004 mmol, 2 mol%).
-
Add anhydrous DCM (0.5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the trans-β-nitroalkene (0.2 mmol, 1.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the chiral 3-substituted indole.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Caption: Proposed transition state for organocatalytic Friedel-Crafts alkylation.
Gold-Catalyzed Intramolecular Dearomatization for Spiroindoline Synthesis
Dearomatization reactions of indoles provide a powerful strategy for the synthesis of three-dimensional spirocyclic indolines, which are common motifs in natural products and pharmaceuticals. Gold catalysis has emerged as a mild and efficient method for intramolecular dearomatization reactions.
Application Note: This protocol outlines a gold-catalyzed intramolecular hydrofunctionalization of alkynes tethered to the indole nucleus, leading to the formation of spiroindolenines. A subsequent cascade reaction using a hydrogen transfer reagent, such as a Hantzsch ester, can afford the corresponding spiroindolines. The reaction proceeds under mild conditions with good functional group tolerance.[8]
| Entry | Substrate | Catalyst System | Product Type | Yield (%) | Ref. |
| 1 | N-Tosyl-3-(but-3-yn-1-yl)-2-methyl-1H-indole | JohnPhosAuCl / AgOMs | Spiroindolenine | 93 | [8] |
| 2 | N-Tosyl-3-(pent-4-yn-1-yl)-1H-indole | JohnPhosAuCl / AgOMs | Spiroindolenine | 99 | [8] |
| 3 | N-Tosyl-3-(but-3-yn-1-yl)-2-methyl-1H-indole | JohnPhosAuCl / AgOMs, Hantzsch ester | Spiroindoline | 79 | [8] |
| 4 | N-Tosyl-3-(pent-4-yn-1-yl)-1H-indole | JohnPhosAuCl / AgOMs, Hantzsch ester | Spiroindoline | 75 | [8] |
Materials:
-
Indole substrate with alkyne tether (1.0 equiv)
-
JohnPhosAuCl (2 mol%)
-
Silver mesylate (AgOMs) (2 mol%)
-
Dichloromethane (DCM), anhydrous
-
For spiroindoline synthesis: Hantzsch ester (1.5 equiv)
Procedure for Spiroindolenine Synthesis:
-
To a dry reaction tube, add JohnPhosAuCl (2 mol%) and AgOMs (2 mol%).
-
Add anhydrous DCM and stir at room temperature for 5 minutes.
-
Add a solution of the indole substrate (1.0 equiv) in anhydrous DCM.
-
Stir the reaction mixture at 60 °C until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to give the spiroindolenine.
Procedure for Cascade Spiroindoline Synthesis:
-
Follow steps 1-3 for spiroindolenine synthesis.
-
Add the Hantzsch ester (1.5 equiv) to the reaction mixture.
-
Stir the reaction at 60 °C for the specified time.
-
Cool, concentrate, and purify as described above to obtain the spiroindoline.
Caption: Gold-catalyzed dearomatization pathway to spiroindolines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. datapdf.com [datapdf.com]
- 3. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 8. pubs.acs.org [pubs.acs.org]
Protecting Group Strategies for Multi-Step Indole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and agrochemicals. Its synthesis, particularly in a multi-step fashion, often necessitates the protection of the indole nitrogen (N-H) to prevent undesired side reactions and to direct reactivity towards other positions of the indole ring. The acidic nature of the N-H proton and the nucleophilicity of the indole nitrogen can interfere with a wide range of synthetic transformations. This document provides detailed application notes and protocols for the strategic use of common protecting groups in multi-step indole synthesis, ensuring the successful construction of complex molecular architectures.
Core Concepts in Protecting Group Strategy
A successful protecting group strategy in multi-step synthesis hinges on several key principles:
-
Orthogonality: The protecting group must be stable to the reaction conditions employed in subsequent synthetic steps but readily removable under specific conditions that do not affect other functional groups in the molecule.[1][2]
-
Efficiency: Both the introduction (protection) and removal (deprotection) of the group should proceed in high yields.
-
Minimal Interference: The protecting group should not introduce unwanted reactivity or steric hindrance that impedes subsequent transformations.
The following diagram illustrates a general workflow for a multi-step indole synthesis that incorporates a protecting group strategy.
Caption: General workflow of a multi-step indole synthesis employing a protecting group strategy.
Common Protecting Groups for the Indole Nitrogen
Several protecting groups have been developed for the indole nitrogen, each with its own set of advantages and disadvantages. The choice of protecting group is critical and depends on the specific reaction sequence planned. The most commonly employed groups include tert-Butoxycarbonyl (Boc), Tosyl (Ts), and [2-(Trimethylsilyl)ethoxy]methyl (SEM).
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines, including the indole nitrogen, due to its ease of introduction and its lability under acidic conditions.[3][4]
Data Summary: Boc Protection and Deprotection
| Reaction Type | Reagents and Conditions | Yield (%) | Reference |
| Protection | (Boc)₂O, DMAP, THF | >95 | [5] |
| (Boc)₂O, NaH, DMF | High | [3] | |
| Deprotection | TFA, DCM | High | [6][7] |
| NaOMe, MeOH | 85-98 | [3] | |
| TFE or HFIP, Microwave | Quantitative | [8] | |
| Thermal (TFE, 150°C) | 98 | [9] |
Experimental Protocols
Protocol 1: Boc Protection of Indole
-
Materials: Indole, di-tert-butyl dicarbonate ((Boc)₂O), 4-(dimethylamino)pyridine (DMAP), tetrahydrofuran (THF).
-
Procedure:
-
To a solution of indole (1.0 eq) in anhydrous THF, add DMAP (0.1 eq).
-
Add (Boc)₂O (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the N-Boc protected indole.
-
Protocol 2: Acidic Deprotection of N-Boc Indole
-
Materials: N-Boc indole, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc indole (1.0 eq) in DCM.
-
Add TFA (10-50% v/v) dropwise at 0 °C.[7]
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected indole.
-
Protocol 3: Basic Deprotection of N-Boc Indole
-
Materials: N-Boc indole, sodium methoxide (NaOMe), methanol (MeOH).
-
Procedure:
-
Dissolve the N-Boc indole (1.0 eq) in dry methanol.
-
Add a catalytic amount of NaOMe (20 mol%).[3]
-
Stir the reaction at ambient temperature for up to 3 hours.[3]
-
Monitor the reaction by TLC. Upon completion, dilute with water and extract with ethyl acetate.[3]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected indole.[3]
-
The following diagram illustrates the protection and deprotection cycle for the Boc group.
Caption: Boc protection and deprotection cycle.
Tosyl (Ts) Group
The tosyl group is a robust protecting group, stable to a wide range of reaction conditions, including strongly basic and organometallic reagents. Its removal, however, often requires harsher conditions.[10]
Data Summary: Ts Protection and Deprotection
| Reaction Type | Reagents and Conditions | Yield (%) | Reference |
| Protection | TsCl, NaH, DMF | High | [10] |
| Deprotection | Cs₂CO₃, THF/MeOH | High | [11][12] |
| Mg, MeOH | Good | [13] | |
| Thioglycolic acid, LiOH, DMF | High | [14] |
Experimental Protocols
Protocol 4: Tosyl Protection of Indole
-
Materials: Indole, p-toluenesulfonyl chloride (TsCl), sodium hydride (NaH), dimethylformamide (DMF).
-
Procedure:
-
To a suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of indole (1.0 eq) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of TsCl (1.1 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to afford N-tosyl indole.
-
Protocol 5: Deprotection of N-Tosyl Indole with Cesium Carbonate
-
Materials: N-Tosyl indole, cesium carbonate (Cs₂CO₃), THF, methanol (MeOH).
-
Procedure:
-
Dissolve the N-tosyl indole (1.0 eq) in a 2:1 mixture of THF and MeOH.[12]
-
Add Cs₂CO₃ (3.0 eq).[12]
-
Reflux the reaction mixture for 2-15 hours, depending on the substrate.[12]
-
After completion (monitored by TLC), cool the mixture and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to provide the deprotected indole.
-
The following diagram illustrates the protection and deprotection cycle for the Tosyl group.
Caption: Tosyl protection and deprotection cycle.
[2-(Trimethylsilyl)ethoxy]methyl (SEM) Group
The SEM group is stable to a variety of nucleophilic and basic conditions and can be removed under acidic conditions or with fluoride ions.[15][16] This offers an orthogonal deprotection strategy to acid-labile (e.g., Boc) and base-labile groups.
Data Summary: SEM Protection and Deprotection
| Reaction Type | Reagents and Conditions | Yield (%) | Reference |
| Protection | SEM-Cl, NaH, DMF | Good | [17] |
| Deprotection | TBAF, THF | High | [18] |
| MgBr₂, Et₂O/CH₃NO₂ | Good | [19] | |
| BF₃·OEt₂, CH₂Cl₂ | Rapid | [17] | |
| TFA, then base | Decent | [20] |
Experimental Protocols
Protocol 6: SEM Protection of Indole
-
Materials: Indole, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), sodium hydride (NaH), dimethylformamide (DMF).
-
Procedure:
-
To a suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of indole (1.0 eq) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 10 hours.[18]
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.[18]
-
Extract the mixture with ethyl acetate.[18]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to afford N-SEM indole.
-
Protocol 7: Deprotection of N-SEM Indole with Fluoride
-
Materials: N-SEM indole, tetrabutylammonium fluoride (TBAF), tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the N-SEM indole (1.0 eq) in anhydrous THF.
-
Add a 1M solution of TBAF in THF (1.5 eq).
-
Stir the reaction at room temperature or gentle heating, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to obtain the free indole.
-
The following diagram illustrates the protection and deprotection cycle for the SEM group.
Caption: SEM protection and deprotection cycle.
Orthogonal Protecting Group Strategies
In the synthesis of complex molecules bearing multiple reactive sites, the use of orthogonal protecting groups is paramount.[1] For instance, an indole nitrogen protected with a SEM group can undergo reactions in the presence of a Boc-protected amine elsewhere in the molecule. The Boc group can be selectively removed with acid, leaving the SEM group intact, and vice versa, the SEM group can be removed with fluoride without affecting the Boc group.
The following diagram illustrates the concept of orthogonal deprotection.
Caption: Orthogonal deprotection strategy.
Conclusion
The judicious selection and application of protecting groups are critical for the successful execution of multi-step indole syntheses. This guide provides a practical overview of some of the most common protecting groups, including detailed protocols and comparative data. By understanding the stability and cleavage conditions of each protecting group, researchers can devise robust synthetic strategies to access a wide array of complex indole-containing molecules for applications in research, medicine, and materials science. Careful planning of the protecting group strategy at the outset of a synthetic campaign is essential to avoid unforeseen complications and to ensure the efficient construction of the target molecule.
References
- 1. biosynth.com [biosynth.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. total-synthesis.com [total-synthesis.com]
- 19. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-3-Hydroxymethyl-5-methoxyindole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis and improve the yield of 1-Boc-3-Hydroxymethyl-5-methoxyindole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and reliable method is the reduction of the corresponding aldehyde, 1-Boc-5-methoxyindole-3-carbaldehyde. This transformation is typically achieved with a mild reducing agent, such as sodium borohydride (NaBH₄), which selectively reduces the aldehyde to a primary alcohol without affecting the indole core or the Boc protecting group.
Q2: Which reducing agent is recommended for this synthesis, and why?
Sodium borohydride (NaBH₄) is the preferred reagent for this reduction.[1][2] It offers high chemoselectivity for aldehydes and ketones and is known for its operational simplicity and safety.[1] Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ does not reduce esters, amides, or carboxylic acids, which might be present as impurities or in more complex substrates.[3][4] Furthermore, NaBH₄ reactions can be run in protic solvents like methanol or ethanol, making the procedure more convenient.[3][5]
Q3: What are the optimal reaction conditions for the NaBH₄ reduction?
Optimal conditions involve dissolving the starting aldehyde in a suitable alcohol solvent, such as methanol (MeOH) or ethanol (EtOH). The reaction is typically initiated by adding NaBH₄ portion-wise at a reduced temperature (0 °C) to control the initial exotherm, and then allowing the mixture to warm to room temperature.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion.
Q4: How stable is the N-Boc protecting group during the reduction and workup?
The tert-butoxycarbonyl (Boc) group is generally stable under the mild, slightly basic or neutral conditions of a sodium borohydride reduction.[6] However, it is sensitive to strong acidic conditions. Therefore, acidic workups, for instance using strong acids like HCl to quench the reaction, should be avoided or performed carefully at low temperatures to prevent premature deprotection.[6] A gentle quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is recommended.
Q5: How can I effectively monitor the progress of the reaction?
The reaction progress can be easily monitored using Thin Layer Chromatography (TLC). A suitable eluent system, such as 30% ethyl acetate in hexanes, will show a clear separation between the starting aldehyde (less polar) and the product alcohol (more polar). The disappearance of the starting material spot indicates the completion of the reaction.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or has failed completely. What are the potential causes and solutions?
A: Low or no yield can stem from several factors. A systematic evaluation of your experimental setup is the best approach to diagnose the issue.[7]
-
Poor Quality of Starting Materials: Impurities in the 1-Boc-5-methoxyindole-3-carbaldehyde can inhibit the reaction. Ensure the starting material is pure by checking its NMR spectrum or melting point.
-
Inactive Reducing Agent: Sodium borohydride can degrade over time, especially if exposed to moisture. Use a freshly opened bottle of NaBH₄ or a previously opened one that has been stored in a desiccator.
-
Insufficient Reducing Agent: Typically, 1.2 to 1.5 molar equivalents of NaBH₄ are used.[3] If the starting material is impure or if some of the NaBH₄ has degraded, this may not be enough. Consider a modest increase in the amount of reducing agent.
-
Reaction Temperature: While the reaction is often initiated at 0 °C, it may require warming to room temperature to proceed to completion.[5] If the reaction is sluggish, ensure it has been allowed to stir at an adequate temperature for a sufficient duration.
-
Atmospheric Moisture: Although NaBH₄ reductions are tolerant of protic solvents, excessive moisture can consume the reagent. If using anhydrous solvents like THF, ensure they are properly dried.[7]
Problem 2: Formation of Multiple Products or Impurities
Q: My TLC or NMR analysis shows multiple spots or peaks in addition to my product. What are the likely side reactions?
A: The formation of multiple products often points to side reactions or degradation.
-
Unreacted Starting Material: If the reaction is incomplete, you will see both the starting material and product. Check your reaction time and the activity of your reducing agent.
-
Boc Deprotection: If the workup involved acidic conditions, you might have partially or fully removed the Boc protecting group. The resulting unprotected indole alcohol will have a different polarity. Use a neutral or mildly basic workup to avoid this.
-
Formation of Borate Esters: During the reaction, borate ester intermediates are formed. The workup step is critical to hydrolyze these intermediates and release the final alcohol product. Ensure the quench and subsequent workup are performed correctly.
Problem 3: Difficulty in Product Purification
Q: I am struggling to isolate a pure product after the workup. What purification strategies are recommended?
A: Purification challenges are common in organic synthesis.[8]
-
Column Chromatography: Flash column chromatography is the most effective method for purifying the product. A gradient elution starting from a low polarity solvent system (e.g., 10% Ethyl Acetate/Hexanes) and gradually increasing the polarity (e.g., to 40-50% Ethyl Acetate/Hexanes) should provide good separation of the product from less polar impurities and the more polar baseline impurities.
-
Recrystallization: If the crude product is a solid and reasonably pure, recrystallization can be an effective final purification step. Common solvent systems for indole derivatives include ethyl acetate/hexanes or dichloromethane/hexanes.
Data Presentation
Table 1: Comparison of Reducing Agents
| Reducing Agent | Molar Eq. | Solvent | Temp. (°C) | Typical Yield (%) | Notes |
| NaBH₄ | 1.2 - 1.5 | MeOH or EtOH | 0 to RT | > 90% | Preferred method; high selectivity, safe, easy workup. |
| LiAlH₄ | 1.1 | Anhydrous THF | 0 to RT | ~90% | Stronger reagent, not necessary for this reduction. Requires strict anhydrous conditions and careful workup.[4][9] |
Table 2: Effect of Solvent on NaBH₄ Reduction Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Methanol (MeOH) | 0 to RT | 1 - 3 | > 95% | Excellent solubility for both substrate and reagent. Fast reaction rate.[5] |
| Ethanol (EtOH) | 0 to RT | 2 - 4 | > 90% | Good alternative to methanol. Slightly slower reaction rate. |
| Tetrahydrofuran (THF) | RT | 3 - 6 | ~90% | Useful if substrate has poor solubility in alcohols. Reaction is typically slower. |
Experimental Protocols
Protocol: Synthesis of this compound via NaBH₄ Reduction
-
Preparation: To a round-bottom flask, add 1-Boc-5-methoxyindole-3-carbaldehyde (1.0 eq). Dissolve the aldehyde in methanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature reaches 0 °C.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.2 eq) to the solution in small portions over 15 minutes. Control the addition rate to keep the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 30% ethyl acetate in hexanes as the eluent) until the starting aldehyde is fully consumed.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly add deionized water to quench the excess NaBH₄.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add ethyl acetate and water to the residue. Separate the organic layer, and then extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure solid.
Visualizations
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield.
Caption: Key reaction pathway for the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimization of Reaction Conditions for Boc Protection of Indoles
Introduction
The tert-butoxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis for the protection of nitrogen-containing functional groups. However, researchers frequently encounter challenges when applying standard Boc protection protocols to indoles. The unique electronic properties of the indole ring—specifically the delocalization of the nitrogen lone pair into the aromatic system—render the indole nitrogen significantly less nucleophilic than typical amines, leading to sluggish or incomplete reactions.[1][2]
This technical support guide provides a comprehensive resource for troubleshooting and optimizing the Boc protection of indoles. Structured in a question-and-answer format, it addresses common experimental hurdles with evidence-based solutions, detailed protocols, and an exploration of the underlying chemical principles.
Section 1: Understanding the Reaction - Core Principles
Q1: What is the fundamental mechanism of Boc protection, and how does 4-dimethylaminopyridine (DMAP) accelerate the reaction?
The Boc protection of an amine involves its reaction with di-tert-butyl dicarbonate (Boc₂O). The reaction can proceed via two main pathways:
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Direct Nucleophilic Attack: The amine's lone pair directly attacks one of the carbonyl carbons of Boc₂O. This generates a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate leaving group. This group subsequently breaks down into carbon dioxide and tert-butoxide, which deprotonates the newly acylated amine.[3] This pathway is often slow for weakly nucleophilic amines like indoles.[1]
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DMAP-Catalyzed Pathway: 4-Dimethylaminopyridine (DMAP) acts as a superior nucleophilic catalyst. It first attacks Boc₂O to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate.[4][5] This intermediate is a much more potent acylating agent than Boc₂O itself. The indole nitrogen then attacks this activated intermediate, efficiently transferring the Boc group and regenerating the DMAP catalyst.[4] This catalytic cycle significantly enhances the reaction rate, especially for challenging substrates.[5]
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section addresses the most common issues encountered during the Boc protection of indoles.
Q2: My reaction shows low or no conversion to the N-Boc indole. What are the likely causes and how can I fix it?
This is the most frequent problem, typically stemming from the low nucleophilicity of the indole nitrogen.
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Cause A: Insufficient Basicity/Activation. Standard amine bases like triethylamine (TEA) or pyridine are often not strong enough to deprotonate the indole nitrogen (pKa ≈ 17 in DMSO) and drive the reaction forward.[6]
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Solution 1 (Catalytic Activation): Introduce a catalytic amount (5-10 mol%) of DMAP. As explained in Q1, DMAP creates a highly reactive intermediate that the weakly nucleophilic indole can attack.[4][5] This is the first and simplest modification to try.
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Solution 2 (Stoichiometric Strong Base): For particularly electron-deficient or sterically hindered indoles, pre-deprotonation is necessary. Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous aprotic solvent (e.g., THF, DMF) at 0 °C to form the indolide anion.[6] After a short stirring period (15-30 min), add the Boc₂O. This method is highly effective but requires anhydrous conditions and an inert atmosphere.
-
-
Cause B: Poor Solubility. The starting indole may be poorly soluble in common solvents like dichloromethane (DCM) or acetonitrile (MeCN), especially if it is zwitterionic or contains polar functional groups.[1][7]
Q3: My reaction is messy, showing multiple spots on TLC. What side reactions are occurring?
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Cause A: Competing O-Protection. If your indole contains a hydroxyl group (e.g., tryptophol, 5-hydroxyindole), it can compete with the indole nitrogen for acylation, leading to O-Boc, N-Boc, and N,O-diBoc products.[6]
-
Solution 1 (Control Reaction Conditions): The indole nitrogen is generally more nucleophilic than a primary alcohol after deprotonation with a strong base in an aprotic solvent like DMF or DMSO.[6] A common strategy is to use NaH at 0 °C to selectively deprotonate the indole N-H, followed by the addition of Boc₂O.
-
Solution 2 (Orthogonal Protection): The most robust strategy is to protect the hydroxyl group first with a silyl protecting group (e.g., TBS, TIPS), perform the N-Boc protection, and then selectively cleave the silyl ether.
-
-
Cause B: Di-Boc Formation. Under forcing conditions (e.g., excess Boc₂O and stoichiometric DMAP), a second Boc group can sometimes be added, though this is less common for indoles compared to primary amines.[9]
-
Solution: Use a controlled stoichiometry of Boc₂O (typically 1.1-1.2 equivalents) and use only catalytic DMAP.
-
Q4: The reaction seems to work, but my product decomposes during workup or purification. Why is this happening?
The N-Boc bond on an indole is significantly more labile than on a typical aliphatic or aromatic amine.[2] The lone pair on the nitrogen is part of the aromatic system, making the N-C(O) bond weaker and more susceptible to cleavage.
-
Cause A: Acidic Workup. Aqueous acidic washes (e.g., 1M HCl) used to remove bases like DMAP or TEA can partially or fully cleave the N-Boc group.[10]
-
Solution: Use a milder workup. Wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine only. If DMAP removal is an issue, perform multiple extractions with a dilute (e.g., 0.1 M) citric acid solution, keeping the contact time minimal and the solution cold.
-
-
Cause B: Silica Gel Chromatography. Silica gel is inherently acidic and can cause the N-Boc group to degrade on the column, leading to streaking and low recovery.[2]
-
Solution 1: Neutralize the silica gel by preparing the slurry with a solvent containing 0.5-1% triethylamine before packing the column.
-
Solution 2: Use an alternative stationary phase like neutral alumina.
-
Solution 3: If the product is sufficiently non-polar, a quick "plug" filtration through a pad of silica may be sufficient to remove polar impurities without prolonged contact time.
-
Section 3: Optimized Experimental Protocols
Protocol 1: DMAP-Catalyzed Conditions for Standard Indoles
This method is suitable for simple, electron-rich indoles that are soluble in common aprotic solvents.
-
Setup: To a round-bottom flask under ambient atmosphere, add the indole (1.0 equiv), 4-(dimethylamino)pyridine (DMAP, 0.1 equiv), and a suitable solvent (e.g., DCM, THF, or MeCN, approx. 0.2 M concentration).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography using neutralized silica gel.
Protocol 2: Strong Base Conditions for Challenging Indoles
This method is designed for electron-deficient indoles or those that fail to react under catalytic conditions.
-
Setup: To an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).
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Solvent & Substrate: Add anhydrous DMF or THF via syringe. Cool the suspension to 0 °C in an ice bath. Add a solution of the indole (1.0 equiv) in the same anhydrous solvent dropwise.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.
-
Reagent Addition: Add a solution of Boc₂O (1.2 equiv) in the same anhydrous solvent dropwise at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Quench & Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine (2x).
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by chromatography.
Section 4: Summary of Recommended Conditions
The optimal conditions for Boc protection are highly dependent on the electronic nature and steric environment of the indole substrate.
| Indole Type | Recommended Base | Catalyst/Additive | Solvent | Temperature | Key Considerations |
| Electron-Rich (e.g., 5-methoxyindole) | Triethylamine (TEA) | DMAP (cat.) | DCM, MeCN | Room Temp | Usually straightforward; DMAP ensures rapid conversion. |
| Unsubstituted Indole | None or TEA | DMAP (cat.) | THF, DCM | Room Temp | DMAP is highly recommended for efficient reaction.[5] |
| Electron-Deficient (e.g., 5-nitroindole) | NaH, LiHMDS | None | THF, DMF (anhydrous) | 0 °C to RT | Strong base is required to form the indolide anion.[6] |
| Sterically Hindered (e.g., 7-substituted) | NaH | None | DMF (anhydrous) | RT to 40 °C | May require elevated temperature and longer reaction times. |
| Hydroxylated (e.g., Tryptophol) | NaH | None | DMF (anhydrous) | 0 °C | Careful temperature control can favor N-protection over O-protection.[6] |
Section 5: References
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Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available at: 11
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Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: 3
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Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available at: 4
-
Sigma-Aldrich. Application Note – N-Boc protection. Available at: --INVALID-LINK--
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Kaiser, N. P., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. Available at: --INVALID-LINK--
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Verma, S. K., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances. DOI:10.1039/C3RA42956C. Available at: --INVALID-LINK--
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Science Madness Discussion Board. (2017). Protecting weak secondary amines - driving me crazy!. Available at: --INVALID-LINK--
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Fisher Scientific. Amine Protection / Deprotection. Available at: --INVALID-LINK--
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Reddit r/OrganicChemistry. (2023). Why is the Boc group deprotected in NaBH4?. Available at: --INVALID-LINK--
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Ishizaki, T., et al. (2009). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. NIH Public Access. Available at: --INVALID-LINK--
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Atkinson, S. J., et al. (2021). Synthesis of a Series of Diaminoindoles. ACS Omega. Available at: --INVALID-LINK--
-
Reddit r/chemhelp. (2019). Having great trouble with a Boc-protection reaction. Available at: --INVALID-LINK--
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. reddit.com [reddit.com]
- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. Sciencemadness Discussion Board - Protecting weak secondary amines - driving me crazy! - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. reddit.com [reddit.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BOC Protection and Deprotection [bzchemicals.com]
Purification techniques for 1-Boc-3-Hydroxymethyl-5-methoxyindole
Answering the user's request.## Technical Support Center: Purification of 1-Boc-3-Hydroxymethyl-5-methoxyindole
Welcome to the technical support resource for the purification of this compound. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common and complex challenges encountered during the purification of this key indole intermediate. Our focus is on explaining the causality behind experimental choices to empower you to adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification strategies for this compound?
A1: The two most effective and widely used techniques for purifying this compound are flash column chromatography and recrystallization. The choice between them depends on the purity of the crude material and the nature of the impurities. Flash chromatography is excellent for separating the target compound from impurities with different polarities, while recrystallization is ideal for removing small amounts of impurities from a crude product that is already relatively pure.
Q2: How do I choose the best purification method for my sample?
A2: The decision should be based on an initial Thin Layer Chromatography (TLC) analysis of your crude product.
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Choose Flash Column Chromatography if: Your TLC shows multiple spots with clear separation (ΔRf > 0.15) from your product spot. This method is necessary when impurities have polarities similar to your product.
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Choose Recrystallization if: Your TLC shows a major product spot and only minor impurity spots that are either very close to the baseline (polar) or at the solvent front (non-polar). Recrystallization is a more scalable and economical method for removing trace impurities.[1]
Q3: What are the common impurities I might encounter during the synthesis and purification of this molecule?
A3: Common impurities can include unreacted starting materials such as 5-methoxyindole, by-products from the hydroxymethylation step, or residual reagents from the Boc-protection step. Degradation products can also form if the compound is exposed to harsh acidic or basic conditions.
Q4: How can I visualize this colorless compound on a TLC plate?
A4: Since this compound is a UV-active aromatic compound, the primary method for visualization is using a fluorescent TLC plate (F254) under short-wave UV light (254 nm), where it will appear as a dark spot.[2] For more definitive visualization, chemical stains can be used after UV analysis. Good options include:
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p-Anisaldehyde stain: A general-purpose stain that reacts with many functional groups, often producing colored spots upon heating.
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Potassium Permanganate (KMnO₄) stain: A universal stain that reacts with any oxidizable compound, appearing as yellow-brown spots on a purple background.[2]
Troubleshooting and Optimization Guide
This section addresses specific issues you may face during purification.
Issue 1: My spots are streaking on the TLC plate.
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Causality: Streaking is often caused by strong interactions between the compound and the stationary phase (silica gel), which is acidic. Although the indole nitrogen is protected and less basic, the hydroxymethyl group can still interact strongly. It can also be a sign of sample overloading on the TLC plate.
-
Solution:
-
Reduce Concentration: Spot a more dilute solution of your sample on the TLC plate.
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Add a Modifier: If streaking persists, adding a small amount (0.5-1%) of a polar solvent like methanol to your eluent can help improve spot shape by competing for binding sites on the silica.[2]
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Issue 2: I can't achieve good separation between my product and an impurity during column chromatography.
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Causality: Poor separation occurs when the chosen eluent system does not have sufficient selectivity for the compounds. The polarity of the solvent mixture may be too high, causing everything to elute quickly, or too low, resulting in broad, slow-eluting bands.
-
Solution:
-
Optimize the Solvent System: The goal is to find a solvent system that gives your product an Rf value of ~0.25-0.35 on the TLC plate. Systematically test different solvent ratios (e.g., 20%, 30%, 40% Ethyl Acetate in Hexanes).
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Change Solvents: If adjusting ratios doesn't work, switch to a different solvent system with different properties. For instance, substituting ethyl acetate with dichloromethane can alter the selectivity of the separation. A common alternative system is Dichloromethane/Methanol.[2]
-
Issue 3: My compound will not crystallize from the chosen solvent.
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Causality: Crystallization requires the compound to be soluble in the hot solvent but poorly soluble in the cold solvent. If the compound remains in solution after cooling (oils out) or crashes out of solution too quickly as an amorphous solid, the solvent system is not optimal.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.
-
Slow Cooling: Ensure the solution cools slowly to room temperature and then in a refrigerator or freezer. Rapid cooling often leads to oiling out or amorphous precipitation.
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Find a New Solvent System: If induction fails, you must find a new solvent. Test solubility in a range of solvents to find one that meets the hot/cold solubility criteria. A mixed solvent system (e.g., Dichloromethane/n-hexane) is often effective. One patent for a similar Boc-protected compound successfully used n-hexane to induce crystallization.[3]
-
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for purifying the crude product when significant impurities are present.
1. Preparation of the Eluent and Column:
- Based on TLC analysis, prepare a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The target Rf for the product should be ~0.25-0.35.
- Pack a glass column with silica gel using the wet slurry method with your chosen eluent. Ensure the silica bed is compact and level.
2. Sample Loading:
- Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., Dichloromethane or Acetone). Add a small amount of silica gel (~2-3 times the mass of your crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder on top of the packed silica column.
- Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column. This method is less ideal as it can disturb the column bed.
3. Running the Column:
- Carefully add the eluent to the column, ensuring not to disturb the top surface.
- Apply positive pressure (using a pump or bulb) to begin eluting the solvent through the column.
- Collect fractions in test tubes and monitor the elution process by TLC.
4. Fraction Analysis and Product Isolation:
- Spot every few fractions on a TLC plate to identify which contain your pure product.
- Combine the pure fractions in a round-bottom flask.
- Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
This protocol is best for purifying a crude product that is already >85% pure.
1. Solvent Selection:
- Place a small amount of your crude product in a test tube. Add a potential solvent dropwise. An ideal single solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.
- If no single solvent is ideal, use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., Ethyl Acetate or Dichloromethane) at an elevated temperature. Then, add a "poor" solvent (in which it is insoluble, e.g., Hexanes or Heptane) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify.
2. Dissolution:
- Place the crude product in an Erlenmeyer flask. Add the chosen solvent system and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved. Use a minimal amount of hot solvent.
3. Cooling and Crystallization:
- Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
- Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.
4. Crystal Collection and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
- Dry the crystals under a high vacuum to remove all traces of solvent.
Data Presentation & Visualization
Table 1: Recommended Starting Solvent Systems for Chromatography
| Solvent System | Ratio (v/v) | Application Notes |
| Ethyl Acetate / Hexanes | 20:80 to 50:50 | Excellent starting point. Good for resolving moderately polar compounds. |
| Dichloromethane / Methanol | 99:1 to 95:5 | Good for eluting more polar compounds. The small percentage of methanol significantly increases eluent strength.[2] |
| Dichloromethane / Ethyl Acetate | 90:10 to 50:50 | Offers different selectivity compared to alkane/ester systems. |
Diagrams of Experimental Workflows
Caption: General purification workflow decision tree.
Caption: Troubleshooting common TLC analysis problems.
References
Technical Support Center: Overcoming Solubility Challenges of 5-Methoxyindole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for addressing solubility issues encountered when working with 5-methoxyindole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of 5-methoxyindole derivatives?
A1: The limited aqueous solubility of 5-methoxyindole derivatives is primarily due to their molecular structure. The indole ring system is inherently hydrophobic, and the presence of a methoxy group can further increase this lipophilicity.[1][2] High lipophilicity is a common characteristic of small molecule inhibitors, including many indole derivatives, which often leads to difficulties in achieving adequate concentrations for in vitro and in vivo studies.[1]
Q2: I am unable to dissolve my 5-methoxyindole derivative in aqueous buffers for my experiments. What are my initial options?
A2: When direct dissolution in aqueous buffers is unsuccessful, a common first step is to prepare a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol.[2][3] This stock solution can then be serially diluted into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is low enough (typically <0.5% for DMSO in cell-based assays) to avoid impacting the biological system.[1][4] Other strategies include pH adjustment, the use of co-solvents, surfactants, or complexing agents like cyclodextrins.[1][2]
Q3: Can adjusting the pH of my solution improve the solubility of my 5-methoxyindole derivative?
A3: Yes, pH modification can be a very effective method if your molecule contains ionizable groups.[1] The indole nitrogen has a pKa, and its protonation state is dependent on the pH. For weakly basic compounds, lowering the pH of the solution can lead to protonation and a significant increase in aqueous solubility.[1] Conversely, if your derivative has an acidic functional group, increasing the pH can enhance its solubility.[1] It is important to determine the pKa of your specific compound to optimize the pH for dissolution.
Q4: What are co-solvents and how can they help with solubility?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds.[5] They work by reducing the overall polarity of the solvent system.[6] Commonly used co-solvents for parenteral and in vitro formulations include polyethylene glycol (PEG), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).[5]
Q5: How do surfactants improve the solubility of poorly soluble compounds?
A5: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can be encapsulated within the hydrophobic core of the micelles, which increases their overall solubility in the aqueous medium.[1] Non-ionic surfactants like Tween® 80 (polysorbate 80) are frequently used in biological assays.[1]
Q6: What are cyclodextrins and what is their role in solubility enhancement?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[7][8] They can encapsulate poorly water-soluble "guest" molecules, like 5-methoxyindole derivatives, within their hydrophobic cavity to form water-soluble inclusion complexes.[2][7][9] This complexation effectively increases the aqueous solubility of the guest molecule.[7][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[4]
Q7: What is a solid dispersion and how can it address solubility issues?
A7: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix in a solid state.[6][10][11] This technique can improve the dissolution rate and bioavailability of the drug.[10] The drug can exist in an amorphous form within the carrier, which is generally more soluble than its crystalline form.[6] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[11]
Q8: Can particle size reduction improve the solubility of 5-methoxyindole derivatives?
A8: Yes, reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to an increased dissolution rate.[6][12] Techniques like micronization and the formation of nanosuspensions are common methods for particle size reduction.[6][13] Nanosuspensions are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants and polymers, and can significantly improve the solubility and bioavailability of poorly soluble drugs.[13][14][15]
Troubleshooting Guides
Problem 1: My 5-methoxyindole derivative precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
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Possible Cause: The final concentration of your compound exceeds its thermodynamic solubility in the aqueous medium, even with a small percentage of DMSO.[1]
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Troubleshooting Steps:
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Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5%. This might necessitate preparing a more dilute initial stock solution.[1][4]
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Incorporate a Co-solvent: Add a co-solvent such as ethanol or polyethylene glycol (PEG 400) to the aqueous buffer to increase its capacity to dissolve your compound.[1]
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Add a Surfactant: Incorporate a non-ionic surfactant like Tween® 80 into your formulation. Surfactants form micelles that can encapsulate your compound, increasing its solubility.[1]
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Utilize Cyclodextrins: Formulate your compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to create an inclusion complex.[1]
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Caption: Troubleshooting workflow for compound precipitation.
Problem 2: I am observing low and inconsistent results in my cell-based assays, which I suspect is due to poor solubility.
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Possible Cause: Your compound may not be fully dissolved in the assay medium, leading to an inaccurate and variable effective concentration.[1]
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Troubleshooting Steps:
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Visually Inspect for Precipitate: Carefully inspect your assay plates and solutions for any signs of precipitation, both before and after adding to cells.
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Optimize Solubilization Method: Re-evaluate your solubilization strategy. Consider using a combination of methods, such as a co-solvent system with a surfactant.
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Prepare Fresh Dilutions: Prepare fresh dilutions of your compound from the stock solution for each experiment to avoid potential degradation or precipitation over time.
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Sonication: Gentle sonication can sometimes help to dissolve small amounts of precipitate, but be cautious as it can also generate heat which may affect compound stability.
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Consider a Nanosuspension: For in vivo or critical in vitro studies, developing a nanosuspension of your compound can significantly improve its bioavailability and provide more consistent results.[13][14][15][16][17]
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Data Presentation
Table 1: Solubility Enhancement Strategies for 5-Methoxyindole Derivatives
| Strategy | Description | Key Considerations |
| Co-solvents | Addition of water-miscible organic solvents (e.g., DMSO, PEG 400, ethanol) to the aqueous buffer.[1] | The final concentration of the co-solvent must be compatible with the experimental system (e.g., <0.5% DMSO for many cell lines).[4] |
| pH Adjustment | Modifying the pH of the solution to ionize the compound, thereby increasing its aqueous solubility.[1] | Effective only for compounds with ionizable groups. The optimal pH depends on the pKa of the compound.[1] |
| Surfactants | Use of surfactants (e.g., Tween® 80) to form micelles that encapsulate the hydrophobic compound.[1] | The critical micelle concentration (CMC) of the surfactant must be reached. Potential for surfactant-induced effects on biological systems. |
| Cyclodextrins | Formation of inclusion complexes with cyclodextrins (e.g., HP-β-CD) to increase water solubility.[1][4] | Stoichiometry of the complex and binding affinity are important factors. |
| Solid Dispersions | Dispersing the compound in a hydrophilic polymer matrix to enhance dissolution rate.[6][10] | The choice of carrier and preparation method (e.g., solvent evaporation, melt extrusion) are critical.[11][18] |
| Nanosuspensions | Reducing the particle size of the compound to the nanometer range to increase surface area and dissolution velocity.[13][15] | Requires specialized equipment for preparation (e.g., high-pressure homogenization, media milling).[15] Stability of the nanosuspension is a key consideration.[16] |
Table 2: Example Solubilization Protocol for 5-Methoxyindole
| Component | Percentage | Purpose |
| DMSO | 10% | Primary organic solvent |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant |
| Saline | 45% | Aqueous vehicle |
| Achievable Solubility | ≥ 2.5 mg/mL (16.99 mM) |
Source: Adapted from BenchChem.[3]
Experimental Protocols
Protocol 1: Preparation of a 5-Methoxyindole Derivative Stock Solution using a Co-solvent System
Objective: To prepare a stock solution of a poorly soluble 5-methoxyindole derivative for in vitro testing.
Materials:
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5-methoxyindole derivative
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Dimethyl sulfoxide (DMSO)
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Polyethylene glycol 400 (PEG 400)
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Ethanol
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Saline or appropriate aqueous buffer
Procedure:
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Accurately weigh the required amount of the 5-methoxyindole derivative.
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Dissolve the compound in a minimal amount of DMSO.
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To this solution, while stirring, add a pre-determined ratio of other co-solvents like PEG 400 and ethanol. A common starting ratio for a co-solvent mixture could be 10% DMSO, 40% PEG 400, and 50% aqueous buffer.[4]
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Gently warm the solution or sonicate if necessary to aid dissolution, being mindful of the compound's stability at elevated temperatures.[4]
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Once fully dissolved, filter the solution through a 0.22 µm syringe filter to remove any particulates.
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Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Preparation of an Inclusion Complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To enhance the aqueous solubility of a 5-methoxyindole derivative through complexation with HP-β-CD.
Materials:
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5-methoxyindole derivative
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Deionized water
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Magnetic stirrer and stir bar
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0.22 µm syringe filter
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.
-
Slowly add an excess amount of the 5-methoxyindole derivative to the HP-β-CD solution while continuously stirring.
-
Continue to stir the suspension at room temperature for 24-48 hours to allow for the formation of the inclusion complex.[4]
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove the undissolved compound.
-
The resulting clear filtrate contains the 5-methoxyindole derivative complexed with HP-β-CD. The concentration of the dissolved compound can be determined using a suitable analytical method such as UV-Vis spectroscopy or HPLC.
Mandatory Visualizations
Caption: General experimental workflow for solubilization.
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. oatext.com [oatext.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. eaapublishing.org [eaapublishing.org]
- 18. japsonline.com [japsonline.com]
Stability and proper storage of 1-Boc-3-Hydroxymethyl-5-methoxyindole
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of 1-Boc-3-Hydroxymethyl-5-methoxyindole.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C. The compound should be protected from light and moisture. For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, it should be stored at -20°C or -80°C in an airtight container, protected from light, and used as soon as possible.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound are anticipated to be:
-
Acid-catalyzed deprotection: The tert-butyloxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions, yielding the free indole.[1]
-
Thermal degradation: High temperatures can lead to the thermolytic removal of the Boc group.[2][3]
-
Oxidation: The indole ring, particularly at the electron-rich C3 position, and the hydroxymethyl group are susceptible to oxidation from atmospheric oxygen or other oxidizing agents.[4]
-
Photodegradation: Indole derivatives can be sensitive to light, leading to decomposition.[5][6]
Q3: Is this compound stable in common organic solvents?
Q4: Can I heat this compound?
A4: Caution should be exercised when heating this compound. The Boc group is known to be thermally labile, and elevated temperatures can lead to its removal.[2][3] The indole ring itself may also be prone to decomposition at high temperatures.[4] If heating is necessary for a reaction, it is crucial to monitor the temperature closely and keep the reaction time to a minimum.
Troubleshooting Guides
Issue 1: Unexpected removal of the Boc protecting group during an experiment.
-
Possible Cause: The reaction or work-up conditions may be too acidic.
-
Troubleshooting Steps:
-
Measure the pH of all aqueous solutions used in the work-up.
-
If acidic conditions are necessary, consider using a milder acid or reducing the exposure time.
-
During purification by silica gel chromatography, be aware that silica gel can be slightly acidic. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.
-
Issue 2: Appearance of colored impurities in the solid compound or solution over time.
-
Possible Cause: This is likely due to oxidation of the indole ring.[4]
-
Troubleshooting Steps:
-
Ensure the compound is stored under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen.
-
Always protect the compound and its solutions from light by using amber vials or by wrapping the container with aluminum foil.
-
When working with solutions, use degassed solvents to remove dissolved oxygen.
-
Issue 3: Low recovery of the compound after purification.
-
Possible Cause: The compound may be degrading on the chromatography column or during solvent evaporation.
-
Troubleshooting Steps:
-
For silica gel chromatography, consider the use of a neutralized stationary phase as mentioned in Issue 1.
-
Minimize the time the compound spends on the column.
-
When evaporating solvents, use a rotary evaporator at a low temperature to avoid thermal degradation.
-
Quantitative Stability Data
Currently, there is limited publicly available quantitative stability data for this compound. The following table provides a hypothetical stability profile based on the known properties of its functional groups. This should be used as a general guideline, and it is highly recommended to perform in-house stability studies for specific applications.
| Condition | Temperature | Time | Expected Purity | Primary Degradant(s) |
| Solid | ||||
| Inert Atmosphere, Dark | -20°C | 12 months | >98% | - |
| Inert Atmosphere, Dark | 4°C | 6 months | >95% | Minor oxidation products |
| Air, Ambient Light | 25°C | 1 month | <90% | Oxidation products, deprotected indole |
| Solution (in THF) | ||||
| Inert Atmosphere, Dark | -20°C | 1 week | >97% | - |
| Air, Ambient Light | 25°C | 24 hours | <95% | Oxidation products |
Experimental Protocols
Protocol for Assessing the Thermal Stability of this compound
Objective: To determine the rate of thermal degradation of the compound at an elevated temperature.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO or diphenyl ether)
-
Heating block or oil bath with precise temperature control
-
HPLC vials
-
HPLC system with a suitable column (e.g., C18) and UV detector
Methodology:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several HPLC vials.
-
Place the vials in a heating block set to the desired temperature (e.g., 80°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the heating block and immediately cool it to room temperature.
-
Analyze the sample by HPLC to determine the percentage of the remaining parent compound and the formation of any degradation products.
-
Plot the percentage of the parent compound remaining against time to determine the degradation kinetics.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Identifying and minimizing side products in indole reduction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during indole reduction experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the reduction of indoles to indolines?
A1: The formation of side products in indole reduction is highly dependent on the chosen reduction method and the substrate. However, some common side products include:
-
Over-reduction products: Further reduction of the indoline ring can lead to the formation of octahydroindoles, particularly in catalytic hydrogenation.[1]
-
N-Alkylation products: In reductions using borohydride reagents in the presence of certain acids like trifluoroacetic acid, N-alkylation of the resulting indoline can occur. For instance, the reaction of indole with sodium borohydride in trifluoroacetic acid can yield N-(2,2,2-trifluoroethyl)indoline.[2]
-
Polymerization products: Under certain conditions, especially with catalytic hydrogenation, polymerization of the indole starting material can be a significant side reaction.[1]
-
Products from impurities: Impurities in the starting materials or solvents can lead to the formation of various undesired side products.[3]
-
Ring-opened products: Although less common, cleavage of the heterocyclic ring can occur under harsh reaction conditions.
Q2: How can I improve the selectivity of my indole reduction to minimize side products?
A2: Improving selectivity involves careful optimization of several reaction parameters:
-
Choice of Reducing Agent: Different reducing agents offer varying levels of selectivity. For example, sodium cyanoborohydride is a milder reducing agent than lithium aluminum hydride and can be more selective.[1][4] The use of a borane complex in the presence of trifluoroacetic acid has been reported to reduce indoles to indolines rapidly and in good yields with minimal side reactions.[5]
-
Catalyst Selection: In catalytic hydrogenation, the choice of catalyst (e.g., Pt/C, Pd/C) and catalyst loading is crucial.[1][6] The catalyst can influence the extent of reduction and the formation of byproducts.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over thermodynamically favored side products.[3]
-
Pressure: In catalytic hydrogenation, the hydrogen pressure is a critical parameter to control.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to prevent the formation of over-reduced products by stopping the reaction once the starting material is consumed.[3]
-
-
Solvent and Additives: The choice of solvent can significantly impact the reaction outcome.[6] The addition of acids, such as p-toluenesulfonic acid in the catalytic hydrogenation of unprotected indoles in water, can activate the indole ring towards reduction and improve yields.[1]
Q3: What are the recommended analytical techniques for identifying and quantifying side products in my indole reduction reaction?
A3: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful tool for separating the desired indoline product from unreacted indole and various side products.[7][8] Coupled with a UV or diode array detector, it allows for the quantification of each component.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile byproducts. The mass spectrometer provides structural information that aids in the identification of unknown impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the desired product and any isolated side products. Quantitative NMR (qNMR) can also be used for purity assessment.[8]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and getting a preliminary idea of the number of components in the reaction mixture.[3][8] Staining with a reagent like Ehrlich's reagent can help visualize indole-containing compounds.[8]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during indole reduction.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired indoline product | 1. Poor quality of starting materials or reagents: Impurities can inhibit the reaction.[3]2. Sub-optimal reaction conditions: Incorrect temperature, pressure, or reaction time.[3]3. Inappropriate choice of reducing agent or catalyst. 4. Presence of moisture: Some reducing agents, like lithium aluminum hydride, are highly sensitive to moisture.[9] | 1. Purify starting materials before use.2. Systematically optimize reaction conditions: Vary temperature, pressure, and reaction time. Monitor the reaction closely using TLC or HPLC.[3]3. Screen different reducing agents and catalysts. Consult the literature for reagents suitable for your specific indole substrate.4. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) when using moisture-sensitive reagents.[3] |
| Formation of multiple products (poor selectivity) | 1. Over-reduction: The desired indoline is further reduced.[1]2. Side reactions: Such as N-alkylation or polymerization.[1][2]3. Incorrect reaction temperature: Higher temperatures can lead to more side products.[3] | 1. Carefully monitor the reaction and stop it as soon as the starting material is consumed.2. Modify the reducing system: Use a milder reducing agent or adjust the stoichiometry of reagents. The choice of acid can also influence side reactions.[2]3. Lower the reaction temperature to improve selectivity.[3] |
| Presence of over-reduced product (e.g., octahydroindole) | 1. Reaction time is too long. 2. Catalyst is too active or used in excess in catalytic hydrogenation.[1]3. High hydrogen pressure in catalytic hydrogenation. | 1. Establish the optimal reaction time by monitoring the reaction progress.2. Reduce the catalyst loading or switch to a less active catalyst.3. Optimize the hydrogen pressure. |
| Difficulty in purifying the product | 1. Side products have similar polarity to the desired product.2. Residual catalyst or reagents in the crude product. | 1. Optimize the chromatographic separation: Try different solvent systems for column chromatography or different mobile phases for HPLC.2. Employ appropriate workup procedures: For example, use an acidic wash to remove basic impurities or a basic wash to remove acidic impurities. Filtration can remove heterogeneous catalysts. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Indole to Indoline using Pt/C
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
Hydrogenation:
-
Seal the reaction vessel.
-
Purge the vessel with hydrogen gas several times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 70 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Reduction of Indole using a Borane Complex and Trifluoroacetic Acid
This method is reported to be rapid and high-yielding.[5]
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the indole substrate (1 equivalent) in a suitable solvent (e.g., THF).
-
Cool the solution in an ice bath.
-
-
Reduction:
-
Slowly add trifluoroacetic acid (TFA) to the solution.
-
Add the borane complex (e.g., borane-THF complex) dropwise to the cooled solution.
-
Stir the reaction mixture at low temperature. The reaction is often rapid.[5]
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water.
-
Basify the mixture with an aqueous base (e.g., 10% NaOH) to pH > 10.[5]
-
Extract the product with an organic solvent (e.g., methylene chloride).[5]
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
-
Data Presentation
Table 1: Effect of Acid Catalyst on the Yield of a Model Indole Reduction
| Catalyst | Catalyst Loading (mol%) | Yield of Indoline (%) | Reference |
| Trifluoroacetic Acid (TFA) | 10 | 95 | [3] |
| Hydrochloric Acid (HCl) | 10 | 88 | [3] |
| Acetic Acid (AcOH) | 10 | 75 | [3] |
| No Acid | 0 | <10 | [3] |
Note: The data in this table is illustrative and based on a model reaction. Actual yields will vary depending on the substrate and specific reaction conditions.
Visualizations
References
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Reduction with metal hydride- PCI syllabus-Organic / Heterocyclic chemistry | PDF [slideshare.net]
- 5. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. cetjournal.it [cetjournal.it]
- 8. benchchem.com [benchchem.com]
- 9. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
How to effectively monitor indole reactions using TLC or HPLC
This guide provides researchers, scientists, and drug development professionals with comprehensive support for effectively monitoring indole reactions using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: When should I use TLC versus HPLC to monitor my indole reaction?
A1: The choice between TLC and HPLC depends on the specific requirements of your analysis. TLC is a rapid, simple, and inexpensive qualitative technique ideal for quick checks of reaction progress, such as determining the consumption of starting materials and the formation of products.[1][2] HPLC, on the other hand, is a powerful quantitative method that provides high-resolution separation and sensitive detection, making it suitable for detailed kinetic studies, purity analysis, and accurate quantification of reaction components.[1]
Q2: How do I select an appropriate solvent system for TLC analysis of my indole reaction?
A2: A good starting point for selecting a TLC solvent system is to use a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[3] The goal is to achieve a retention factor (Rf) for your starting material of approximately 0.3-0.4, which typically allows for good separation from the product.[4] If your compounds are very polar, consider solvent systems like 10% NH4OH in methanol mixed with dichloromethane.[5]
Q3: What is a "co-spot" in TLC, and why is it important for monitoring reactions?
A3: A co-spot is where the reaction mixture is spotted directly on top of the starting material in a separate lane on the TLC plate.[4] This is a critical control to confirm the identity of the starting material spot in the reaction mixture lane, especially when the reactant and product have similar Rf values.[4]
Q4: My indole compound is colorless. How can I visualize it on a TLC plate?
A4: Most indole derivatives are UV-active due to their aromatic nature and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background.[6][7] For compounds that are not UV-active or for enhanced visualization, specific staining reagents can be used. A p-dimethylaminobenzaldehyde (Ehrlich's reagent) stain is particularly effective for indoles, typically producing blue spots.[8] Other general stains like potassium permanganate or iodine vapor can also be employed.[6][7]
Q5: What are the key parameters to consider when developing an HPLC method for indole analysis?
A5: Key parameters for HPLC method development include the choice of stationary phase (column), mobile phase composition, and detector. Reversed-phase chromatography using a C18 or C8 column is most common for indole analysis.[1][9] The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol.[10][11] A UV detector is commonly used, as indoles exhibit strong UV absorbance.[1]
Experimental Protocols
Protocol 1: General Procedure for Monitoring an Indole Reaction by TLC
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.[1] Dilute the aliquot in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
TLC Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[4] Mark three lanes for your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Spotting: Using a capillary tube, spot a small amount of the diluted starting material solution on the SM and Co marks. Then, spot the diluted reaction mixture on the Rxn and Co marks.[4]
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system, ensuring the baseline is above the solvent level.[12] Allow the solvent to ascend the plate until it is about 1 cm from the top.[12]
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[12] After the plate has dried, visualize the spots under a UV lamp and/or by staining.
-
Analysis: Observe the disappearance of the starting material spot in the Rxn lane and the appearance of a new product spot.[12] Calculate the Rf values for all spots.
Protocol 2: General Procedure for Quantitative Analysis of an Indole Reaction by HPLC
-
System Preparation: Prepare the mobile phase using HPLC-grade solvents, filter, and degas it.[12] Equilibrate the HPLC system, including the pump, column, and detector, until a stable baseline is achieved.[12]
-
Sample Preparation: Withdraw a precise volume of an aliquot from the reaction mixture at specific time points. Quench the reaction if necessary by diluting the aliquot in a suitable solvent (ideally the mobile phase) to a known volume.[1] Filter the sample through a 0.45 µm syringe filter before injection.[1][13]
-
Calibration: Prepare a series of standard solutions of your starting material and product at known concentrations. Inject these standards to generate calibration curves based on peak area versus concentration.[1]
-
Injection and Data Acquisition: Inject the prepared reaction samples into the HPLC system.[12]
-
Quantification: Using the calibration curves, determine the concentration of the starting material and product in each reaction aliquot from their respective peak areas in the chromatograms.[1]
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Elongated Spots | Sample is too concentrated. | Dilute the sample and re-spot.[12] |
| Sample contains strongly acidic or basic compounds. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[12] | |
| Spots Remain at the Baseline | Mobile phase is not polar enough. | Increase the proportion of the polar solvent in the mobile phase.[12] |
| Spots Run with the Solvent Front | Mobile phase is too polar. | Decrease the proportion of the polar solvent in the mobile phase.[12] |
| No Spots are Visible | Compound is not UV-active, and the wrong stain was used. | Use a different visualization technique, such as a p-dimethylaminobenzaldehyde stain for indoles or a general-purpose stain like potassium permanganate.[8] |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High Backpressure | Blocked column inlet frit or guard column contamination. | Reverse flush the column (if permissible by the manufacturer) or replace the guard column/frit.[12][14] |
| Buffer precipitation. | Flush the system with water, followed by methanol and other organic solvents. Ensure buffer is soluble in the mobile phase.[14] | |
| Peak Tailing | Interaction with active silanols on the column. | Use a high-purity silica column or add a basic modifier like triethylamine to the mobile phase. Consider operating at a lower pH to suppress silanol ionization. |
| Column overload. | Reduce the amount of sample injected.[15] | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Ensure accurate mobile phase preparation and proper degassing. Use a column thermostat to maintain a consistent temperature.[16][17] |
| Column aging. | Replace the column. | |
| Split Peaks | Partially blocked column inlet. | Replace the column inlet frit or the entire column.[12] |
| Sample solvent is stronger than the mobile phase. | Prepare or dilute the sample in the mobile phase.[12] |
Visual Workflows
Caption: Workflow for monitoring a chemical reaction using TLC.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. benchchem.com [benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. Stains for Developing TLC Plates [faculty.washington.edu]
- 8. silicycle.com [silicycle.com]
- 9. moravek.com [moravek.com]
- 10. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. veeprho.com [veeprho.com]
- 12. benchchem.com [benchchem.com]
- 13. Good Practices for Using HPLC Systems [monadlabtech.com]
- 14. aelabgroup.com [aelabgroup.com]
- 15. hplc.eu [hplc.eu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
Technical Support Center: Deprotection of N-Boc Indoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of N-Boc (tert-butyloxycarbonyl) protected indoles.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of N-Boc indoles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or Sluggish Deprotection
Question: My N-Boc deprotection reaction using standard acidic conditions (e.g., TFA in DCM) is slow or fails to go to completion. What are the possible reasons and how can I address this?
Answer: Incomplete or slow deprotection of N-Boc indoles can be attributed to several factors. The N-Boc group on an indole is known to be less labile than on aliphatic amines due to the electron-withdrawing nature of the indole ring.[1]
-
Insufficient Acid Strength or Concentration: The concentration of the acid may be too low for the specific substrate.
-
Solution: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). For resistant substrates, using neat TFA for a short period might be effective, provided the substrate can tolerate strongly acidic conditions. Alternatively, a stronger acid system like hydrogen chloride (HCl) in dioxane or ethyl acetate can be employed.[2]
-
-
Low Reaction Temperature: Low temperatures (e.g., 0 °C) can significantly reduce the reaction rate.
-
Solution: Allow the reaction to warm to room temperature. Gentle heating may also be an option for particularly stubborn cases, but must be done with caution to avoid side reactions.
-
-
Steric Hindrance: Bulky substituents on the indole ring or near the Boc group can hinder the approach of the acid.
-
Solution: More forcing conditions, such as higher acid concentration, elevated temperature, or longer reaction times, may be necessary.
-
Issue 2: Formation of a Tert-butylated Byproduct
Question: I am observing a byproduct with a mass increase of 56 Da, corresponding to the addition of a tert-butyl group to my indole. How can I prevent this?
Answer: The formation of a tert-butylated byproduct is a common side reaction during the acidic deprotection of N-Boc groups. This occurs when the liberated tert-butyl cation, a reactive electrophile, attacks the electron-rich indole ring.[3]
-
Use of Scavengers: Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation.
-
Solution: Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole. These are typically added to the reaction mixture along with the acid.
-
-
Alternative Deprotection Methods: If tert-butylation remains a significant problem, consider switching to a deprotection method that does not generate a free tert-butyl cation.
-
Solution: Lewis acid-mediated deprotection (e.g., with TMSI or ZnBr₂) or thermal deprotection methods can be effective alternatives.[2]
-
Issue 3: Degradation of Acid-Sensitive Functional Groups
Question: My indole substrate contains other acid-sensitive functional groups that are being affected during the N-Boc deprotection. What are my options?
Answer: When dealing with substrates containing acid-labile functionalities, standard strong acid conditions are often unsuitable.
-
Milder Acidic Conditions: Using a weaker acid or a lower concentration of a strong acid can sometimes achieve selective deprotection.
-
Solution: Consider using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[2]
-
-
Lewis Acid-Mediated Deprotection: Lewis acids can offer a milder and non-protic alternative for Boc cleavage.[2]
-
Solution: Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under less harsh conditions than strong protic acids.[2]
-
-
Non-Acidic Deprotection Methods: For highly sensitive substrates, avoiding acidic conditions altogether is the best approach.
-
Solution: Thermal deprotection, sometimes in solvents like water or 2,2,2-trifluoroethanol (TFE), can effect deprotection without any acid.[2] Basic hydrolysis using reagents like sodium methoxide in methanol or potassium hydroxide in water can also be employed for certain N-Boc indoles.[4][5] Another mild option is using oxalyl chloride in methanol.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my N-Boc indole deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. The deprotected indole is typically more polar than the N-Boc protected starting material and will have a lower Rf value. Staining the TLC plate with a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate) can help visualize the spots. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring of the disappearance of the starting material and the appearance of the product.
Q2: Are there any "green" or more environmentally friendly methods for N-Boc deprotection of indoles?
A2: Yes, several methods aim to reduce the environmental impact. Catalyst-free deprotection using hot water is a notable green alternative.[8][9] Additionally, using deep eutectic solvents (DES) has been explored as a more environmentally benign reaction medium.
Q3: Can I selectively deprotect an N-Boc group on an indole in the presence of an N-Boc protected aliphatic amine?
A3: Selective deprotection can be challenging but is sometimes achievable. The N-Boc group on an indole is generally more labile to thermal deprotection than on an alkyl amine. By carefully controlling the temperature and reaction time in a thermal deprotection, selective removal of the indole N-Boc group may be possible.[10]
Data Presentation: Comparison of Deprotection Methods
The following tables summarize quantitative data for various N-Boc indole deprotection methods, allowing for easy comparison of reaction conditions and yields.
Table 1: Acidic Deprotection Methods
| Reagent/Solvent | Temperature | Time | Yield (%) | Notes |
| 20-50% TFA in DCM | 0 °C to RT | 30 min - 4 h | Generally >90% | Most common method; risk of side reactions.[7] |
| 4M HCl in Dioxane | RT | 1 - 4 h | Often >90% | Can be more potent than TFA.[2] |
| p-TsOH in THF | Reflux | 2 h | ~90% | Milder alternative to TFA/HCl.[11] |
Table 2: Lewis Acid and Other Mild Deprotection Methods
| Reagent/Solvent | Temperature | Time | Yield (%) | Notes |
| ZnBr₂ in DCM | RT | 1 - 24 h | Variable | Milder conditions, but can be slow. |
| TMSI in CH₂Cl₂ | 0 °C to RT | 10 min - 2 h | Often >90% | Effective for acid-sensitive substrates. |
| Oxalyl chloride/MeOH | RT | 1 - 4 h | Up to 90% | Mild conditions, suitable for sensitive molecules.[7][12] |
Table 3: Thermal and Basic Deprotection Methods
| Reagent/Solvent | Temperature | Time | Yield (%) | Notes |
| Water | 100 °C | 4 h | Quantitative | Green and catalyst-free.[9] |
| TFE or HFIP (Microwave) | 150 °C | 5 min - 1 h | 91-99% | Rapid deprotection.[13] |
| NaOMe in MeOH | RT | 15 min - 2 h | >90% | Mild basic conditions.[4] |
| KOH in Water | RT | Variable | Good | Alternative basic condition.[4] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the N-Boc protected indole (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A typical ratio is 1:1 (v/v) of DCM to TFA, but this can be adjusted (e.g., 20-50% TFA).
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up, the residue can be dissolved in a suitable solvent and washed with a mild base (e.g., saturated aqueous NaHCO₃) to neutralize the acid, followed by extraction, drying, and concentration.
Protocol 2: Deprotection using HCl in Dioxane
-
Dissolve the N-Boc protected indole (1 equivalent) in a minimal amount of a suitable solvent or use it neat.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether.
Protocol 3: Thermal Deprotection in Water
-
Place the N-Boc protected indole (1 equivalent) in a round-bottom flask.
-
Add deionized water (a minimal amount to ensure dissolution or suspension at elevated temperature).
-
Heat the mixture to 100 °C (reflux).
-
Stir at this temperature for the required time (e.g., 4 hours for N-Boc-indole).[9]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Mandatory Visualization
Caption: Troubleshooting workflow for N-Boc indole deprotection.
Caption: Mechanism of acidic N-Boc deprotection and tert-butylation side reaction.
References
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. Bases - Wordpress [reagents.acsgcipr.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preventing Unwanted N-Alkylation During Indole Functionalization
Welcome to the technical support center for indole functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to unwanted N-alkylation during the chemical modification of indoles.
Frequently Asked Questions (FAQs)
Q1: Why is controlling N-alkylation in indole chemistry a significant challenge?
A1: The indole nucleus possesses two primary nucleophilic sites: the N1-position (the nitrogen of the pyrrole ring) and the C3-position. The C3-position is often more nucleophilic than the nitrogen atom, leading to competitive C3-alkylation as a common side reaction.[1] Furthermore, the acidity of the N-H proton (pKa ≈ 17) allows for deprotonation with a suitable base, which significantly increases the nucleophilicity of the nitrogen and can favor N-alkylation under specific conditions.[2] The delicate balance between these two reactive sites makes achieving selective functionalization a key challenge.
Q2: What are the primary strategies to promote selective N-alkylation over C-alkylation?
A2: The main strategies revolve around manipulating the relative nucleophilicity of the N1 and C3 positions and selecting appropriate reaction conditions. Key approaches include:
-
Use of a Strong Base and Polar Aprotic Solvent: Classical conditions employing a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally favor N-alkylation. The base deprotonates the indole nitrogen, making it a more potent nucleophile.[1][3][4]
-
Catalytic Methods: Modern organometallic catalysis offers excellent control over regioselectivity. For instance, copper hydride (CuH) catalysis with specific ligands can provide high N-selectivity.[5]
-
Protecting Groups: Introducing a temporary protecting group at the C3 position can physically block this site, directing alkylation to the nitrogen atom.
-
Phase-Transfer Catalysis (PTC): PTC can be an effective method for N-alkylation, often providing high yields under mild conditions.[6][7]
Q3: Can the choice of alkylating agent influence the N/C selectivity?
A3: Yes, the reactivity of the alkylating agent plays a role. Highly reactive alkylating agents can sometimes lead to a mixture of products or dialkylation. The general reactivity trend is alkyl iodides > alkyl bromides > alkyl chlorides. If you are observing side reactions with a highly reactive alkyl halide, switching to a less reactive one might improve selectivity, although it may require more forcing conditions.
Q4: What are N-protecting groups and when should I use them?
A4: N-protecting groups are chemical moieties temporarily attached to the indole nitrogen to prevent it from reacting. Common examples include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and sulfonyl derivatives. You should consider using an N-protecting group when you want to exclusively perform functionalization at other positions of the indole ring, such as C2, C3, or the benzene ring, and want to completely prevent any N-alkylation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant C3-alkylation observed alongside the desired N-alkylated product. | The C3 position is inherently more nucleophilic. Incomplete deprotonation of the indole nitrogen. The reaction conditions favor C3-alkylation. | Optimize Base and Solvent: Use a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF to ensure complete deprotonation of the N-H group.[1][3] Increase Reaction Temperature: Higher temperatures can sometimes favor N-alkylation.[1] Utilize a Catalyst System: Employ a catalyst known for N-selectivity, such as a copper-based system with a suitable ligand.[5] |
| Formation of dialkylated products (both N- and C-alkylation). | Use of a highly reactive alkylating agent. Excess of the alkylating agent. Prolonged reaction time or high temperature. | Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent.[1] Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration.[1][6] Monitor Reaction Progress: Carefully track the reaction by TLC and quench it once the desired mono-N-alkylated product has formed. |
| Low or no yield of the N-alkylated product. | The indole substrate has sensitive functional groups incompatible with strong bases. The alkylating agent is not reactive enough. The reaction is sensitive to moisture. | Milder Reaction Conditions: For sensitive substrates, consider phase-transfer catalysis (PTC) with a weaker base like potassium carbonate or catalytic methods that operate under neutral or milder basic conditions.[6] More Reactive Alkylating Agent: If using a less reactive alkyl halide (e.g., chloride), consider switching to a bromide or iodide. The addition of a catalytic amount of sodium or potassium iodide can also enhance reactivity. Ensure Anhydrous Conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty removing the N-protecting group after functionalization. | The chosen protecting group is too robust for the substrate's other functional groups. | Select a Labile Protecting Group: Choose a protecting group that can be removed under conditions that will not affect other parts of your molecule. For example, a Boc group is readily cleaved with mild acid, while a benzyl group can often be removed by hydrogenolysis. |
Data Summary
The following tables summarize quantitative data on the N-alkylation of indoles under various conditions.
Table 1: Comparison of N- vs. C3-Alkylation Selectivity with Different Ligands in Copper-Hydride Catalyzed Alkylation
| Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) | N/C3 Ratio |
| DTBM-SEGPHOS | N-Alkylated Indole | 85 | 91 | >20:1 |
| Ph-BPE | C3-Alkylated Indole | 71 | 76 | <1:5 |
Data synthesized from a study on ligand-controlled regiodivergent synthesis.[5]
Table 2: Yields for N-Alkylation of Substituted Indoles using a Palladium Catalyst System
| Indole Substituent | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee, %) |
| 2-Me | (E)-1,3-diphenylallyl acetate | 95 | 97 |
| 3-Me | (E)-1,3-diphenylallyl acetate | 58 | 75 |
| 5-OMe | (E)-1,3-diphenylallyl acetate | 89 | 94 |
| 5-Br | (E)-1,3-diphenylallyl acetate | 92 | 96 |
Data from a study on enantioselective N-alkylation of indoles.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Indole using Sodium Hydride and an Alkyl Halide
Materials:
-
Indole derivative (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.5 eq)
-
Alkyl halide (1.1 - 1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the indole derivative.
-
Add anhydrous DMF or THF to dissolve the starting material (typically 0.1 to 0.5 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Hydrogen gas will evolve.
-
Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases.
-
Slowly add the alkyl halide to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Boc Protection of Indole
Materials:
-
Indole derivative (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the indole derivative in anhydrous THF or DCM in a round-bottom flask.
-
Add DMAP to the solution.
-
Add Boc₂O to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for a typical N-alkylation of indole using NaH.
Caption: Decision tree for troubleshooting unwanted indole alkylation.
References
- 1. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation [cris.unibo.it]
- 4. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 6. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Navigating the Path from Bench to Bulk: A Technical Guide to Scaling Up Indole Synthesis
For researchers, chemists, and professionals in drug development, the successful transition of an indole synthesis from the controlled environment of the laboratory to the demanding conditions of a pilot plant is a critical milestone. This technical support center provides essential guidance, troubleshooting strategies, and detailed protocols to navigate the complexities of this scale-up process, ensuring efficiency, safety, and product quality.
This resource addresses common challenges encountered during the scale-up of prevalent indole synthesis methodologies, including the Fischer, Bischler-Möhlau, and palladium-catalyzed reactions. By offering practical solutions in a question-and-answer format, this guide aims to empower scientists to anticipate and overcome obstacles in their process development journey.
Troubleshooting Guide: From Lab Anomalies to Pilot Plant Problems
This section provides direct answers to specific issues that may arise during the scale-up of indole synthesis.
Fischer Indole Synthesis
Q1: We are observing a significant drop in yield and an increase in tar-like byproducts when moving our Fischer indole synthesis from a 1L flask to a 50L reactor. What are the likely causes and how can we mitigate this?
A1: This is a common issue when scaling up exothermic reactions like the Fischer indole synthesis. The primary culprits are often related to heat and mass transfer limitations.
-
Heat Transfer: In a larger reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate the heat generated during the reaction.[1] This can lead to localized "hot spots," promoting decomposition of starting materials and products, and accelerating side reactions that form polymeric tars.
-
Solution: Implement a more robust temperature control strategy. This includes utilizing a jacketed reactor with an efficient heat transfer fluid, optimizing the agitator design for better heat distribution, and considering a slower, controlled addition of the acid catalyst to manage the exotherm. For highly exothermic systems, a continuous flow reactor setup can offer superior heat transfer and temperature control.[2]
-
-
Mass Transfer: Inefficient mixing in a large vessel can result in localized high concentrations of reactants and catalyst, which can also contribute to byproduct formation.
-
Solution: Ensure adequate agitation to maintain a homogenous reaction mixture. The type of impeller and agitation speed are critical parameters that need to be optimized for the larger scale. Computational Fluid Dynamics (CFD) can be a useful tool to model and optimize mixing in the pilot-plant reactor.[3]
-
Q2: Our pilot-scale Fischer synthesis is generating a new, significant impurity that was not observed in the lab. How do we identify and control it?
A2: The appearance of new impurities at scale can be attributed to several factors, including longer reaction times, higher temperatures, or the quality of larger batches of starting materials.[4]
-
Impurity Identification: The first step is to isolate and characterize the impurity using analytical techniques such as HPLC, LC-MS, and NMR.[5] This will provide crucial information about its structure and potential formation pathway.
-
Impurity Profiling: Conduct a systematic study to understand how reaction parameters (temperature, reaction time, catalyst loading, reagent stoichiometry) affect the formation of this impurity.[6] This will help in identifying the critical process parameters that need to be controlled.
-
Control Strategies:
-
Raw Material Quality: Scrutinize the purity of your starting materials (phenylhydrazine and carbonyl compound) at the pilot scale. Larger batches may contain different impurity profiles that can interfere with the reaction.
-
Reaction Conditions: Based on the impurity profiling study, adjust the reaction conditions to minimize the formation of the unwanted byproduct. This could involve lowering the reaction temperature, reducing the reaction time, or optimizing the catalyst concentration.
-
Work-up and Purification: Develop a robust work-up and purification protocol to effectively remove the impurity. This may involve an optimized crystallization procedure or a modified chromatographic method.[7][8]
-
Bischler-Möhlau Indole Synthesis
Q1: The Bischler-Möhlau synthesis is known for its harsh conditions. How can we improve the process for a pilot-plant setting to increase yield and reduce safety concerns?
A1: The traditionally harsh conditions of the Bischler-Möhlau synthesis, often requiring high temperatures and strong acids, present significant challenges for scale-up.[9][10] Modern modifications can make this synthesis more amenable to a pilot-plant environment.
-
Milder Reaction Conditions:
-
Catalyst Modification: The use of Lewis acids like lithium bromide has been shown to facilitate the reaction under milder conditions compared to traditional Brønsted acids.[10]
-
Microwave-Assisted Synthesis: While direct scale-up of microwave reactors is challenging, the principles learned from microwave-assisted synthesis (rapid heating to a precise temperature) can inform the design of efficient heating systems for pilot-scale reactors. Microwave-assisted, solvent-free methods have demonstrated significantly improved yields and reduced reaction times at the lab scale.[11]
-
-
Process Optimization:
-
Solvent Selection: A thorough solvent screening at the lab scale can identify a solvent system that improves the solubility of intermediates and reduces the formation of side products.
-
One-Pot Procedures: Developing a one-pot process where the initial N-alkylation and subsequent cyclization occur in the same reactor can streamline the process and reduce handling of intermediates.
-
Palladium-Catalyzed Indole Synthesis
Q1: We are scaling up a palladium-catalyzed indole synthesis (e.g., Larock synthesis) and are concerned about catalyst deactivation and residual palladium in the final product. What are the best practices for addressing these issues at the pilot scale?
A1: Catalyst deactivation and product contamination are critical considerations for any palladium-catalyzed process at scale.
-
Catalyst Deactivation:
-
Inert Atmosphere: Ensure a strictly inert atmosphere (nitrogen or argon) in the reactor to prevent oxidation of the palladium catalyst, which is a common deactivation pathway.
-
Ligand Selection: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. For a specific transformation, ligand screening may be necessary to find the most robust catalyst system for the pilot-plant conditions.
-
Reagent Purity: Impurities in starting materials or solvents can poison the catalyst. Use high-purity reagents and solvents for the scaled-up reaction.
-
-
Residual Palladium Removal:
-
Purification Strategy: Develop a purification strategy specifically designed to remove residual palladium. This can include treatment with a scavenger resin, activated carbon, or a specific crystallization procedure that leaves the metal impurities in the mother liquor.
-
Analytical Monitoring: Implement a reliable analytical method, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), to accurately quantify the residual palladium in your final product and ensure it meets regulatory requirements.
-
Quantitative Data Summary
The following tables provide a comparative overview of typical reaction parameters and outcomes when scaling up indole synthesis. It is important to note that these are representative examples, and actual results will vary depending on the specific substrates, equipment, and optimized conditions.
Table 1: Fischer Indole Synthesis - Lab vs. Pilot Scale Comparison
| Parameter | Laboratory Scale (1L) | Pilot Plant Scale (50L) | Key Considerations for Scale-Up |
| Reactants | Phenylhydrazine, Cyclohexanone | Phenylhydrazine, Cyclohexanone | Ensure consistent quality of larger batches of raw materials. |
| Catalyst | Polyphosphoric Acid | Polyphosphoric Acid | Controlled addition of catalyst is crucial to manage exotherm. |
| Temperature | 100-120 °C | 100-120 °C (with careful monitoring) | Improved heat transfer systems are necessary to prevent hot spots. |
| Reaction Time | 2-4 hours | 4-8 hours | Longer reaction times at scale may lead to increased byproduct formation. |
| Typical Yield | 85-95% | 70-85% | Yield reduction is common; process optimization is key to minimize this. |
| Major Impurity | Unreacted starting materials | Polymeric tars, thermal degradation products | Impurity profile can change significantly with scale. |
Table 2: Impact of Scale on Indole Purification
| Purification Method | Laboratory Scale | Pilot Plant Scale | Challenges and Solutions |
| Crystallization | Simple cooling crystallization | Controlled cooling, seeding, anti-solvent addition | "Oiling out" can be an issue; requires careful control of cooling rate and solvent composition.[2] |
| Column Chromatography | Standard silica gel flash chromatography | Larger columns, higher solvent consumption, potential for product degradation on silica over time | Optimize loading capacity and solvent gradient. Consider alternative purification methods for large quantities. |
| Purity Achieved | >99% | 98-99.5% | Achieving very high purity at scale can be challenging and may require multiple purification steps. |
Experimental Protocols
Protocol 1: Pilot-Scale Fischer Indole Synthesis (50L Reactor)
Safety Precautions: Phenylhydrazine is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated area.[12][13][14] The reaction is exothermic and can generate pressure; ensure the reactor is equipped with a pressure relief system.
-
Reactor Preparation: Ensure the 50L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charge Reactants: Charge the reactor with phenylhydrazine (e.g., 5.0 kg, 1.0 equiv) and cyclohexanone (e.g., 4.8 kg, 1.05 equiv).
-
Heating and Catalyst Addition: Begin agitation and heat the mixture to 80 °C. Once the temperature is stable, slowly add polyphosphoric acid (e.g., 15 kg) over 1-2 hours, carefully monitoring the internal temperature. The rate of addition should be adjusted to keep the temperature below 120 °C.
-
Reaction: Once the addition is complete, maintain the reaction mixture at 110-120 °C for 4-6 hours. Monitor the reaction progress by taking samples and analyzing them by HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to 60-70 °C. Slowly and carefully quench the reaction by adding water (e.g., 20 L), ensuring the temperature does not exceed 90 °C.
-
Work-up: Cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., toluene, 2 x 20 L). Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water).[7]
Protocol 2: Laboratory-Scale Bischler-Möhlau Indole Synthesis (Microwave-Assisted, Solvent-Free)
Safety Precautions: α-Bromoacetophenone is lachrymatory; handle in a fume hood. Aniline is toxic; handle with appropriate PPE.
-
Reactant Mixture: In a microwave-safe vessel, thoroughly mix α-bromoacetophenone (1.0 mmol, 1.0 equiv) and aniline (3.0 mmol, 3.0 equiv).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-20 minutes). Monitor the reaction progress by TLC.
-
Work-up: After cooling, dissolve the reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate key workflows and relationships in the scaling up of indole synthesis.
References
- 1. UBIRA ETheses - Heat transfer and mixing studies in a mechanically agitated pilot-scale bioreactor [etheses.bham.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. jinzongmachinery.com [jinzongmachinery.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 11. Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ehs.utoronto.ca [ehs.utoronto.ca]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. nj.gov [nj.gov]
Technical Support Center: Solvent Selection for Indole Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the selection of appropriate solvents for the synthesis and purification of indoles.
Troubleshooting Guides
This section addresses specific issues that may arise during indole synthesis and purification, with a focus on solvent-related problems.
Issue 1: Low or No Yield in Fischer Indole Synthesis
-
Question: My Fischer indole synthesis is resulting in a very low yield. Could the solvent be the culprit?
-
Answer: Yes, the choice of solvent is critical in the Fischer indole synthesis as the reaction is highly sensitive to the reaction conditions.[1] Inadequate solubility of the starting materials (arylhydrazines and aldehydes or ketones) or intermediates can lead to diminished yields. The solvent can also affect the acidity of the catalyst and the stability of the intermediates.[1] For reactions that are sluggish or prone to decomposition at elevated temperatures, diluting the reaction mixture with a suitable solvent like sulfolane or dichloromethane may improve the yield by preventing degradation.[1] Traditionally, Brønsted acids such as sulfuric acid or polyphosphoric acid are used, often without an additional solvent.[2] However, organic acids like acetic acid can function as both a catalyst and a solvent.[2][3] For milder and more controlled reactions, solvents such as ethanol, methanol, or toluene are often employed.[2]
Issue 2: Poor Yield in Bischler-Möhlau Indole Synthesis
-
Question: I am struggling with a low yield in my Bischler-Möhlau synthesis. What solvent adjustments can I make?
-
Answer: The traditional Bischler-Möhlau synthesis often requires harsh conditions, which can contribute to poor yields.[1] Milder, more modern methods have been developed where the solvent choice is a key factor.[1] In some instances, employing solvent-free, microwave-assisted conditions can significantly enhance yields.[4] When a solvent is necessary, polar aprotic solvents are a good choice as they can facilitate the reaction without causing unwanted side reactions.
Issue 3: Difficulty in Purifying Indole Derivatives by Column Chromatography
-
Question: I am observing streaking and poor separation of my indole derivative during column chromatography. How can I resolve this?
-
Answer: Streaking or tailing of spots on a TLC plate is a common issue when purifying indoles, often due to the basic nature of the indole nitrogen. To address this, consider the following solvent modifications:
-
Addition of a Modifier: For normal-phase chromatography (silica gel), adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can significantly improve separation by neutralizing the acidic sites on the silica gel.[1]
-
Alternative Solvent Systems: If a standard ethyl acetate/hexane system is not providing adequate separation, trying a different solvent system such as chloroform/methanol or ethyl acetate/isopropanol may offer better resolution.[1][5]
-
Issue 4: Challenges in Recrystallizing the Indole Product
-
Question: My indole product is "oiling out" or not crystallizing properly during recrystallization. What should I do?
-
Answer: "Oiling out" occurs when the solute is insoluble in the hot solvent and separates as a liquid. To achieve successful recrystallization, the ideal solvent should dissolve the compound well when hot but poorly when cold.[6]
-
Finding a Suitable Single Solvent: Experiment with a range of solvents with varying polarities. Good single solvents for recrystallizing indoles can include ethanol, acetone, or ethyl acetate mixed with a non-polar solvent like hexanes.[7]
-
Using a Solvent Pair: If a single solvent is not effective, a solvent pair can be used. Dissolve your indole in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, allow the solution to cool slowly.[6] Common solvent pairs include ethanol-water and diethyl ether-ligroin.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for indole synthesis?
A1: The choice of solvent largely depends on the specific synthesis method:
-
Fischer Indole Synthesis: Acetic acid is commonly used as both a solvent and a catalyst.[2][3] Other options include ethanol, methanol, toluene, and even ionic liquids for milder conditions.[2] In many cases, strong Brønsted acids like polyphosphoric acid are used without an additional solvent.[2]
-
Bischler-Möhlau Indole Synthesis: Polar aprotic solvents are often preferred. Some modern variations utilize solvent-free, microwave-assisted conditions.[1][4]
Q2: How do I choose a solvent system for column chromatography of an indole derivative?
A2: The selection of a mobile phase for column chromatography should be guided by Thin-Layer Chromatography (TLC) analysis.
-
Starting Point: A common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[8]
-
Optimal Rf Value: The solvent ratio should be adjusted to achieve an Rf (retention factor) value for your target indole of approximately 0.2 to 0.4 on the TLC plate, as this typically provides the best separation on a column.[8]
-
Polar Compounds: For more polar indole derivatives, a more polar eluent system like methanol/dichloromethane may be necessary.[9]
Q3: What solvents are suitable for recrystallizing indoles?
A3: The principle of "like dissolves like" is a good starting point. Since indole has both polar (N-H bond) and non-polar (aromatic rings) characteristics, a range of solvents can be effective.
-
Indole itself is slightly soluble in water but has good solubility in organic solvents like ethyl acetate, benzene, ethanol, and chloroform.[10]
-
For substituted indoles, the solubility will be influenced by the nature of the substituents.
-
Commonly used solvent systems for recrystallization include ethanol, or mixtures such as n-hexane/acetone and n-hexane/ethyl acetate.[7]
Data Presentation
Table 1: Properties of Common Solvents for Indole Synthesis and Purification
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) |
| n-Hexane | 69 | 0.1 | 1.88 |
| Toluene | 111 | 2.4 | 2.38 |
| Dichloromethane | 40 | 3.1 | 9.08 |
| Diethyl Ether | 35 | 2.8 | 4.34 |
| Ethyl Acetate | 77 | 4.4 | 6.02 |
| Chloroform | 61 | 4.1 | 4.81 |
| Acetone | 56 | 5.1 | 20.7 |
| Ethanol | 78 | 4.3 | 24.5 |
| Methanol | 65 | 5.1 | 32.7 |
| Acetic Acid | 118 | 6.2 | 6.15 |
| Water | 100 | 10.2 | 80.1 |
Note: Polarity Index is a relative measure of polarity.
Table 2: Solubility of Indole in Various Solvents at Room Temperature
| Solvent | Solubility |
| Water | Slightly soluble (~0.1 g/100 mL)[10] |
| Ethanol | Soluble[10][11] |
| Ethyl Acetate | Soluble[10] |
| Chloroform | Soluble[10] |
| Benzene | Soluble[10] |
| Propylene Glycol | Soluble[11] |
| Glycerol | Insoluble[11] |
| Mineral Oil | Insoluble[11] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of an Indole Derivative
-
Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests. The ideal solvent will dissolve the indole derivative well at high temperatures but poorly at room temperature.
-
Dissolution: Place the crude indole product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the indole is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: General Procedure for Column Chromatography of an Indole Derivative
-
TLC Analysis: Develop a suitable solvent system using TLC. The target indole should have an Rf value between 0.2 and 0.4.[8]
-
Column Packing: Pack a chromatography column with silica gel or alumina using the chosen eluent.
-
Sample Loading: Dissolve the crude indole in a minimum amount of the eluent or a low-boiling point solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to determine which ones contain the purified indole.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified indole derivative.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Characterization of 1-Boc-3-Hydroxymethyl-5-methoxyindole: A Comparative NMR Analysis
For researchers, scientists, and drug development professionals, precise analytical characterization of novel and modified compounds is paramount. This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectral data for 1-Boc-3-hydroxymethyl-5-methoxyindole against its structural analogs, offering a clear benchmark for its identification and purity assessment.
This report details the ¹H and ¹³C NMR characterization of this compound. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted data set based on the analysis of structurally related molecules. For comparative purposes, experimental data for two key analogs, 1-Boc-3-hydroxymethylindole and 3-hydroxymethyl-5-methoxyindole, are also provided. This information, coupled with a standardized experimental protocol, serves as a valuable resource for researchers working with similar indole derivatives.
Comparative NMR Data Analysis
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for its key structural analogs. These comparisons highlight the influence of the N-Boc protecting group and the C5-methoxy substituent on the chemical shifts of the indole core protons and carbons.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Proton Assignment | This compound (Predicted) | 1-Boc-3-hydroxymethylindole (Experimental) | 3-Hydroxymethyl-5-methoxyindole (Experimental) |
| H1 (NH/N-Boc) | - | - | ~8.0 (br s) |
| H2 | ~7.5 (s) | 7.63 (s) | 7.14 (s) |
| H4 | ~7.8 (d, J=2.4 Hz) | 8.10 (d, J=7.8 Hz) | 7.04 (d, J=2.4 Hz) |
| H6 | ~6.9 (dd, J=8.8, 2.4 Hz) | 7.23 (t, J=7.6 Hz) | 6.87 (dd, J=8.7, 2.4 Hz) |
| H7 | ~7.9 (d, J=8.8 Hz) | 7.32 (t, J=7.8 Hz) | 7.25 (d, J=8.7 Hz) |
| -CH₂OH | ~4.8 (s) | 4.83 (s) | 4.80 (s) |
| -OCH₃ | ~3.8 (s) | - | 3.86 (s) |
| -C(CH₃)₃ (Boc) | ~1.6 (s) | 1.63 (s) | - |
| -CH₂OH | ~1.9 (t, J=6.0 Hz) | 1.85 (t, J=6.1 Hz) | - |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Carbon Assignment | This compound (Predicted) | 1-Boc-3-hydroxymethylindole (Experimental) | 3-Hydroxymethyl-5-methoxyindole (Experimental) |
| C2 | ~125.0 | 124.9 | 123.0 |
| C3 | ~118.0 | 118.9 | 112.1 |
| C3a | ~131.0 | 130.5 | 128.8 |
| C4 | ~112.0 | 122.5 | 112.2 |
| C5 | ~156.0 | 120.0 | 154.0 |
| C6 | ~113.0 | 124.2 | 111.7 |
| C7 | ~115.0 | 115.2 | 100.8 |
| C7a | ~136.0 | 135.8 | 131.5 |
| -CH₂OH | ~58.0 | 57.9 | 56.5 |
| -OCH₃ | ~56.0 | - | 56.1 |
| -C(CH₃)₃ (Boc) | ~84.0 | 83.7 | - |
| -C(CH₃)₃ (Boc) | ~28.3 | 28.4 | - |
| C=O (Boc) | ~150.0 | 150.2 | - |
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation and comparison.
Objective: To obtain ¹H and ¹³C NMR spectra for the structural characterization of indole derivatives.
Materials:
-
Indole derivative sample (5-10 mg for ¹H, 20-30 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes (5 mm diameter)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing can be used to aid dissolution.
-
Transfer the solution into a clean NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp and symmetrical solvent peaks.
-
-
Data Acquisition:
-
¹H NMR:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set an appropriate relaxation delay (e.g., 1-2 seconds).
-
-
¹³C NMR:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 160 ppm).
-
A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Employ proton decoupling to simplify the spectrum and enhance signal intensity.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the correct absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and coupling constants.
-
Workflow for NMR Characterization
The following diagram illustrates the logical workflow for the NMR-based characterization of a synthesized organic compound such as this compound.
This comprehensive guide provides a framework for the NMR characterization of this compound. By comparing predicted and experimental data of closely related structures, researchers can confidently identify and assess the purity of their synthesized compounds. The provided experimental protocol and workflow diagram further aid in standardizing the characterization process.
A Comparative Guide to HPLC and LC-MS for Purity Assessment of Indole Derivatives
The accurate determination of purity is a critical aspect of the development and quality control of indole derivatives, a class of heterocyclic compounds prevalent in pharmaceuticals and biologically active molecules. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust and versatile technique for the quantitative analysis of indole derivatives, offering high-resolution separation based on polarity.[1] When coupled with a UV or Diode Array Detector (DAD), HPLC allows for the detection and quantification of impurities relative to the main active pharmaceutical ingredient (API) peak.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
For unequivocal identification of impurities, especially those present at trace levels, coupling HPLC with a mass spectrometer (LC-MS) is the method of choice.[1][2] LC-MS provides molecular weight information and structural details of unknown impurities, significantly enhancing the characterization of a sample's purity profile.[2] This hyphenated technique is particularly valuable for identifying co-eluting peaks that may not be resolved by HPLC-UV alone.
Comparative Performance Data
The following table summarizes typical performance characteristics of HPLC and LC-MS methods for the analysis of indole derivatives, based on data from various studies.
| Parameter | HPLC with UV/DAD Detection | LC-MS/MS | Reference(s) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.998 | [3] |
| Limit of Detection (LOD) | Below 0.015 µg/mL | As low as 1 ng/mL | [3][4] |
| Limit of Quantification (LOQ) | 0.08–1.72 µM | 1 ng/mL | [4][5] |
| Precision (RSD%) | 0.2%–6.0% (Peak Area) | < 5% | [6][7] |
| Selectivity | Good for separating compounds with different polarities. | Highly selective, capable of distinguishing isobaric compounds. | [8] |
| Identification Power | Based on retention time comparison with standards. | Provides molecular weight and fragmentation data for structural elucidation. | [2][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for HPLC and LC-MS analysis of indole derivatives.
HPLC Method for Indole-3-Acetic Acid (IAA) Purity[1]
-
Objective: To quantify the purity of an indole-3-acetic acid (IAA) sample and detect related impurities.
-
Column: C8 column (e.g., Symmetry 4.6 × 150 mm, 5 µm).[10]
-
Mobile Phase A: 2.5% (v/v) acetic acid in water, pH adjusted to 3.8 with 1 M KOH.[1][10]
-
Gradient Elution:
-
Start with 80:20 (A:B).
-
Change to 50:50 over 25 minutes.
-
Change to 0:100 over the next 6 minutes.
-
Return to 80:20 over the next 2 minutes and hold for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorimetric detection with excitation at 280 nm and emission at 350 nm.[3]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the IAA sample in methanol to a concentration of 1 mg/mL.[1]
LC-MS/MS Method for Indole Analysis[4][11]
-
Objective: To identify and quantify indole and its impurities with high sensitivity and selectivity.
-
Column: C18 column (e.g., Synergi Fusion C18, 4 µm, 250 × 2.0 mm).[4][11]
-
Gradient Elution: A suitable gradient to separate indole and potential impurities, with a total run time of approximately 12 minutes.[4][11]
-
Flow Rate: 0.25 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Mass Spectrometer: Operated in positive atmospheric pressure chemical ionization (APCI) mode.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of indole and its expected impurities. For indole, the precursor ion > product ion transition is m/z 118.1 > 91.1.[4]
-
Sample Preparation: Prepare samples by protein precipitation with ice-cold acetonitrile if in a biological matrix, otherwise dissolve in the initial mobile phase.[4][11]
Workflow for Purity Assessment of Indole Derivatives
The following diagram illustrates a typical workflow for the purity assessment of indole derivatives, integrating both HPLC and LC-MS techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Reactivity Landscape of Substituted Indoles: A Comparative Guide Featuring 5-Methoxyindole
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of the indole scaffold is paramount for the rational design of novel therapeutics and functional materials. This guide provides an objective comparison of the reactivity of 5-methoxyindole with other key substituted indoles across a range of important chemical transformations. The information is supported by experimental data, detailed protocols, and visual aids to facilitate a deeper understanding of structure-activity relationships.
The indole nucleus, a privileged scaffold in medicinal chemistry, exhibits a rich and varied reactivity profile that is highly sensitive to the nature and position of its substituents. The introduction of a methoxy group at the 5-position significantly influences the electron density distribution within the indole ring, thereby modulating its behavior in key synthetic transformations. This guide delves into a comparative analysis of 5-methoxyindole's reactivity in electrophilic substitution, N-alkylation, and metal-catalyzed cross-coupling reactions, offering a valuable resource for chemists engaged in the synthesis and functionalization of indole derivatives.
Electrophilic Substitution: An Activated Nucleus
The electron-donating nature of the methoxy group at the 5-position enhances the electron density of the indole ring, making it more susceptible to electrophilic attack compared to the parent indole. This heightened reactivity is particularly pronounced at the C3 position, the typical site of electrophilic substitution in indoles. However, studies have revealed that 5-methoxyindole can exhibit anomalous reactivity, with a notable increase in substitution at the C2 position under certain conditions.
Comparative Yields in Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction, a mild method for the formylation of electron-rich aromatic compounds, serves as an excellent benchmark for comparing the electrophilic substitution reactivity of substituted indoles. The reaction of various indoles with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) typically affords the corresponding 3-formylindole. The yields obtained for different substituted indoles highlight the influence of the substituent on the reaction efficiency.
| Indole Derivative | Product | Yield (%) |
| Indole | 3-Formylindole | 80-90 |
| 5-Methoxyindole | 3-Formyl-5-methoxyindole | 85-95 |
| 5-Nitroindole | 3-Formyl-5-nitroindole | 40-50 |
| 5-Cyanoindole | 3-Formyl-5-cyanoindole | 55-65 |
| 2-Methylindole | 3-Formyl-2-methylindole | 70-80 |
This data is compiled from various sources and represents typical yield ranges. Actual yields may vary depending on specific reaction conditions.
The data clearly indicates that the electron-donating methoxy group in 5-methoxyindole facilitates the formylation, leading to higher yields compared to indoles bearing electron-withdrawing groups like nitro and cyano substituents.
N-Alkylation: Modulating the Pyrrolic Nitrogen
The nucleophilicity of the indole nitrogen can be influenced by substituents on the benzene ring. While C3-alkylation is often a competing reaction, N-alkylation is a crucial transformation for introducing diverse functionalities. The electronic nature of the substituent at the 5-position can impact the N-H acidity and the overall propensity for N-alkylation.
Comparative Yields in N-Alkylation with Benzyl Bromide
The reaction of substituted indoles with benzyl bromide in the presence of a base provides a straightforward method to compare their N-alkylation reactivity.
| Indole Derivative | Product | Yield (%) |
| Indole | 1-Benzylindole | 75-85 |
| 5-Methoxyindole | 1-Benzyl-5-methoxyindole | 80-90 |
| 5-Nitroindole | 1-Benzyl-5-nitroindole | 60-70 |
| 5-Bromoindole | 1-Benzyl-5-bromoindole | 70-80 |
This data is compiled from various sources and represents typical yield ranges. Actual yields may vary depending on specific reaction conditions.
Similar to electrophilic substitution, the electron-donating methoxy group in 5-methoxyindole enhances the nucleophilicity of the indole, resulting in higher yields of the N-alkylated product compared to indoles with electron-withdrawing or halogen substituents.
Metal-Catalyzed Cross-Coupling: The Influence of Electronics on Catalysis
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the construction of C-C bonds, and its application to haloindoles allows for the introduction of a wide range of aryl and vinyl groups. The electronic properties of the substituent on the indole ring can affect the efficiency of the catalytic cycle, particularly the oxidative addition step.
Comparative Yields in Suzuki-Miyaura Coupling of 5-Bromoindoles
The coupling of various 5-bromoindoles with phenylboronic acid provides insights into the substituent effects on this important transformation.
| 5-Bromoindole Derivative | Product | Yield (%) |
| 5-Bromoindole | 5-Phenylindole | 85-95 |
| 5-Bromo-1-methylindole | 1-Methyl-5-phenylindole | 90-98 |
| 5-Bromo-2-methylindole | 2-Methyl-5-phenylindole | 80-90 |
| 5-Bromo-3-methylindole | 3-Methyl-5-phenylindole | 75-85 |
This data is compiled from various sources and represents typical yield ranges. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
To facilitate the replication and further investigation of the comparative reactivity of substituted indoles, detailed experimental protocols for key reactions are provided below.
Protocol 1: Competitive Vilsmeier-Haack Formylation
This protocol allows for the direct comparison of the reactivity of two different indole derivatives in a single experiment.
Materials:
-
Indole derivative A (e.g., 5-methoxyindole) (1.0 mmol)
-
Indole derivative B (e.g., Indole) (1.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Phosphorus oxychloride (POCl₃) (1.2 mmol)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve indole derivative A, indole derivative B, and the internal standard in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Stir vigorously until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Analyze the crude product mixture by Gas Chromatography (GC) to determine the relative conversion of the two indole derivatives by comparing the peak areas of the products relative to the internal standard.
Protocol 2: General Procedure for N-Alkylation
Materials:
-
Substituted indole (1.0 mmol)
-
Alkyl halide (e.g., benzyl bromide) (1.1 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of the substituted indole in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir at room temperature for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Haloindole (e.g., 5-bromoindole) (1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1) (10 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine the haloindole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of substituted indoles.
Caption: General mechanism of electrophilic aromatic substitution on the indole ring.
Caption: Logical relationship between substituent electronic effects and indole reactivity.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to the Synthesis of 3-Hydroxymethylindoles: Alternative Methods and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
The 3-hydroxymethylindole scaffold is a crucial structural motif present in a wide array of biologically active natural products and pharmaceutical agents. Its synthesis is a pivotal step in the development of new therapeutics. This guide provides an objective comparison of various alternative methods for the synthesis of 3-hydroxymethylindoles, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.
Executive Summary
This guide explores four principal alternative methods for the synthesis of 3-hydroxymethylindoles:
-
Reduction of Indole-3-Carboxaldehyde: A classical and straightforward approach involving the reduction of a readily available starting material.
-
Direct Hydroxymethylation of Indole: A direct functionalization of the indole core with formaldehyde or its equivalents.
-
Indole Grignard Reagent with Formaldehyde: A method utilizing organometallic chemistry for precise C-C bond formation.
-
Continuous Flow Synthesis: A modern, automated approach offering enhanced control and efficiency.
The performance of these methods is evaluated based on yield, reaction conditions, substrate scope, and operational complexity.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data for the different synthetic routes to 3-hydroxymethylindoles, providing a clear comparison of their key performance indicators.
| Method | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Reduction of Indole-3-Carboxaldehyde | Indole-3-carboxaldehyde, Sodium Borohydride (NaBH₄) | Ethanol/DCM | Room Temp. | 2 | ~85 | Readily available starting material, mild reaction conditions, simple workup. | Potential for over-reduction with stronger reducing agents like LiAlH₄.[1][2] |
| Direct Hydroxymethylation of Indole | Indole, Paraformaldehyde, CaO | Solvent-free | 100 | 2-3 | Moderate | Atom-economical, solvent-free conditions. | Often leads to the formation of 3,3'-diindolylmethane as the major byproduct; isolation of the desired product can be challenging. |
| Indole Grignard Reagent | 3-Iodoindole, i-PrMgCl·LiCl, Paraformaldehyde | THF | 0 to Room Temp. | < 1 | High | High yield and selectivity, rapid reaction. | Requires anhydrous conditions, preparation of Grignard reagent can be sensitive.[3] |
| Continuous Flow Synthesis | 3-Iodoindole, i-PrMgCl·LiCl, Aldehyde | THF | 0 | < 0.5 | High | Automated, highly efficient, excellent control over reaction parameters, scalable. | Requires specialized equipment (flow reactor).[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Reduction of Indole-3-Carboxaldehyde with Sodium Borohydride
This protocol describes a mild and efficient reduction of indole-3-carboxaldehyde to 3-hydroxymethylindole.
Materials:
-
Indole-3-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of indole-3-carboxaldehyde (1.0 g, 6.89 mmol) in a 1:1 mixture of ethanol and dichloromethane (20 mL) at room temperature, sodium borohydride (0.39 g, 10.3 mmol) is added in portions.
-
The reaction mixture is stirred at room temperature for 2 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (15 mL).
-
The mixture is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 3-hydroxymethylindole as a white solid.
Direct Hydroxymethylation of Indole with Paraformaldehyde
This method outlines a solvent-free approach to 3-hydroxymethylindole, though careful control is needed to minimize byproduct formation.
Materials:
-
Indole
-
Paraformaldehyde
-
Calcium oxide (CaO)
-
Dichloromethane (CH₂Cl₂)
-
Celite
Procedure:
-
A mixture of indole (1.0 g, 8.54 mmol), paraformaldehyde (0.31 g, 10.25 mmol), and calcium oxide (8.14 g, 145.18 mmol) is stirred at 100 °C.
-
The reaction progress is monitored by TLC. To favor the formation of 3-hydroxymethylindole, shorter reaction times are recommended.
-
After 2-3 hours, the reaction mixture is cooled to room temperature and extracted with dichloromethane.
-
The extract is passed through a pad of Celite to remove inorganic solids.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to isolate 3-hydroxymethylindole from 3,3'-diindolylmethane and other byproducts.
Synthesis via Indole Grignard Reagent and Formaldehyde
This protocol utilizes a Grignard reagent for the efficient synthesis of 3-hydroxymethylindole.
Materials:
-
3-Iodoindole
-
Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) in THF
-
Paraformaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a flame-dried, two-necked flask under an argon atmosphere, a solution of 3-iodoindole (1.0 equiv) in anhydrous THF is cooled to 0 °C.
-
A solution of i-PrMgCl·LiCl (1.1 equiv) in THF is added dropwise. The formation of the indolylmagnesium reagent is monitored by TLC.
-
In a separate flask, paraformaldehyde (1.5 equiv) is suspended in anhydrous THF.
-
The freshly prepared indolylmagnesium reagent is then transferred via cannula to the paraformaldehyde suspension at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes.
-
The reaction is quenched with saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification by column chromatography on silica gel provides 3-hydroxymethylindole.
Automated Continuous Flow Synthesis
This method, adapted from the work of O'Shea and coworkers, describes an automated, multi-step synthesis of 3-hydroxymethylindoles.[3]
Experimental Setup:
A continuous flow microreactor system (e.g., Syrris Africa, now Asia) equipped with multiple pumps, reactor coils, and a back-pressure regulator is used.
Procedure:
-
Grignard Reagent Formation: A solution of 3-iodoindole in THF and a solution of i-PrMgCl·LiCl in THF are continuously pumped and mixed in a T-mixer. The resulting stream flows through a reactor coil at 0 °C with a specific residence time to ensure complete formation of the indolylmagnesium reagent.
-
Reaction with Aldehyde: The stream containing the Grignard reagent is then mixed with a solution of an aldehyde (e.g., formaldehyde, generated from a suitable precursor) in THF in a second T-mixer.
-
This mixture passes through a second reactor coil at 0 °C to allow for the reaction to go to completion.
-
In-line Quench and Extraction: The product stream is then mixed with a stream of saturated aqueous NH₄Cl for in-line quenching, followed by liquid-liquid extraction with an organic solvent.
-
The organic phase containing the 3-hydroxymethylindole is collected for further use or purification.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key synthetic pathways and workflows.
Caption: Reduction pathways of Indole-3-carboxaldehyde.
Caption: Direct hydroxymethylation of indole.
Caption: Grignard synthesis workflow.
Caption: Continuous flow synthesis workflow.
Conclusion
The choice of synthetic method for 3-hydroxymethylindoles depends heavily on the specific requirements of the research.
-
The reduction of indole-3-carboxaldehyde is a reliable and accessible method for small-scale synthesis, provided that mild reducing agents are used to prevent over-reduction.
-
Direct hydroxymethylation offers a green, solvent-free alternative, but requires careful optimization to maximize the yield of the desired product over the commonly formed diindolylmethane.
-
The Grignard reagent method provides high yields and selectivity but necessitates stringent anhydrous conditions.
-
Continuous flow synthesis represents the state-of-the-art for efficient, scalable, and automated production, making it ideal for process development and larger-scale applications.
By understanding the advantages and limitations of each approach, researchers can make informed decisions to advance their work in drug discovery and development.
References
A Comparative Guide to 1-Boc-3-Hydroxymethyl-5-methoxyindole and Unprotected 3-Hydroxymethyl-5-methoxyindole for Researchers
For researchers, scientists, and drug development professionals, the choice between a protected and unprotected starting material is a critical decision in multi-step synthesis. This guide provides an objective comparison of 1-Boc-3-hydroxymethyl-5-methoxyindole and its unprotected counterpart, 3-hydroxymethyl-5-methoxyindole, supported by key chemical principles and reaction-specific considerations.
The strategic use of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen of 3-hydroxymethyl-5-methoxyindole significantly alters its reactivity profile. This comparison will delve into the chemical properties, stability, and applications of both molecules, offering insights into when the use of the protected or unprotected form is advantageous.
Chemical Properties and Stability: A Tale of Two Indoles
The primary difference between the two compounds lies in the reactivity of the indole nitrogen and, consequently, the overall electron density of the indole ring. The unprotected 3-hydroxymethyl-5-methoxyindole possesses a nucleophilic NH group, which can participate in a variety of reactions, including deprotonation and subsequent N-alkylation or N-acylation. This inherent reactivity can be a double-edged sword, offering a handle for further functionalization but also a potential site for undesired side reactions.
The introduction of the electron-withdrawing Boc group in this compound pacifies the indole nitrogen, rendering it significantly less nucleophilic. This protection enhances the stability of the molecule towards acids and electrophiles that might otherwise react at the nitrogen. Furthermore, the Boc group can be readily removed under specific acidic conditions or by thermolysis, allowing for the selective deprotection of the indole nitrogen at a later stage in the synthetic sequence.
| Property | This compound | 3-Hydroxymethyl-5-methoxyindole |
| Molecular Formula | C₁₅H₁₉NO₄ | C₁₀H₁₁NO₂ |
| Molecular Weight | 277.31 g/mol | 177.19 g/mol |
| Appearance | White to off-white solid | Off-white to light brown solid |
| Solubility | Soluble in organic solvents like DCM, EtOAc, MeOH | Soluble in polar organic solvents |
| Stability | Generally stable under neutral and basic conditions | Prone to N-alkylation/acylation, sensitive to strong acids and some electrophiles |
| Key Reactive Site | C3-Hydroxymethyl group | C3-Hydroxymethyl group, Indole NH |
Performance in Synthetic Transformations: A Comparative Analysis
The choice between the protected and unprotected indole hinges on the desired transformation. Here, we explore their comparative performance in key synthetic reactions.
C3-Alkylation and Friedel-Crafts Reactions
In reactions involving the activation of the C3-hydroxymethyl group to form a reactive intermediate for subsequent alkylation of other nucleophiles (a Friedel-Crafts-type reaction), the unprotected indole can lead to complications. The acidic conditions often employed can lead to side reactions at the indole nitrogen or polymerization.
The Boc-protected counterpart, however, offers a cleaner reaction profile. The electron-withdrawing nature of the Boc group deactivates the indole ring towards electrophilic attack to some extent, but more importantly, it prevents side reactions at the nitrogen. This allows for more selective activation of the C3-hydroxymethyl group and subsequent reaction with a nucleophile.
Hypothetical Performance Comparison in Friedel-Crafts Alkylation:
| Parameter | This compound | 3-Hydroxymethyl-5-methoxyindole |
| Reaction with | Nucleophile (e.g., another indole, anisole) | Nucleophile (e.g., another indole, anisole) |
| Conditions | Lewis or Brønsted acid | Lewis or Brønsted acid |
| Expected Yield | Moderate to High | Low to Moderate |
| Purity of Product | High | Moderate (presence of N-alkylated and polymeric byproducts) |
| Key Advantage | Prevention of N-alkylation and polymerization | Atom economy (no protecting group) |
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, which are important scaffolds in medicinal chemistry. This reaction typically involves the condensation of a tryptamine derivative with an aldehyde or ketone. While 3-hydroxymethyl-5-methoxyindole is not a direct precursor for a tryptamine, its derivatives are. The presence of the unprotected NH is crucial for the key cyclization step in the Pictet-Spengler reaction.
In this context, this compound would require deprotection before it or its derivatives could be utilized in a Pictet-Spengler reaction. Therefore, for synthetic routes involving this transformation, the unprotected indole is the more direct and efficient choice.
Experimental Protocols
General Protocol for N-Boc Protection of 3-Hydroxymethyl-5-methoxyindole
Objective: To synthesize this compound from 3-hydroxymethyl-5-methoxyindole.
Materials:
-
3-Hydroxymethyl-5-methoxyindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 3-hydroxymethyl-5-methoxyindole (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) and Boc₂O (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
General Protocol for Friedel-Crafts Alkylation with this compound
Objective: To perform a C-C bond-forming reaction at the C3 position using the protected indole.
Materials:
-
This compound
-
Nucleophile (e.g., indole, anisole)
-
Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃) or Brønsted acid (e.g., p-toluenesulfonic acid)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) and the nucleophile (1.0-1.5 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the Lewis or Brønsted acid catalyst (0.1-1.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Mandatory Visualizations
Caption: Synthetic workflow demonstrating the utility of N-Boc protection.
Caption: Inhibition of the COX-2 signaling pathway by 5-methoxyindole derivatives.
Conclusion: Making the Right Choice
The decision to use this compound over its unprotected counterpart is a strategic one, guided by the specific requirements of the synthetic route.
-
Choose this compound when:
-
The reaction conditions are acidic or involve electrophiles that could react with the indole nitrogen.
-
A clean reaction profile with minimal side products is essential.
-
The synthetic strategy involves transformations at the C3 position where N-alkylation or polymerization is a known issue.
-
-
Choose 3-hydroxymethyl-5-methoxyindole when:
-
The indole nitrogen is required for a subsequent reaction, such as in a Pictet-Spengler cyclization.
-
The reaction conditions are mild and compatible with the unprotected indole NH.
-
Atom economy is a primary concern and the introduction and removal of a protecting group is undesirable.
-
By carefully considering the reactivity and stability of both molecules in the context of the overall synthetic plan, researchers can optimize their reaction outcomes, leading to higher yields, improved purity, and more efficient drug discovery and development processes.
A Researcher's Guide to Navigating the Labyrinth of Indole N-Protection
For researchers, scientists, and drug development professionals, the strategic protection and deprotection of the indole nitrogen is a critical consideration in the synthesis of complex molecules. The indole nucleus, a ubiquitous scaffold in pharmaceuticals and natural products, presents a unique set of challenges due to the reactivity of its N-H bond. The choice of a suitable protecting group is paramount to the success of a synthetic route, directly impacting yields, stability, and the ease of subsequent transformations. This guide provides an objective comparison of common indole nitrogen protecting groups, supported by experimental data and detailed protocols to aid in this crucial decision-making process.
The ideal protecting group for the indole nitrogen should be introduced in high yield under mild conditions, remain robust throughout various synthetic manipulations, and be selectively removed without affecting other functional groups in the molecule. Electronic effects of the protecting group on the indole ring's reactivity also play a significant role and must be carefully considered.
Comparative Analysis of Common Indole Nitrogen Protecting Groups
The selection of a protecting group is a multifaceted decision that hinges on the specific requirements of the synthetic pathway. The following table summarizes the performance of several widely used protecting groups for the indole nitrogen, offering a comparative overview of their introduction, stability, and removal.
| Protecting Group | Introduction Conditions & Yield | Stability | Deprotection Conditions & Yield | Key Characteristics |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, DMAP, THF, rt, 12h (95-99%) | Stable to basic and hydrogenolysis conditions. Labile to strong acids.[1][2] | TFA, CH₂Cl₂ (quant.); or Oxalyl chloride, MeOH, rt (high yields).[1] | Electron-withdrawing, reduces indole nucleophilicity.[1][2] Widely used in peptide synthesis.[3] |
| Ts (Tosyl) | TsCl, NaH, DMF, 0 °C to rt (80-95%) | Very stable to acidic, basic, and oxidative conditions. | Mg, MeOH, reflux; or SmI₂, THF, HMPA (moderate to high yields). Notoriously difficult to remove.[1] | Strongly electron-withdrawing, deactivates the indole ring.[1] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, NaH, DMF, 0 °C to rt (85-95%).[1] | Stable to a wide range of non-fluoride conditions. | TBAF, THF (high yields); or HCl, EtOH (moderate yields). | Readily cleaved with fluoride ions. |
| Bn (Benzyl) | BnBr, NaH, DMF, 0 °C to rt (80-90%) | Stable to acidic and basic conditions. | Catalytic hydrogenation (e.g., Pd/C, H₂). | Electron-donating, can increase the reactivity of the indole ring.[1] |
| Aloc (Allyloxycarbonyl) | Alloc-Cl, Pyridine, CH₂Cl₂, 0 °C to rt (good yields) | Orthogonal to Fmoc/tBu strategies in peptide synthesis.[4] Stable to acidic and basic conditions used for Fmoc and Boc removal. | Pd(PPh₃)₄, scavenger (e.g., dimedone), THF (high yields).[4] | Useful in peptide synthesis for its orthogonal removal.[4] |
| Pivaloyl | Pivaloyl chloride, Pyridine, CH₂Cl₂, rt (good yields) | Robust and sterically hindering.[5] | LDA, THF, 40-45 °C (high yields).[1][5] Earlier methods with alkoxides gave poor yields.[1] | Protects both N-1 and C-2 positions due to steric bulk.[5] |
Deciding on the Optimal Protecting Group
The choice of a protecting group is dictated by the overall synthetic strategy. The following diagram illustrates the key factors to consider when selecting a suitable protecting group for the indole nitrogen.
Caption: Key considerations for selecting an indole nitrogen protecting group.
The Workflow of Indole N-Protection and Deprotection
The general experimental workflow for utilizing a protecting group for the indole nitrogen involves three key stages: introduction of the protecting group, performing the desired synthetic transformation on the protected indole, and finally, the removal of the protecting group to reveal the N-H indole.
References
A Comparative Guide to the Biological Activity of Methoxy-Indole Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] The strategic addition of a methoxy group to this scaffold profoundly alters its electronic properties and steric profile, leading to a diverse spectrum of pharmacological activities.[1] This guide offers an in-depth, objective comparison of different methoxy-indole analogs, focusing on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the structure-activity relationships, supporting experimental data, and the detailed methodologies required for their evaluation.
Part 1: Anticancer Activity: A Tale of Position and Substitution
Methoxy-indole derivatives have emerged as a significant class of anticancer agents, primarily by interfering with microtubule dynamics, a critical process for cell division.[2][3][4][5] Many of these compounds act as tubulin polymerization inhibitors, binding to the colchicine site and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7]
Comparative Analysis of Antiproliferative Potency
The position of the methoxy group on the indole ring, as well as other substitutions, critically dictates the cytotoxic potency of these analogs. Structure-activity relationship (SAR) studies reveal that modifications at the 5, 6, and 7-positions can lead to compounds with nanomolar efficacy.[6]
| Compound ID | Derivative Class | Key Structural Features | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| OXi8006 | 2-aryl-3-aroyl-6-methoxyindole | 6-methoxy; 3',4',5'-trimethoxybenzoyl at C3 | SK-OV-3 (Ovarian) | <1 | - | - |
| Analog 36 | 2-aryl-3-aroyl-7-methoxyindole | 7-methoxy; 3',4',5'-trimethoxybenzoyl at C3 | SK-OV-3 (Ovarian) | <1 | OXi8006 | <1 |
| 5o | 5-methoxyindole-isatin hybrid | 5-methoxy; Isatin at C2; N-benzyl on isatin | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 |
| 5w | 5-methoxyindole-isatin hybrid | 5-methoxy; Isatin at C2; N-phenyl on isatin | ZR-75 (Breast) | 1.91 | Sunitinib | 8.11 |
| MMNC | Indolo[2,3-b]quinoline | 5-methoxy; Fused quinoline ring | HCT116 (Colorectal) | 0.33 | 5-Fluorouracil | >100 |
Data compiled from multiple sources for comparative illustration.[8][9]
Insights from the Data:
-
Positional Isomers Matter: A comparison between the highly potent OXi8006 (6-methoxy) and its analog 36 (7-methoxy) shows that potent antitubulin and cytotoxic activity can be achieved with methoxy substitution at different positions, suggesting some flexibility in receptor binding.[9]
-
Hybridization Enhances Potency: 5-methoxyindole-isatin hybrids (5o, 5w) demonstrate significantly greater potency against breast cancer cells than the standard drug Sunitinib, highlighting the synergistic effect of combining these two pharmacophores.[8]
-
Fused Ring Systems: The indolo[2,3-b]quinoline derivative MMNC shows exceptional potency against colorectal cancer cells, far exceeding that of the conventional chemotherapeutic 5-Fluorouracil.[8] This underscores the value of creating rigid, fused-ring systems to enhance target interaction.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary anticancer mechanism for many of these analogs is the disruption of microtubule function.[2][4][5] This is a validated therapeutic strategy, as microtubules are essential for forming the mitotic spindle during cell division.[5][6]
Caption: Inhibition of tubulin polymerization by methoxy-indole analogs.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a fundamental colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[10] It is a crucial first step in screening potential anticancer compounds.
Causality Behind Choices:
-
Principle: The assay relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Vehicle Control: A vehicle control (e.g., DMSO, the solvent for the compounds) is essential to ensure that the solvent itself does not have a cytotoxic effect.[11]
-
Incubation Time: A 48- or 72-hour incubation period is standard for assessing the effects of antiproliferative agents, allowing sufficient time for the compounds to affect the cell cycle.[11]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10][11]
-
Compound Treatment: Prepare serial dilutions of the methoxy-indole analogs in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.[10]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[11][12] Incubate for an additional 2-4 hours, allowing formazan crystals to form.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Gently agitate the plate on a shaker for 10 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Standard workflow for the MTT cytotoxicity assay.
Part 2: Antimicrobial and Antifungal Activity
Indole derivatives, including methoxy-substituted analogs, are recognized for their broad-spectrum antimicrobial properties.[13][14] They can exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida species.[13][15]
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial potency is highly dependent on the overall molecular structure, not just the indole core. Hybrid molecules that combine the indole scaffold with other antimicrobial pharmacophores, such as triazoles and thiadiazoles, often show enhanced activity.
| Compound Class | Key Structural Features | Pathogen | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Indole-Triazole Hybrid | Indole + Phenyl-Triazole-Thiol | MRSA | 3.125 - 6.25 | Ciprofloxacin | 6.25 | | Indole-Thiadiazole Hybrid | Indole + Phenyl-Thiadiazole-Amine | MRSA | 3.125 - 6.25 | Ciprofloxacin | 6.25 | | Indole-Triazole Hybrid | Indole + Phenyl-Triazole-Thiol | C. krusei | 3.125 | Fluconazole | >50 | | Di-halogenated Indoles | 4,6-dibromoindole | C. albicans | 25 | Ketoconazole | 25-400 | | Di-halogenated Indoles | 5-bromo-4-chloroindole | C. auris | 10-50 | - | - |
Data compiled from multiple sources for comparative illustration.[13][16]
Insights from the Data:
-
Hybrid Vigor: Indole-triazole and indole-thiadiazole hybrids show excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with potency comparable or superior to ciprofloxacin.[13]
-
Potent Antifungal Action: Certain indole-triazole derivatives are highly active against Candida krusei, a fungal pathogen often resistant to standard therapies like fluconazole.[13]
-
Halogenation Impact: Multi-halogenated indoles, such as 4,6-dibromoindole, exhibit potent, broad-spectrum antifungal activity against multiple Candida species, including the highly resistant C. auris.[16]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth, RPMI-1640) to a density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Perform a two-fold serial dilution of the methoxy-indole analogs in a 96-well microtiter plate using the broth medium.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Part 3: Neuroprotective Activity
Certain methoxy-indole analogs have demonstrated significant potential as neuroprotective agents, acting through various mechanisms including antioxidant effects, enzyme inhibition, and modulation of critical signaling pathways.[17][18][19]
Comparative Analysis of Neuroprotective Mechanisms
The specific structure of the analog dictates its primary neuroprotective mechanism.
| Compound | Derivative Class | Primary Neuroprotective Mechanism | Key Experimental Finding |
| 5-Methoxyindole-2-Carboxylic Acid (MICA) | Carboxylic Acid Derivative | Inhibition of mitochondrial Dihydrolipoamide Dehydrogenase (DLDH); Upregulation of Nrf2 signaling.[20] | Confers preconditioning and reduces infarction volume in an ischemic stroke model.[20] |
| Indole-3-Propionic Acid (IPA) | Endogenous Indole | Potent free radical scavenger; Protects neurons against Aβ-induced oxidative damage.[21] | Completely protected primary neurons from death caused by exposure to amyloid-beta (Aβ).[21] |
| Arylhydrazone of 5-Methoxyindole-2-Carboxylic Acid | Arylhydrazone Hybrid | MAO-B inhibition; Antioxidant effects.[17] | Restored acetylcholine levels and counteracted oxidative stress in a scopolamine-induced dementia model.[17] |
Insights from the Data:
-
Targeting Mitochondria: MICA demonstrates that targeting mitochondrial enzymes like DLDH can trigger protective signaling pathways (Nrf2), effectively preconditioning the brain against ischemic damage.[20]
-
Direct Antioxidant Action: IPA, an endogenous metabolite, showcases potent direct antioxidant capabilities, effectively neutralizing the free radicals implicated in Alzheimer's disease pathology.[21]
-
Multi-Target Approach: The arylhydrazone derivative of MICA exemplifies a multi-target strategy, combining MAO-B inhibition (relevant for Parkinson's and Alzheimer's) with antioxidant properties for a broader neuroprotective profile.[17]
Mechanism of Action: Nrf2 Pathway Activation by MICA
Caption: Neuroprotection via MICA-mediated inhibition of DLDH and activation of the Nrf2 pathway.
Experimental Protocol: Neuroprotection against Oxidative Stress (MTT Assay)
This protocol adapts the MTT assay to measure the ability of a compound to protect neuronal cells (like the SH-SY5Y neuroblastoma line) from an oxidative insult, such as hydrogen peroxide (H₂O₂).[18]
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to attach for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the neuroprotective methoxy-indole analog for 1-2 hours. This allows the compound to enter the cells and initiate its protective mechanisms.
-
Oxidative Insult: Add H₂O₂ to the wells (except for the untreated control wells) to a final concentration known to induce significant but not complete cell death (e.g., 500 µM).[18]
-
Incubation: Incubate the cells for 24 hours.
-
Viability Assessment: Perform the MTT assay as described in the anticancer section (Steps 4-7) to quantify cell viability.
-
Data Analysis: Compare the viability of cells pre-treated with the indole analog and exposed to H₂O₂ against cells exposed to H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.[18]
References
- 1. soc.chim.it [soc.chim.it]
- 2. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. | Semantic Scholar [semanticscholar.org]
- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species [mdpi.com]
- 17. Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer’s Type Dementia in Rats | MDPI [mdpi.com]
- 18. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming Synthesized Indole Structures
Introduction: The Crucial Role of Structural Integrity in Indole-Based Drug Discovery
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals, from anti-inflammatory drugs like Indomethacin to oncology agents and complex alkaloids.[1] For researchers in drug development, the synthesis of a novel indole derivative is a moment of potential breakthrough. However, this potential can only be realized if the molecule's structure is unequivocally confirmed. An assumed structure that is, in reality, an undetected isomer or byproduct can derail a research program, leading to wasted resources and misleading biological data.
This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to move from a synthesized powder to a confirmed molecular structure. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering a field-proven, self-validating workflow for researchers, scientists, and drug development professionals. Our approach is grounded in the principle that each technique must corroborate the others, building an unshakeable foundation of evidence for your compound's identity.
Comparative Power of Spectroscopic Techniques for Indole Analysis
No single technique is sufficient for absolute structural confirmation. Each method interrogates the molecule from a different angle, and their combined data provide a holistic and validated structural picture.
| Technique | Information Gained | Strengths for Indole Analysis | Limitations |
| ¹H & ¹³C NMR | The complete covalent framework (C-H skeleton), stereochemistry, and electronic environment. | Unrivaled for determining precise atom connectivity and substitution patterns on the indole ring. Essential for isomer differentiation.[1] | Requires soluble sample (mg quantities); can be complex for highly substituted or polymeric materials.[2][3] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (HRMS); fragmentation patterns provide structural clues. | Confirms the molecular formula.[4] A critical first pass to ensure the target mass has been achieved. | Isomers have identical mass; fragmentation can be complex and may not provide full connectivity. |
| FT-IR Spectroscopy | Presence or absence of specific functional groups (e.g., N-H, C=O, C-N). | Fast, requires minimal sample, and provides a quick "fingerprint" to confirm key bond types, especially the characteristic indole N-H stretch.[5] | Provides no information on the overall molecular framework; spectra can be complex in multifunctional molecules. |
| UV-Vis Spectroscopy | Information about the conjugated π-system (the chromophore). | Confirms the integrity of the indole's aromatic system.[6] Useful for quantification. Sensitive to substitution that alters conjugation.[7] | Provides limited structural detail beyond the core chromophore; not suitable for non-conjugated systems. |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR is the most powerful tool for determining the precise structure of an organic molecule in solution. It works by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), whose resonance frequencies are exquisitely sensitive to their local chemical environment.
A. ¹H NMR: The First Look at the Proton Framework
The ¹H NMR spectrum is the initial and most informative experiment. It reveals every unique proton's environment, its relative abundance (integration), and its proximity to other protons (spin-spin coupling).
-
Causality in Action: The electron density around a proton shields it from the external magnetic field. Electron-withdrawing groups (like a nitro group) or proximity to the electronegative nitrogen atom will "deshield" a proton, causing its signal to appear at a higher chemical shift (further downfield). This predictable effect is fundamental to interpreting the spectrum.
-
Key ¹H NMR Signatures for Indoles:
-
N-H Proton: Often a broad singlet appearing far downfield (>10 ppm), its position is highly dependent on solvent and concentration due to hydrogen bonding.
-
C2-H Proton: This proton is adjacent to the nitrogen and is typically found between 7.0 and 7.5 ppm. Its chemical shift is sensitive to substitution at the N1 or C3 positions.[8]
-
C3-H Proton: If unsubstituted, this proton on the pyrrole ring appears around 6.5 ppm. Substitution at C2 will significantly affect its position.
-
Benzene Ring Protons (C4-H to C7-H): These appear in the aromatic region (typically 7.0-8.0 ppm). Their coupling patterns (e.g., doublets, triplets) are critical for determining the substitution pattern on the benzene portion of the indole.[1]
-
B. ¹³C NMR and DEPT: Mapping the Carbon Skeleton
While ¹H NMR maps the protons, ¹³C NMR defines the carbon backbone. The process is slower due to the low natural abundance of the ¹³C isotope. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is run alongside it to differentiate between CH₃, CH₂, CH, and quaternary (C) carbons.
-
Key ¹³C NMR Signatures for Indoles:
-
The chemical shifts of the indole carbons are well-characterized.[9] For instance, C2 is typically found around 120-125 ppm, while C3 is often more shielded, appearing around 102 ppm in unsubstituted indole.
-
Substitution dramatically alters these values in predictable ways, making ¹³C NMR a powerful tool for confirming the position of substituents.
-
| Typical Chemical Shifts for the Unsubstituted Indole Core (in CDCl₃) | ||
| Carbon | ¹³C Shift (ppm) | Proton |
| C2 | ~122.5 | H2 |
| C3 | ~102.1 | H3 |
| C3a (Quaternary) | ~127.9 | - |
| C4 | ~120.8 | H4 |
| C5 | ~121.9 | H5 |
| C6 | ~119.8 | H6 |
| C7 | ~111.1 | H7 |
| C7a (Quaternary) | ~135.7 | - |
| N-H | - | H1 |
Note: These are approximate values. Actual shifts are highly dependent on solvent and substitution.
C. 2D NMR (COSY, HSQC, HMBC): Assembling the Final Structure
For complex indole derivatives, 1D spectra are often insufficient for unambiguous assignment. 2D NMR experiments correlate signals from the 1D spectra to reveal through-bond connectivities, allowing you to piece the structure together like a puzzle.[10][11]
-
COSY (COrrelation SpectroscopY): Reveals ¹H-¹H coupling. A cross-peak between two proton signals indicates they are coupled (typically 2-3 bonds apart). This is invaluable for tracing proton networks through the benzene ring and any aliphatic side chains.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[12] This definitively links the proton and carbon skeletons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key to connecting the molecular fragments. For example, an HMBC correlation from a substituent's proton to a specific indole ring carbon confirms the point of attachment.[13]
Caption: Logical workflow demonstrating how 2D NMR experiments build upon 1D data to confirm molecular structure.
II. Mass Spectrometry (MS): The Molecular Weight Gatekeeper
The first question for any new compound is: "Did I make the molecule with the correct mass?" Mass spectrometry provides a direct answer.
-
Principle & Causality: MS measures the mass-to-charge ratio (m/z) of ions. For drug development, "soft" ionization techniques are preferred because they impart less energy to the molecule during ionization, increasing the chance of observing the intact molecular ion.
-
Electrospray Ionization (ESI) vs. Electron Impact (EI):
-
ESI is a soft technique ideal for the polar, often non-volatile compounds common in drug discovery. It typically generates an even-electron protonated molecule, [M+H]⁺, or a sodiated adduct, [M+Na]⁺.[14][15] This preservation of the molecular ion is its greatest strength.[16]
-
EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive and often characteristic fragmentation.[17] While this fragmentation can provide structural clues, it can also obliterate the molecular ion, making it difficult to confirm the molecular weight.[15] EI is better suited for smaller, more volatile molecules.[14]
-
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard. HRMS measures m/z to four or five decimal places, allowing for the calculation of the exact elemental formula. This is a powerful tool for distinguishing between compounds that have the same nominal mass but different atomic compositions.
-
Tandem MS (MS/MS): In this technique, the molecular ion is selected, fragmented, and the masses of the fragments are analyzed. This controlled fragmentation can reveal structural motifs. For indoles, a characteristic loss of HCN (27 Da) from the pyrrole ring is often observed.[18][19]
Caption: A common fragmentation pathway for the parent indole ion in mass spectrometry.
III. FT-IR and UV-Vis Spectroscopy: Rapid Confirmatory Tools
While NMR and MS provide the core structural data, FT-IR and UV-Vis are rapid, valuable techniques for confirming key features.
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR detects the vibrations of chemical bonds. Specific bonds absorb infrared radiation at characteristic frequencies, making FT-IR an excellent method for identifying functional groups.[20]
-
Key FT-IR Signatures for Indoles:
-
N-H Stretch: A sharp, distinct peak between 3300-3500 cm⁻¹ is a hallmark of an N-unsubstituted indole.[5][21] Its absence is a clear indicator of N-substitution.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: A series of absorptions in the 1450-1620 cm⁻¹ region.[5]
-
Substituent Peaks: The presence of other functional groups, like a carbonyl (C=O) stretch around 1650-1750 cm⁻¹ or a nitro (NO₂) group's characteristic stretches, provides immediate confirmation of their incorporation.
-
| Characteristic FT-IR Absorption Frequencies for Indole Derivatives | |
| Functional Group | Typical Wavenumber (cm⁻¹) |
| N-H Stretch (Indole) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Carbonyl (C=O) Stretch | 1650 - 1750 |
| Aromatic C=C Stretch | 1450 - 1620 |
| C-N Stretch | 1200 - 1350 |
B. UV-Vis Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of the indole ring.
-
Key UV-Vis Signatures for Indoles:
-
The indole chromophore typically displays two main absorption bands: one strong band around 200-220 nm and a second, broader band around 260-290 nm.[6][22]
-
The position and intensity of these bands are sensitive to substitution on the ring.[7] Substituents that extend the conjugated system (e.g., a nitro group) will cause a bathochromic (red) shift to longer wavelengths.[23] This provides a simple way to confirm that the core aromatic structure is intact.
-
Experimental Protocols: A Self-Validating Workflow
A robust structural confirmation follows a logical progression, with each step validating the last.
Caption: An integrated workflow for spectroscopic analysis, ensuring each step validates the previous data.
Protocol 1: NMR Sample Preparation
Objective: To prepare a homogeneous, particulate-free solution for high-resolution NMR analysis.[2]
-
Sample Weighing: Accurately weigh 5-10 mg of the purified indole compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[3][24]
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is fully soluble.[3]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[24] Gently swirl or vortex to dissolve the sample completely.
-
Filtration (Critical Step): To remove any microscopic solid particles that can ruin spectral resolution, filter the solution. Draw the solution into a clean Pasteur pipette that has a small plug of cotton or glass wool pushed into its neck.[25]
-
Transfer: Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube.[24] The sample height should be at least 4.5 cm.[24]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.[3] The sample is now ready for analysis.
Protocol 2: FT-IR Sample Preparation (ATR)
Objective: To obtain a rapid infrared spectrum to identify functional groups.[26]
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal surface is clean. Take a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid indole compound directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio it against the background to produce the final absorbance/transmittance spectrum.
Conclusion: An Integrated Approach is Non-Negotiable
In the rigorous landscape of drug development, "close enough" is not an option. The structural confirmation of a synthesized indole is not a mere checkbox exercise but the fundamental validation of a scientific hypothesis. By systematically employing a suite of spectroscopic tools—led by the definitive power of NMR and corroborated by MS, FT-IR, and UV-Vis—researchers can build an unassailable case for their molecule's structure. This integrated, self-validating workflow ensures that the compounds advancing to biological testing are precisely what they are intended to be, safeguarding the integrity and efficiency of the entire drug discovery pipeline.
References
- 1. Structural elucidation of indole alkaloids - Strychnine and Brucine - Magritek [magritek.com]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. youtube.com [youtube.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. gauthmath.com [gauthmath.com]
- 15. researchgate.net [researchgate.net]
- 16. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mytutor.co.uk [mytutor.co.uk]
- 18. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 19. researchgate.net [researchgate.net]
- 20. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. Indole [webbook.nist.gov]
- 23. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. How to make an NMR sample [chem.ch.huji.ac.il]
- 25. web.uvic.ca [web.uvic.ca]
- 26. benchchem.com [benchchem.com]
A Comparative Guide to the Reduction of Indole-3-Carboxaldehydes for Researchers and Drug Development Professionals
A comprehensive analysis of common reducing agents for the synthesis of indole-3-methanol and its derivatives, crucial intermediates in the development of novel therapeutics. This guide provides a comparative overview of three primary reduction methods—hydride reduction with sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation—supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their specific needs.
The reduction of indole-3-carboxaldehydes is a fundamental transformation in organic synthesis, yielding valuable precursors for a wide range of biologically active compounds. The choice of reducing agent is critical, influencing not only the yield and reaction time but also the selectivity and formation of byproducts. This guide aims to provide a clear and objective comparison to facilitate this decision-making process.
Performance Comparison of Reducing Agents
The following table summarizes the key performance indicators for the reduction of indole-3-carboxaldehyde to indole-3-methanol using various reducing agents.
| Reducing Agent | Product | Typical Solvents | Reaction Time | Temperature (°C) | Yield (%) | Key Considerations |
| Sodium Borohydride (NaBH₄) | Indole-3-methanol | Methanol, Ethanol | 20 min - 7 hours | Room Temperature | ~70-75% | Mild and selective. Reaction time can be significantly reduced by the addition of glycols.[1] |
| Potassium Borohydride (KBH₄) | Indole-3-methanol | Ethanol | 3 hours | Room Temperature | 69%[2] | Similar to NaBH₄, offering a viable alternative. |
| Lithium Aluminum Hydride (LiAlH₄) | 3-Methylindole (Skatole) | Dry THF, Diethyl Ether | Not specified | Reflux | Not specified | Highly reactive and non-selective for the desired alcohol, leading to over-reduction.[3] |
| Catalytic Hydrogenation (Raney Ni) | Indole-3-methanol | Ethanol | 3 hours | 100 | 96.5% | High yield and clean reaction, but requires specialized high-pressure equipment. |
Experimental Protocols
Detailed methodologies for the key reduction reactions are provided below to ensure reproducibility and facilitate methodological comparison.
Reduction with Sodium Borohydride
This protocol is a standard and widely used method for the selective reduction of the aldehyde group.
Procedure:
-
Dissolve indole-3-carboxaldehyde (1.0 g, 6.89 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.26 g, 6.89 mmol) in small portions over 10 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield indole-3-methanol.
Reduction with Lithium Aluminum Hydride
This protocol highlights the different selectivity of LiAlH₄, leading to the formation of 3-methylindole (skatole).
Procedure:
-
To a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of lithium aluminum hydride (0.52 g, 13.78 mmol) in anhydrous diethyl ether (30 mL) under a nitrogen atmosphere.
-
Dissolve indole-3-carboxaldehyde (1.0 g, 6.89 mmol) in anhydrous diethyl ether (20 mL) and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, reflux the reaction mixture for 4 hours.[3]
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (0.5 mL), 15% aqueous sodium hydroxide (0.5 mL), and water (1.5 mL).
-
Stir the resulting mixture at room temperature until a white precipitate forms.
-
Filter the precipitate and wash it with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methylindole.
Catalytic Hydrogenation with Raney Nickel
This method provides a high-yield synthesis of indole-3-methanol but requires specialized equipment.
Procedure:
-
In a high-pressure autoclave, suspend indole-3-carboxaldehyde (10.0 g, 68.9 mmol) and Raney Nickel (1.0 g, 10 wt%) in ethanol (100 mL).
-
Pressurize the autoclave with hydrogen gas to 10 atm.
-
Heat the mixture to 100 °C and stir for 3 hours.
-
After cooling to room temperature, carefully release the hydrogen pressure.
-
Filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain indole-3-methanol.
Visualizing the Workflow
A general workflow for the reduction of indole-3-carboxaldehydes is depicted below.
Caption: General experimental workflow for the reduction of indole-3-carboxaldehyde.
Signaling Pathway of Product Formation
The choice of reducing agent dictates the reaction pathway and ultimately the final product.
References
A Comparative Guide to the Efficient Synthesis of Functionalized Indoles
The indole scaffold is a fundamental structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals. Consequently, the development of efficient and versatile synthetic routes to functionalized indoles remains a critical area of focus for researchers, scientists, and drug development professionals. This guide provides an objective comparison of classic and modern synthetic methodologies for indole synthesis, with a focus on reaction efficiency, supported by experimental data and detailed protocols.
Quantitative Comparison of Synthetic Routes
To provide a clear and objective comparison, the synthesis of 2-phenylindole is presented as a representative example across several common synthetic methodologies. The data summarized in the table below highlights key performance indicators such as reaction time, temperature, and yield, allowing for a direct assessment of the efficiency of each route.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 6 min | 72-80[1] |
| Bischler-Möhlau Synthesis (Conventional) | α-Bromoacetophenone, Aniline | None | None | Reflux | Not Specified | Low (historically)[1] |
| Bischler-Möhlau Synthesis (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 45-60 s | 71[1] |
| Larock Indole Synthesis | o-Iodoaniline, Diphenylacetylene | Palladium(II) acetate, K₂CO₃, LiCl | DMF | 100 | 6-24 h | High (specific yield for 2,3-diphenylindole) |
Experimental Protocols
Detailed methodologies for the key synthetic routes discussed are provided below. These protocols offer a basis for the reproduction of the experimental results cited in the comparison table.
Fischer Indole Synthesis of 2-Phenylindole
This classic method involves a two-step procedure starting with the formation of a phenylhydrazone followed by an acid-catalyzed cyclization.
Step 1: Formation of Acetophenone Phenylhydrazone A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for one hour.[1] The resulting hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The mixture is then cooled, and the acetophenone phenylhydrazone is collected by filtration. The yield of the phenylhydrazone is typically in the range of 87-91%.[1]
Step 2: Cyclization to 2-Phenylindole An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a 1-L beaker.[1] The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The solid mass becomes liquid within 3-4 minutes. The beaker is then removed from the oil bath and stirring is continued for another 5 minutes. To prevent solidification, 200 g of clean sand is stirred into the reaction mixture. The zinc chloride is subsequently dissolved by digesting the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid. The sand and crude 2-phenylindole are collected by filtration. The solid is then boiled in 600 mL of 95% ethanol, decolorized with activated charcoal (Norit), and filtered while hot. Upon cooling, 2-phenylindole crystallizes and is collected by filtration and washed with cold ethanol. The total yield is between 72-80%.[1]
Bischler-Möhlau Indole Synthesis (Microwave-Assisted)
Modern variations of the Bischler-Möhlau synthesis often employ microwave irradiation to significantly improve yields and reduce reaction times.[2]
Step 1: Synthesis of N-Phenacylanilines Equimolar amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.[1][3]
Step 2: Microwave-Assisted Cyclization A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.[1][3] A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, which can lead to improved yields of 52-75%.[1][3]
Larock Indole Synthesis of 2,3-Disubstituted Indoles
The Larock indole synthesis is a powerful modern method for the preparation of 2,3-disubstituted indoles via a palladium-catalyzed heteroannulation.
A mixture of an o-iodoaniline (1.0 equiv), an internal alkyne (1.1-1.5 equiv), palladium(II) acetate (1-5 mol %), lithium chloride (1.0 equiv), and potassium carbonate (2.0 equiv) in DMF is heated at 100°C for 6-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The residue is then purified by column chromatography to afford the desired 2,3-disubstituted indole.
Visualizing the Synthetic Workflows
To better understand the procedural flow and the logical relationships between the compared synthetic methods, the following diagrams are provided.
References
The Double-Edged Sword: Assessing the Impact of the Boc Group on the Biological Activity of Indoles
A Senior Application Scientist's Guide to a Critical Drug Design Dilemma
For researchers, scientists, and drug development professionals navigating the intricate world of medicinal chemistry, the indole scaffold is a well-trodden and fruitful path.[1][2] Its presence in numerous natural products and FDA-approved drugs speaks to its privileged status in pharmacology.[3] However, the journey from a promising indole-containing lead compound to a viable drug candidate is fraught with challenges, not least of which is the strategic use of protecting groups. Among these, the tert-butoxycarbonyl (Boc) group is a workhorse, prized for its stability and ease of removal.[4] But what is the trade-off? How does the introduction of this bulky, electron-withdrawing group on the indole nitrogen impact the very biological activity we aim to optimize?
This guide provides an in-depth comparison of N-H and N-Boc indoles, moving beyond simple synthetic considerations to explore the nuanced effects on biological activity. We will delve into the steric and electronic consequences of Boc protection, supported by experimental data and detailed protocols, to equip you with the insights needed to make informed decisions in your drug discovery endeavors.
The Indole N-H: More Than Just a Spectator
The nitrogen atom of the indole ring is not merely a structural component; it is a key player in the molecule's interactions with its biological targets. The N-H proton can act as a hydrogen bond donor, a crucial interaction for anchoring a ligand within a receptor's binding pocket. Its presence also influences the electron density of the aromatic system, thereby modulating the molecule's reactivity and overall physicochemical properties.
The Boc Group: A Necessary Evil?
In multi-step syntheses, protecting the indole nitrogen is often unavoidable to prevent unwanted side reactions. The Boc group is a popular choice due to its robustness under various conditions and its clean, acid-labile deprotection.[4] However, its introduction is not without consequences.
Steric Hindrance: The Bulky Blocker
The tert-butyl group of the Boc moiety is sterically demanding. This bulk can physically obstruct the binding of the indole to its target protein, effectively acting as a shield. If the N-H group is involved in a critical hydrogen bond for activity, the presence of the Boc group will almost certainly lead to a significant drop in potency.
Electronic Effects: Shifting the Balance
The carbamate functionality of the Boc group is electron-withdrawing. This has a significant impact on the electronic character of the indole ring system, decreasing its electron density.[5] This can influence the molecule's reactivity and its ability to participate in crucial electronic interactions, such as pi-stacking, with the target receptor. In some synthetic reactions, the presence of electron-poor groups like Boc on the indole nitrogen has been shown to substantially lower reaction yields.[6]
Biological Activity Showdown: N-H vs. N-Boc Indoles
Anticancer Activity
The indole nucleus is a cornerstone in the development of anticancer agents.[7][8][9] Studies on various indole derivatives have highlighted the importance of the substitution pattern on their cytotoxic effects. For instance, in a series of indolyl-3-glyoxamide tubulin polymerization inhibitors, methyl substitution at the N-1 position of the indole significantly enhanced the activity by about 60-fold compared to the non-substituted N-H analog.[10] While not a Boc group, this demonstrates the profound impact of N-substitution. The introduction of a bulky group can either be detrimental by blocking a key interaction or, in some cases, beneficial by providing a new favorable interaction or by orienting the molecule more effectively in the binding pocket.
Antimicrobial Activity
Indole derivatives have also shown promise as antimicrobial agents.[11][12][13] A study on new N-substituted indole derivatives found that compound 1 (4-(1-(2-(1H-indol-1-yl) ethoxy) pentyl)-N,N-dimethyl aniline) exhibited higher inhibition against Staphylococcus aureus and Escherichia coli than the standard drug chloramphenicol.[11] In many cases, a free N-H in the indole ring is considered essential for antibacterial activity against certain strains.[13] This suggests that the hydrogen bonding capability of the N-H group is critical for their mechanism of action, and its replacement with a Boc group would likely be detrimental.
Antioxidant Activity
A study on novel N-H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidant agents revealed that substitution at the 1-position of the indole ring caused significant differences in activity.[14] While all tested compounds showed a strong inhibitory effect on superoxide anion, only a subset demonstrated potent inhibition of lipid peroxidation, indicating that the nature of the N-substituent is a key determinant of the specific antioxidant mechanism.[14]
Experimental Workflows
To provide a practical context, we present detailed protocols for the Boc protection of indole and its subsequent deprotection.
Experimental Protocol 1: Synthesis of N-Boc Indole
This protocol outlines a standard procedure for the protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
Indole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve indole (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc indole.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Caption: Workflow for the synthesis of N-Boc indole.
Experimental Protocol 2: Deprotection of N-Boc Indole
This protocol describes the removal of the Boc group under acidic conditions to regenerate the N-H indole.
Materials:
-
N-Boc indole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve N-Boc indole (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirring solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the deprotected indole.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Caption: Workflow for the deprotection of N-Boc indole.
The Verdict: A Strategic Choice
The decision to employ a Boc protecting group on an indole nitrogen is a strategic one that requires careful consideration of its downstream consequences. While indispensable for many synthetic routes, the Boc group is not a benign passenger. Its steric bulk and electron-withdrawing nature can profoundly alter the biological activity of the parent indole.
Key Takeaways:
-
N-H is often key: The indole N-H is a crucial hydrogen bond donor in many ligand-receptor interactions. Its protection can lead to a significant loss of activity.
-
Steric hindrance is a major factor: The bulky tert-butyl group can physically block access to the binding site.
-
Electronic effects can be significant: The electron-withdrawing nature of the Boc group alters the electronic properties of the indole ring, which can impact binding and reactivity.
-
Consider the target: The impact of N-Boc protection is highly dependent on the specific biological target and the nature of the binding pocket.
Ultimately, the use of a Boc group on an indole nitrogen should be a carefully weighed decision. When possible, synthetic routes that avoid N-protection are preferable. However, when protection is necessary, it is crucial to be aware of the potential impact on biological activity and to plan for deprotection at the appropriate stage of the drug discovery process. This informed approach will save valuable time and resources, paving the way for the successful development of novel indole-based therapeutics.
Data Summary
| Compound Type | Biological Activity | Key Findings | Reference |
| N-H and N-substituted indole-2- and 3-carboxamides | Antioxidant | Substitution at the 1-position significantly influenced lipid peroxidation inhibition. | [14] |
| N-methyl vs N-H indolyl-3-glyoxamides | Anticancer (Tubulin inhibition) | N-methylation enhanced activity by approximately 60-fold. | [10] |
| N-substituted indoles | Antimicrobial | A free N-H was found to be essential for activity against certain bacterial strains. | [13] |
| N-Boc indoles in synthesis | Synthetic Utility | Electron-poor groups like Boc on the indole nitrogen can lower the yield of some reactions. | [6] |
Visualizing the Impact
Caption: Impact of N-Boc group on receptor binding.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and evaluation of novel N-H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Referencing Experimental Data with Chemical Databases
In the modern drug discovery landscape, the generation of experimental data has reached an unprecedented scale. From high-throughput screening (HTS) campaigns yielding thousands of hits to detailed structure-activity relationship (SAR) studies, researchers are inundated with information. However, this raw data is of limited value in isolation. Its true power is unlocked only when placed in the context of the vast, collective knowledge housed within public and private chemical databases.
This guide provides a comprehensive, field-proven framework for cross-referencing your experimental findings with major chemical databases. We will move beyond a simple checklist of steps to explore the underlying logic, the common pitfalls, and the strategies that distinguish a cursory check from a robust, insight-generating analysis. As drug development professionals, our goal is not merely to link data points, but to build a self-validating system that enhances the integrity and accelerates the progression of our discovery programs.
The Imperative of Data Integration: Why Cross-Reference?
Before delving into the "how," we must establish the "why." Cross-referencing is not a final, perfunctory step but a continuous, iterative process that should be integrated throughout the research lifecycle. Its primary functions are:
-
Data Validation and Quality Control: To identify and flag potential errors in experimental results by comparing them against established data. This includes catching assay artifacts and identifying promiscuous compounds that are active across numerous assays.[1]
-
Novelty Assessment: To quickly determine if a compound or its associated activity is truly novel or if it has been previously reported, saving invaluable time and resources.
-
Hypothesis Generation: To uncover new biological connections and SAR trends by linking your compounds to the rich tapestry of bioactivity data, target information, and associated pathways available in public repositories.[2]
-
Prioritization of Hits: To triage and prioritize compounds from a screening campaign by enriching the initial dataset with information on known targets, off-targets, and existing SAR for similar chemical scaffolds.[3]
Failure to rigorously perform this process can lead to costly dead ends, such as pursuing compounds with non-specific activity or needlessly re-synthesizing and re-testing known chemical matter.
Navigating the Database Landscape: A Comparative Overview
Choosing the right database is contingent on the specific question you are asking. While many databases have overlapping content through data exchange agreements, their primary focus and curation models differ significantly.[4][5] The two most critical public resources for this workflow are PubChem and ChEMBL.
| Database | Primary Data Type | Curation Model | Key Features | Best For... |
| PubChem | Broad chemical information, including bioassay data (especially HTS), substance properties, patents, and toxicology.[6][7] | Depositor-driven; a large public repository with automated validation.[8] | Comprehensive data aggregation from hundreds of sources; links substances to compounds; extensive search capabilities (structure, formula, identifiers).[9][10] | Initial triage of HTS hits; checking for compound promiscuity; finding all available information on a substance; toxicology and patent searches. |
| ChEMBL | Curated, literature-derived quantitative bioactivity data (e.g., IC50, Ki, EC50).[4][11] | Expert manual curation from peer-reviewed medicinal chemistry literature.[8] | Focus on SAR data; well-structured target information (protein, cell line); calculated molecular properties.[1][12] | Detailed SAR analysis; exploring activity around a known scaffold; identifying on-target and off-target activities for specific proteins. |
| BindingDB | Experimentally determined binding affinities of protein-ligand complexes.[5][9] | Curation from scientific literature. | Highly focused on quantitative binding data (Kd, Ki, IC50). | Computational chemistry; validating biophysical screening hits; training predictive models.[2] |
While PubChem serves as a vast ocean of information, ideal for broad searches and novelty checks, ChEMBL is a curated lake of high-confidence bioactivity data, perfect for detailed medicinal chemistry analysis.[4] Effective cross-referencing leverages the strengths of both.
The Core Workflow: A Self-Validating System
A robust cross-referencing strategy is a systematic process designed to ensure data quality and maximize insight. This workflow can be automated and scaled using platforms like KNIME or custom scripts that leverage database APIs.[13][14][15]
Diagram: The Core Cross-Referencing Workflow
Caption: A systematic workflow for cross-referencing experimental data against chemical databases.
Experimental Protocols and Methodologies
The integrity of this workflow hinges on meticulous execution at each step. The following protocols provide detailed, actionable guidance.
Protocol 1: Chemical Structure Standardization
Causality: Databases store and search for chemical structures in a "standardized" form. To ensure an accurate match, your experimental structures must undergo the same process before you initiate a search.[12] Searching with a non-standardized structure (e.g., a salt form) is a primary reason for failing to find existing data.
Methodology:
-
Input Data: A list of compounds with their chemical structures, typically in SMILES or SDF format.
-
Desalting: For structures represented as salts, strip away the counter-ions to isolate the parent molecule.
-
Neutralization: Adjust the protonation state of functional groups (e.g., carboxylic acids, amines) to their neutral form at a physiological pH, unless a specific charged state is intended.
-
Tautomer Standardization: Enumerate and select a canonical tautomeric form for structures with tautomeric ambiguity (e.g., keto-enol systems). Most database tools have built-in algorithms for this.
-
Validation: After standardization, perform a final check for chemically invalid structures, such as those with hypervalency.[13]
-
Output: Generate a "QSAR-ready" or "search-ready" file containing the standardized structures.[16]
Protocol 2: Identifier-Based Cross-Referencing
Causality: The fastest and most precise method of searching is via a unique chemical identifier. This should always be the first step. Common identifiers include IUPAC name, CAS number, InChI, InChIKey, and SMILES.
Methodology:
-
Prepare Identifiers: From your standardized compound list, generate a list of available identifiers. The InChIKey is particularly robust as it is a fixed-length, canonical representation.
-
Batch Query: Use the programmatic access tools (APIs) provided by databases like PubChem (PUG REST) or ChEMBL to submit batch queries for your list of identifiers. This is vastly more efficient than manual searching for large datasets.[17]
-
Retrieve Primary IDs: For each match, retrieve the database's primary identifier (e.g., PubChem CID, ChEMBL ID). These IDs are the key to unlocking all other associated data.
-
Handle Non-Matches: Compounds that do not return a hit via any identifier should be flagged for structure-based searching.
Protocol 3: Structure-Based Cross-Referencing
Causality: If an identifier search fails, it does not guarantee novelty. The compound may exist in the database but was deposited without the specific identifier you used. A structure-based search is therefore essential.
Methodology:
-
Select Search Type:
-
Exact Match: Searches for a molecule that is identical to your standardized query structure (ignoring stereochemistry and isotopes unless specified).
-
Substructure Search: Searches for all molecules in the database that contain your query structure as a part of their larger structure.
-
Similarity Search: Searches for molecules that are structurally similar to your query, based on a Tanimoto coefficient calculated from molecular fingerprints.[10] A threshold of >0.85 is commonly used for high similarity.
-
-
Execute Search: Use the database's structure search interface or API, providing the standardized SMILES or drawing the structure in a chemical sketcher.[10][18]
-
Analyze Results:
-
An exact match indicates the compound is known. Proceed to data validation.
-
A substructure search can reveal the broader chemical context of your compound, identifying potential patent space or related tool compounds.
-
A similarity search is crucial for SAR analysis, helping you find data on closely related analogs that can inform your next steps.
-
Case Study: Triage of a High-Throughput Screening (HTS) Hit List
Let's apply this workflow to a common scenario: you have a list of 100 "hits" from a primary HTS assay against Target X.
-
Initial Data: You have Internal IDs, SMILES, and "% Inhibition" values.
-
Step 1: Standardization: The 100 SMILES are processed using the protocol above. Two are flagged as invalid and removed. One is identified as a salt and desalted. The list now contains 98 standardized structures.
-
Step 2: Identifier Search: The standardized SMILES and InChIKeys are queried against PubChem and ChEMBL.
-
85 compounds return exact matches in PubChem.
-
40 of those also have ChEMBL IDs with existing bioactivity data.
-
-
Step 3: Structure Search: The 13 remaining compounds are submitted for a similarity search.
-
8 are found to be highly similar to known compounds active against multiple targets, suggesting a potential lack of selectivity.
-
5 return no close analogs and are flagged as potentially novel scaffolds.
-
-
Step 4: Validation and Annotation:
-
For the 85 PubChem hits, you retrieve all associated bioassay data. You discover that 15 of these compounds are frequent hitters in many unrelated PubChem assays, marking them as likely promiscuous compounds or aggregators to be deprioritized.[1]
-
For the 40 ChEMBL hits, you compare your "% Inhibition" with the literature-reported IC50 values for Target X. This helps validate that your assay is performing as expected. You also discover that 5 of your hits have known off-target liabilities reported in ChEMBL, which is critical information for later stages.
-
-
Final Triage and Data Presentation: The initial list of 100 hits is now triaged into a structured, annotated summary.
| Internal ID | PubChem CID | ChEMBL ID | Key Findings from Cross-Referencing | Priority |
| CMPD-001 | 12345 | CHEMBL6789 | Validated on-target activity (IC50 matches literature). Clean off-target profile. | High |
| CMPD-002 | 54321 | N/A | Frequent HTS hitter in >50 PubChem assays. Likely promiscuous. | Low (Discard) |
| CMPD-003 | 98765 | CHEMBL1122 | On-target activity confirmed, but known hERG liability reported in ChEMBL. | Medium (Resynthesis) |
| CMPD-004 | N/A | N/A | Novel scaffold. No close analogs found. | High (Validate) |
Diagram: HTS Hit Triage Logic
Caption: Decision-making flowchart for triaging HTS hits using database cross-referencing.
Conclusion: From Data to Decisions
Cross-referencing experimental data with chemical databases is an indispensable discipline in modern drug discovery. It is the foundational process that transforms raw experimental output into actionable intelligence. By adopting a systematic, multi-database approach grounded in standardized protocols, researchers can significantly enhance the quality and integrity of their work. This rigorous validation framework allows teams to focus their efforts on the most promising and truly novel chemical matter, ultimately derisking projects and accelerating the path toward new therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. Data Mining and Computational Modeling of High Throughput Screening Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ChEMBL: a large-scale bioactivity database for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChem Substance and Compound databases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Big Data in Chemical Toxicity Research: The Use of High-Throughput Screening Assays To Identify Potential Toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Data Sharing in Chemistry: Lessons Learned and a Case for Mandating Structured Reaction Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Getting the Most out of PubChem for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]
- 11. ChEMBL - ChEMBL [ebi.ac.uk]
- 12. Integration of a filtered set of PubChem Bioassay data into ChEMBL. [chembl.github.io]
- 13. researchgate.net [researchgate.net]
- 14. Automated Workflows for Data Curation and Machine Learning to Develop Quantitative Structure-Activity Relationships | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Automated workflows for data curation and standardization of chemical structures for QSAR modeling [morressier.com]
- 17. Accessing the High Throughput Screening Data Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fisher Scientific: Chemical Structure Search [fishersci.com]
Safety Operating Guide
Proper Disposal of 1-Boc-3-Hydroxymethyl-5-methoxyindole: A Guide for Laboratory Professionals
Compound of Interest: 1-Boc-3-Hydroxymethyl-5-methoxyindole
This document provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of this compound. Adherence to these guidelines is essential for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related compounds, such as N-Boc-5-methoxyindole, indicate potential hazards.[1] Therefore, this compound should be handled as a potentially hazardous material. The primary source of safety information should always be the manufacturer-provided SDS, which supersedes the general guidance provided herein.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.[2][3]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][4]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).[2][4]
-
Body Protection: A laboratory coat and long-sleeved clothing are required to prevent skin contact.[2][4]
-
Respiratory Protection: All handling should occur in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2][3][4]
Hazard Identification
Based on similar indole derivatives, this compound should be treated with care. The related compound, N-Boc-5-methoxyindole, is classified with the following hazards:
Always handle the compound as if it possesses these and potentially other uncharacterized hazards.
Key Chemical and Physical Properties
A foundational aspect of safe handling and disposal is a clear understanding of the substance's properties. The table below summarizes key data for related compounds.
| Property | Value |
| Compound Name | This compound |
| Synonyms | tert-butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate |
| Molecular Formula | C₁₅H₁₉NO₄ |
| Molecular Weight | 277.32 g/mol |
| Appearance | Likely a solid or powder |
| Storage | Keep in a dry, cool, and well-ventilated place.[5][6] Keep container tightly closed.[5][7] |
| Incompatible Materials | Strong oxidizing agents, Strong acids.[7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer.[4] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[3][8]
Waste Segregation
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste: Collect unused or waste this compound by carefully sweeping or scooping the material.[2][8] Place it into a designated, compatible, and clearly labeled solid chemical waste container.[4] Avoid any actions that could generate dust.[8]
-
Liquid Waste (Solutions): If the compound is in a solvent, collect it in a separate, compatible, and labeled liquid waste container.[4] Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be kept separate.[4]
-
Contaminated Lab Supplies: All items that have come into contact with the compound, such as gloves, weighing paper, pipette tips, and wipes, must be treated as chemical waste.[2][4] Collect these items in a designated, sealed container labeled for solid waste.
Waste Containment and Labeling
-
Containers: Use containers that are in good condition, chemically resistant, and have a secure, leak-proof lid.[3][4] For liquid waste, never fill a container beyond 80% of its capacity to allow for vapor expansion and prevent spills.[4]
-
Labeling: All waste containers must be clearly and accurately labeled. The label must include:
Temporary Storage of Waste
-
Store sealed waste containers in a designated, cool, dry, and well-ventilated satellite accumulation area (SAA).[4][8]
-
The storage area should be secure and away from incompatible materials.[3]
-
Ensure secondary containment, such as a chemical-resistant tray, is used to capture any potential leaks or spills.[4]
Final Disposal
-
Professional Disposal: The final disposal of this compound must be carried out by a licensed chemical waste disposal contractor or through your institution's Environmental Health and Safety (EHS) department.[3][8]
-
Scheduling Pickup: Contact your EHS office to schedule a waste pickup and provide them with an accurate manifest of the waste contents.[8]
-
Regulatory Compliance: Disposal must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[3][8]
Experimental Protocols for Waste Management
In the absence of specific, validated degradation or neutralization protocols for this compound, it is strongly advised not to attempt chemical treatment of the waste in the laboratory .[4] Such procedures can be dangerous, may produce byproducts of unknown toxicity, and could violate hazardous waste regulations. The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility via your institution's EHS office.[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
